Norcocaine
Description
Structure
3D Structure
Properties
CAS No. |
18717-72-1 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-O-methyl 3-O-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)14-12(9-10-7-8-13(14)17-10)15(18)21-11-5-3-2-4-6-11/h2-6,10,12-14,17H,7-9H2,1H3 |
InChI Key |
RERBBBLSJAMJFJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C(=O)OC3=CC=CC=C3 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
61585-22-6 (hydrochloride) |
Synonyms |
norcocaine norcocaine acetate, (1R-(exo,exo))-isomer norcocaine hydrochloride norcocaine, (1R-(2-endo,3-exo))-isome |
Origin of Product |
United States |
Foundational & Exploratory
Norcocaine: A Pharmacologically Active Metabolite of Cocaine - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norcocaine, a primary N-demethylated metabolite of cocaine, is a pharmacologically active compound that significantly contributes to the overall physiological and toxicological effects of its parent drug.[1] While present in lower concentrations than other major metabolites, its distinct pharmacological profile, characterized by potent interactions with monoamine transporters and notable cardiovascular and hepatotoxic effects, warrants detailed investigation. This technical guide provides a comprehensive overview of this compound, focusing on its metabolism, pharmacodynamics, and toxicological properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts aimed at understanding and mitigating the effects of cocaine and its metabolites.
Introduction
Cocaine undergoes extensive metabolism in the body, primarily through hydrolysis to inactive metabolites. However, a minor but critical metabolic pathway involves N-demethylation by cytochrome P450 enzymes, leading to the formation of this compound.[2] Unlike the major hydrolytic metabolites, this compound is pharmacologically active and readily crosses the blood-brain barrier.[2] Its presence and activity complicate the understanding of cocaine's overall effects and have implications for the development of therapeutic interventions for cocaine abuse and toxicity. This guide synthesizes current knowledge on this compound, presenting it in a structured format for researchers and drug development professionals.
Metabolism and Pharmacokinetics
Cocaine is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to produce this compound.[2] This N-demethylation pathway accounts for a small fraction of overall cocaine metabolism.
Metabolic Pathway of Cocaine to this compound
This compound itself is further metabolized, and it exhibits a relatively short biological half-life. Studies in rats have shown rapid elimination from plasma and brain.
Pharmacodynamics
This compound, like cocaine, exerts its primary effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.
Monoamine Transporter Binding Affinity
This compound's affinity for monoamine transporters is a critical determinant of its pharmacological activity. Removal of the N-methyl group from cocaine to form this compound has been shown to increase its binding potency at the norepinephrine and serotonin transporters, with little change observed at the dopamine transporter.[1]
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Cocaine | 230 | 480 | 740 |
| This compound | ~230 (little change from cocaine)[1] | Increased potency vs. cocaine[1] | Increased potency vs. cocaine[1] |
| Note: Ki values for cocaine are from a study using human transporters.[3] this compound data is qualitative based on a study comparing N-substituted cocaine derivatives.[1] A direct side-by-side quantitative comparison is not readily available in the literature. |
Signaling Pathway: this compound's Interaction with Monoamine Transporters
Behavioral Effects
Studies in animal models have demonstrated that this compound produces distinct behavioral effects compared to cocaine. While both can maintain self-administration, indicating rewarding properties, this compound has been shown to have a less pronounced effect on locomotor activity.[4]
| Parameter | Cocaine | This compound |
| Locomotor Activity | Dose-dependent increase | Less profound increase compared to cocaine[4] |
| Self-Administration | Readily self-administered | Maintains self-administration |
Toxicology
This compound exhibits a more potent toxicological profile compared to cocaine, particularly concerning cardiovascular and hepatic systems.
Cardiovascular Toxicity
This compound has been shown to induce significant cardiovascular effects. In conscious rats, intravenous administration of this compound resulted in a dose-dependent decrease in heart rate and an increase in blood pressure.[5] These effects are more pronounced than those observed with equimolar doses of cocaine.
| Parameter | Dose of this compound (in rats) | Observed Effect |
| Heart Rate | 1 mg/kg (IV) | Maximal decrease, not recovering to baseline within 15 min[5] |
| Right Atrial Pressure | 3 mg/kg (IV) | Significant and long-lasting elevation[5] |
| Plasma Adrenaline | 1 mg/kg (IV) | Maximal increase[5] |
Hepatotoxicity
The oxidative metabolism of cocaine to this compound, and its subsequent conversion to reactive metabolites like this compound nitroxide, is implicated in cocaine-induced hepatotoxicity. In vitro studies have shown that this compound can lead to decreased intracellular glutathione and ATP levels, mitochondrial dysfunction, and apoptosis in human proximal tubular epithelial cells.[6]
Experimental Protocols
Synthesis of this compound from Cocaine
This compound for research purposes is typically synthesized from cocaine via N-demethylation.
Workflow for this compound Synthesis
Protocol:
-
Demethylation: Cocaine is reacted with a demethylating agent, such as 2,2,2-trichloroethyl chloroformate, in an appropriate organic solvent.
-
Reduction: The resulting intermediate is then reduced, for example, using zinc and acetic acid, to yield this compound.
-
Purification: The crude this compound is purified using techniques like column chromatography to obtain a high-purity product for experimental use.
In Vitro Monoamine Transporter Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for monoamine transporters.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
This compound and cocaine standards.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and cocaine.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound (this compound or cocaine).
-
Incubate the plates to allow binding to reach equilibrium.
-
Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values (concentration of the drug that inhibits 50% of specific binding) by non-linear regression analysis and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Locomotor Activity Assessment in Rats
This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity.
Materials:
-
Adult male rats.
-
Open-field activity chambers equipped with infrared beams to automatically record movement.
-
This compound and cocaine solutions for injection (e.g., intraperitoneal).
-
Saline solution (vehicle control).
Procedure:
-
Habituate the rats to the testing room and handling procedures.
-
On the test day, administer this compound, cocaine, or saline to different groups of rats.
-
Immediately place each rat in an individual open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
-
Analyze the data to compare the effects of this compound and cocaine on locomotor activity over time and as a total measure.
Ex Vivo Cardiovascular Assessment using Langendorff Isolated Heart Perfusion
This protocol allows for the direct assessment of this compound's effects on cardiac function in an isolated heart preparation.
Materials:
-
Langendorff perfusion apparatus.
-
Krebs-Henseleit buffer.
-
Rodent (e.g., rat or guinea pig).
-
This compound stock solution.
-
Physiological recording equipment (for measuring heart rate, contractile force, etc.).
Procedure:
-
Anesthetize the animal and rapidly excise the heart.
-
Mount the heart on the Langendorff apparatus via the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Allow the heart to stabilize and record baseline cardiac parameters (heart rate, left ventricular developed pressure, etc.).
-
Introduce this compound into the perfusate at increasing concentrations.
-
Record the changes in cardiac parameters at each concentration to determine the dose-response relationship.
Conclusion
This compound is a pharmacologically active metabolite of cocaine with a distinct and potent profile of effects. Its increased affinity for norepinephrine and serotonin transporters, coupled with its significant cardiovascular and potential hepatotoxic effects, highlights its importance in the overall pharmacology and toxicology of cocaine. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the specific mechanisms of this compound's actions and its contribution to the complex effects of cocaine abuse. A deeper understanding of this compound is crucial for the development of more effective strategies to treat cocaine addiction and manage its toxic consequences.
References
- 1. Cocaine inhibition of ligand binding at dopamine, norepinephrine and serotonin transporters: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of the active metabolite, this compound, to cocaine's effects after intravenous and oral administration in rats: pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine Effects on Norepinephrine in the Amygdala [jefferson.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Hepatic N-Demethylation of Cocaine to Norcocaine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cocaine undergoes extensive metabolism in the human body, primarily through hydrolysis by plasma and liver esterases to form inactive metabolites. However, a minor but toxicologically critical pathway involves oxidative metabolism in the liver. This guide provides an in-depth examination of the hepatic N-demethylation of cocaine, the initial step in this oxidative pathway, which leads to the formation of the active and hepatotoxic metabolite, norcocaine. In humans, this reaction is predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] The subsequent oxidation of this compound generates highly reactive intermediates responsible for cocaine-induced liver injury.[5][6] Understanding the enzymes, kinetics, and experimental methodologies associated with this pathway is crucial for drug development, particularly in assessing potential drug-drug interactions and hepatotoxicity risks. This document outlines the core metabolic pathways, presents quantitative kinetic data, details relevant experimental protocols, and illustrates the mechanisms leading to toxicity.
The Metabolic Pathway of Cocaine N-Demethylation
While the majority of cocaine is detoxified via hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME), approximately 5% is metabolized oxidatively by hepatic cytochrome P450 (CYP) enzymes.[1][6][7] The first and rate-limiting step in this pathway is the N-demethylation of cocaine to produce this compound.
-
Primary Reaction: Cocaine is converted directly to this compound via CYP-mediated oxidation. In humans, CYP3A4 is the principal enzyme responsible for this transformation.[2][4][8] Unlike in some animal models, CYP2B6 is not significantly involved in cocaine N-demethylation in humans.[1][8]
-
Alternative Pathway: A two-step reaction has also been identified, primarily in animal models, where cocaine is first oxidized to cocaine N-oxide by flavin-containing monooxygenase (FMO), which is then converted to this compound by cytochrome P450.[9]
-
Hepatotoxic Bioactivation: this compound is not the ultimate hepatotoxic species. It serves as a precursor that undergoes further sequential N-oxidation, catalyzed by CYPs, to form N-hydroxythis compound and subsequently the highly reactive this compound nitroxide radical and this compound nitrosonium ion.[5][6] These reactive metabolites can cause oxidative stress and bind irreversibly to cellular macromolecules, leading to hepatocellular necrosis.[6][10]
Quantitative Data and Enzyme Kinetics
The N-demethylation of cocaine exhibits significant species-dependent differences in enzyme kinetics.[1][4] Human liver microsomes generally show a lower affinity (higher Km) for cocaine compared to mouse liver microsomes.[4][10]
Table 1: Key Enzymes in Cocaine N-Demethylation Across Species
| Species | Primary CYP Isoform(s) Involved | Reference(s) |
|---|---|---|
| Human | CYP3A4 | [1][2][4][8] |
| Mouse | CYP3A, CYP2B10 | [1][8] |
Table 2: Kinetic Parameters for Cocaine N-Demethylase Activity
| Enzyme Source | Apparent Km (Michaelis Constant) | Apparent Vmax (Maximum Velocity) | Reference(s) |
|---|---|---|---|
| Human Liver Microsomes | 2.3 - 2.7 mM | Lower than mouse | [4] |
| Mouse (DBA/2) Liver Microsomes | High Affinity: 40 - 60 µM | Higher than human | [4] |
| Low Affinity: 2 - 3 mM | [4] |
| Recombinant Human CYP3A4 | Not specified | 1,530 ± 434 ng/h/mg protein |[2] |
Note: Direct comparison of Vmax values is challenging due to variations in experimental conditions across studies. The general consensus is that Vmax rates are lower in human hepatic microsomes than in mouse microsomes.[10]
Experimental Protocols
The study of cocaine N-demethylation relies on established in vitro and in vivo methodologies.
In Vitro Protocol: Metabolism using Human Liver Microsomes (HLM)
This protocol aims to characterize the kinetics of this compound formation from cocaine in a pooled human liver enzyme system.
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Cocaine hydrochloride standard
-
This compound standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Internal standard for quantification (e.g., deuterated this compound)
-
-
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube contains phosphate buffer, HLM (e.g., 0.5-1.0 mg/mL protein), and varying concentrations of cocaine to determine kinetics.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reactions (e.g., 14,000 x g for 10 minutes) to pellet the protein. Collect the supernatant for analysis. Solid-phase extraction (SPE) may be used for further cleanup and concentration.[11][12]
-
Analysis: Analyze the samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the formation of this compound.[11][13]
-
-
Data Analysis:
-
Calculate the rate of this compound formation (e.g., pmol/min/mg protein).
-
Plot the reaction velocity against the cocaine concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
In Vitro Protocol: Recombinant Enzyme Analysis
To confirm the specific role of CYP3A4, microsomes from cells (e.g., transfected lymphoblastoid or insect cells) expressing only human CYP3A4 are used in place of HLM.[2][3] The protocol is otherwise identical to the one described above. A significant rate of this compound formation compared to control microsomes (without the expressed enzyme) confirms the enzyme's activity.[2]
Mechanism of Hepatotoxicity
The clinical significance of the N-demethylation pathway is directly linked to its role in initiating cocaine-induced hepatotoxicity. The process is not caused by cocaine or this compound directly but by the downstream reactive metabolites.
-
Initiation: CYP3A4 metabolizes cocaine to this compound.
-
Bioactivation: this compound is further oxidized by CYPs to N-hydroxythis compound.[10]
-
Radical Formation: N-hydroxythis compound undergoes a one-electron oxidation, also mediated by CYPs, to form the this compound nitroxide free radical.[5]
-
Cellular Damage: The nitroxide radical and its subsequent oxidation product, the nitrosonium ion, are highly reactive. They deplete cellular stores of antioxidants like glutathione (GSH), induce oxidative stress, and covalently bind to essential cellular proteins, leading to mitochondrial dysfunction and necrotic cell death.[5][6]
This mechanism is supported by studies showing that inducers of CYP3A increase cocaine hepatotoxicity, while specific inhibitors of CYP3A (such as triacetyloleandomycin or ketoconazole) can prevent or significantly reduce liver damage.[4][14]
Conclusion and Implications for Drug Development
The hepatic N-demethylation of cocaine to this compound, while a minor metabolic route, is a critical bioactivation pathway responsible for the drug's potential hepatotoxicity. In humans, this conversion is mediated almost exclusively by CYP3A4. The subsequent oxidation of this compound produces highly reactive species that inflict cellular damage.
For professionals in drug development, this pathway underscores several key considerations:
-
Drug-Drug Interactions: Co-administration of cocaine with drugs that are potent inhibitors or inducers of CYP3A4 could significantly alter the rate of this compound formation, thereby modifying the risk of liver injury.
-
Preclinical Modeling: The pronounced species differences in cocaine metabolism highlight the importance of selecting appropriate animal models for toxicological studies.[1][15] Rodent models, which utilize different CYP isozymes, may not perfectly replicate the human toxicodynamic profile.
-
Toxicity Screening: New chemical entities (NCEs) being developed, especially those metabolized by CYP3A4, should be carefully evaluated for their potential to inhibit or induce this enzyme, as this could have implications for patient populations where cocaine abuse may be a comorbidity.
A thorough understanding of this metabolic pathway is essential for accurately predicting and mitigating the risks associated with both illicit drug use and the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. This compound and N-hydroxythis compound formation in human liver microsomes: role of cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine N-demethylation and the metabolism-related hepatotoxicity can be prevented by cytochrome P450 3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound nitroxide. A potential hepatotoxic metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cocaine-Induced Time-Dependent Alterations in Cytochrome P450 and Liver Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-demethylation of cocaine to this compound. Evidence for participation by cytochrome P-450 and FAD-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human microsomal N-oxidative metabolism of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on metabolic pathways of cocaine and its metabolites using microsome preparations from rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalyzation of cocaine N-demethylation by cytochromes P4502B, P4503A, and P4502D in fish liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of differential cocaine metabolism in mouse and rat through metabolomics-guided metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of norcocaine hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of Norcocaine Hydrochloride
Introduction
This compound is a primary, pharmacologically active metabolite of cocaine, formed through N-demethylation in the liver.[1][2] While it is a minor metabolite, its detection is a key indicator of recent cocaine use in forensic and clinical toxicology.[2][3] As the hydrochloride salt, its properties are relevant for the preparation of analytical standards and for research into cocaine's metabolism and toxicity.[4] This document provides a comprehensive overview of the core , detailed experimental protocols for its analysis, and visualizations of relevant biochemical and analytical pathways.
Chemical and Physical Properties
This compound hydrochloride is the salt form of this compound, the N-demethylated analog of cocaine.[5] Its properties differ from its free base form, particularly in terms of solubility and melting point. The quantitative physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| IUPAC Name | methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | [5] |
| Molecular Formula | C₁₆H₂₀ClNO₄ | [4][5][6][7][8] |
| Molecular Weight | 325.8 g/mol | [4][9] |
| CAS Number | 61585-22-6 | [4][5][7][8] |
| Melting Point | 115-116 °C | [9] |
| Solubility | Water: Soluble (2.5 g/L) Ethanol: Slightly Soluble (300 mg/mL) | [4][9] |
| Appearance | Crystalline solid | [4] |
Spectral Information
Spectroscopic data are critical for the unequivocal identification and characterization of this compound hydrochloride. Key spectral features are summarized in Table 2.
Table 2: Spectral Data for this compound Hydrochloride
| Technique | Data | Source |
| ¹H NMR | (600 MHz; D₂O): δ 1.98-2.19 (4H, m), 2.25-2.41 (2H, m), 3.18 (1H, dd, J = 2.3, 7.1 Hz), 3.92 (1H, m), 4.10 (1H, d, J = 7.3 Hz) | [9] |
| ¹³C NMR | (150 MHz; D₂O): δ 23.2, 24.0, 35.5, 38.9, 49.5, 60.8, 63.6, 64.6, 176.4 ppm | [9] |
| UV λmax | 231 nm | [4] |
| Mass Spectrometry | GC-MS data is available in forensic libraries. | [4][9][12] |
| FT-IR / FT-Raman | Spectra for the trihydrate form are available. | [13][14] |
Experimental Protocols
The determination and quantification of this compound hydrochloride in biological matrices require sensitive and specific analytical methods.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is used for the simultaneous determination of cocaine and this compound in biological samples like plasma.[15]
Methodology:
-
Sample Preparation: 0.5 mL of plasma is buffered to a pH of 9.0.
-
Liquid-Liquid Extraction: The buffered sample is extracted with diethyl ether.
-
Back Extraction: The target compounds are re-extracted from the organic phase into a 0.1% aqueous solution of tetramethylammonium hydrogen sulfate (TMAHS). This step achieves a theoretical extraction yield of 100%.[15]
-
Chromatographic Separation:
-
Quantification: The method demonstrates a reliable limit of quantitation at 20 ng/mL from a 0.5 mL plasma sample.[15]
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification of cocaine and its metabolites in forensic analysis.
Methodology:
-
Sample Preparation: Samples are extracted from the matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Derivatization (Optional): Analytes may be derivatized to improve their chromatographic properties and thermal stability.
-
GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column to separate the components of the mixture.
-
MS Detection: The separated compounds are fragmented and detected by a mass spectrometer, providing a characteristic mass spectrum or "fingerprint" for identification.[12]
Visualization of Pathways
Metabolic Pathway of Cocaine to this compound
This compound is formed in the liver via oxidative N-demethylation of cocaine, a reaction primarily catalyzed by the cytochrome P-450 enzyme system.[3][16] This is considered a minor metabolic pathway.[3]
Caption: Metabolic conversion of Cocaine to this compound via N-demethylation in the liver.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the sample preparation and analysis workflow for the quantification of this compound from a biological matrix using HPLC, as described in the protocol.[15]
Caption: Workflow for the extraction and HPLC quantification of this compound from plasma.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Dictionary | AttoLife [attolife.co.uk]
- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound hydrochloride | C16H20ClNO4 | CID 3046136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 8. This compound hydrochloride | 61585-22-6 | LCA58522 [biosynth.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. 18717-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound CAS#: 18717-72-1 [m.chemicalbook.com]
- 12. (-)-Norcocaine | C16H19NO4 | CID 644007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Determination of cocaine and this compound in plasma and cell cultures using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of cocaine and this compound to N-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of Cocaine Metabolism: An In-Depth Technical Guide to the Role of Norcocaine in Overall Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocaine, a widely abused psychostimulant, exerts its toxic effects through a complex interplay of its parent compound and various metabolites. Among these, norcocaine, the N-demethylated derivative, has emerged as a significant contributor to the overall toxicological profile of cocaine. Despite being a minor metabolite, its inherent chemical reactivity and distinct pharmacological properties render it a key player in cocaine-induced organ damage, particularly hepatotoxicity and cardiotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cocaine toxicology, consolidating quantitative data, detailing experimental protocols, and visualizing key molecular pathways to equip researchers and drug development professionals with a thorough understanding of this critical metabolite.
Introduction
The toxicology of cocaine is a multifaceted issue, extending beyond the direct actions of the parent drug. The metabolic transformation of cocaine in the body gives rise to a number of pharmacologically active and toxic compounds. This compound, formed through the N-demethylation of cocaine primarily by cytochrome P450 enzymes in the liver, is a metabolite of particular concern.[1] While major hydrolytic metabolites like benzoylecgonine are largely inactive, this compound retains significant biological activity and demonstrates heightened toxicity compared to cocaine.[1] This guide will delve into the core aspects of this compound's contribution to cocaine's toxicological effects, providing a technical resource for the scientific community.
Metabolism and Bioactivation of this compound
Cocaine is metabolized via three primary pathways: hydrolysis by plasma and liver esterases, and N-demethylation by hepatic cytochrome P450 enzymes (CYP3A4) to form this compound.[2] this compound itself is further metabolized, leading to the formation of highly reactive and toxic species. A key step in its bioactivation is the oxidation to N-hydroxythis compound and subsequently to the this compound nitroxide free radical.[3][4] This nitroxide radical can then be oxidized to the highly reactive this compound nitrosonium ion, which is implicated in cellular damage.[2]
Caption: Metabolic activation of cocaine to toxic this compound species.
Comparative Toxicology: this compound vs. Cocaine
Quantitative toxicological studies have consistently demonstrated that this compound is more acutely toxic than its parent compound, cocaine. The following table summarizes the available data on the median lethal dose (LD50) of this compound and related compounds.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound | Mouse | Intraperitoneal | ~49.7 | [5][6] |
| Cocaine | Mouse | Intraperitoneal | 95.1 | [7] |
| Cocaethylene | Mouse | Intraperitoneal | 60-63.8 | [5][6] |
| Norcocaethylene | Mouse | Intraperitoneal | ~39.4 | [5][6] |
Mechanisms of this compound-Induced Toxicity
This compound contributes to the overall toxicology of cocaine through several key mechanisms, primarily centered around oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.
Hepatotoxicity
The liver, as the primary site of cocaine metabolism, is particularly susceptible to the toxic effects of this compound. The formation of this compound nitroxide is considered a critical event in cocaine-induced hepatotoxicity.[6] This reactive metabolite can initiate lipid peroxidation, deplete cellular antioxidant defenses, particularly glutathione (GSH), and covalently bind to cellular macromolecules, leading to hepatocellular necrosis.[2][8]
Cardiotoxicity
This compound also plays a role in the cardiotoxic effects of cocaine. While cocaine itself has direct effects on cardiac ion channels, this compound's contribution is thought to be mediated through increased oxidative stress and mitochondrial damage in cardiomyocytes. This can lead to impaired cardiac function and contribute to the development of arrhythmias and cardiomyopathy.
Neurotoxicity
While less studied than its hepatic and cardiac effects, this compound can cross the blood-brain barrier and exert neurotoxic effects. In vitro studies have shown that cocaine and its metabolites can induce apoptosis in neuronal cells.[9][10] The mechanisms likely involve the induction of oxidative stress and disruption of mitochondrial function within neurons.
References
- 1. Evaluation of Cocaine Effect on Endogenous Metabolites of HepG2 Cells Using Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine-induced hepatotoxicity | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Upregulation of Bax and Bcl-2 following prenatal cocaine exposure induces apoptosis in fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver toxicity from this compound nitroxide, an N-oxidative metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Initiation of in vitro lipid peroxidation by N-hydroxythis compound and this compound nitroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cocaine exposure in vitro induces apoptosis in fetal locus coeruleus neurons by altering the Bax/Bcl-2 ratio and through caspase-3 apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upregulation of Bax and Bcl-2 following prenatal cocaine exposure induces apoptosis in fetal rat brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Context of Norcocaine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcocaine, a primary N-demethylated metabolite of cocaine, has been a subject of significant scientific inquiry due to its pharmacological activity and contribution to the overall toxicological profile of cocaine.[1][2] This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, analytical methodologies, pharmacology, and toxicology of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cocaine metabolism and its physiological consequences.
Historical Context and Discovery
The history of this compound is intrinsically linked to the study of cocaine itself. Following the isolation of cocaine from coca leaves in the mid-19th century, research into its metabolism began to unravel the complex biotransformation pathways of this potent stimulant.[3][4][5][6] this compound was identified as a minor but pharmacologically active metabolite of cocaine, formed through N-demethylation in the liver.[2]
Early research focused on understanding the contribution of metabolites like this compound to the overall effects and toxicity of cocaine.[7] These investigations were crucial in establishing that the pharmacological and toxicological effects of cocaine are not solely attributable to the parent compound but also to its various metabolic byproducts. The presence of this compound in biological samples has also become a significant biomarker in forensic toxicology, often indicating heavy and chronic cocaine use.[2]
Synthesis and Purification
Experimental Protocol: Synthesis of this compound from Cocaine
Objective: To synthesize this compound via the N-demethylation of cocaine.
Materials:
-
Cocaine hydrochloride
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4), dilute solution
-
Sodium hydroxide (NaOH) or other suitable base
-
Diethyl ether or other suitable organic solvent
-
Distilled water
-
Separatory funnel
-
Beakers and flasks
-
Stirring apparatus
-
pH meter or pH paper
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Filter paper and funnel
Procedure:
-
Dissolution: Dissolve a known quantity of cocaine hydrochloride in dilute sulfuric acid. The acidic solution protonates the tertiary amine of cocaine, making it soluble.
-
Oxidation: Slowly add a solution of potassium permanganate to the stirred cocaine solution. The reaction is typically carried out at a controlled temperature (e.g., room temperature or slightly below) to prevent over-oxidation. The purple color of the permanganate will disappear as it is consumed in the reaction. The addition is continued until a faint, persistent pink color is observed, indicating a slight excess of permanganate.
-
Neutralization and Extraction: After the reaction is complete, carefully neutralize the solution with a base such as sodium hydroxide to a pH of approximately 8-9. This deprotonates the this compound, rendering it soluble in organic solvents. Extract the aqueous solution multiple times with an organic solvent like diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with distilled water to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound freebase.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystalline this compound.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodologies
The accurate detection and quantification of this compound in biological matrices are crucial for both research and forensic purposes. HPLC and GC-MS are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for this compound in Plasma
Objective: To quantify this compound levels in plasma samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific ratio, delivered isocratically or as a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230 nm.
-
Injection Volume: 20 µL.
Sample Preparation Protocol:
-
Spiking: Spike plasma samples with a known concentration of an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Alkalinization: Add a buffer to the plasma sample to adjust the pH to approximately 9.
-
Liquid-Liquid Extraction: Add an organic solvent (e.g., a mixture of hexane and isoamyl alcohol), vortex, and centrifuge to separate the layers.
-
Back Extraction: Transfer the organic layer to a new tube containing a small volume of dilute acid (e.g., 0.1 M HCl), vortex, and centrifuge.
-
Injection: Aspirate the acidic aqueous layer and inject it into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Hair
Objective: To detect and quantify this compound in hair samples, often as a biomarker for chronic cocaine use.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Sample Preparation Protocol:
-
Decontamination: Wash hair segments with a solvent (e.g., dichloromethane) to remove external contaminants.
-
Digestion: Incubate the washed and dried hair in an acidic or basic solution (e.g., methanol or NaOH) to extract the drugs from the hair matrix. An internal standard is added at this stage.
-
Solid-Phase Extraction (SPE): Pass the digest through an SPE cartridge to clean up the sample and concentrate the analytes.
-
Derivatization: Evaporate the eluate to dryness and derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) to improve the chromatographic properties of this compound.
-
Injection: Reconstitute the derivatized sample in a suitable solvent and inject it into the GC-MS system.
Pharmacology and Mechanism of Action
This compound, like its parent compound, is a central nervous system stimulant. Its primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9][10][11][12][13][14][15][16][17] By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound increases their concentration and prolongs their action, leading to its stimulant effects.
While the binding affinity of this compound to these transporters has not been as extensively characterized as that of cocaine, studies on cocaine analogs suggest that the removal of the N-methyl group (as in this compound) can have differential effects on binding to the various transporters.
Signaling Pathway of this compound at the Dopamine Transporter
The interaction of this compound with the dopamine transporter is a key aspect of its reinforcing and addictive properties. The following diagram illustrates this signaling pathway.
Caption: this compound blocks the dopamine transporter (DAT), inhibiting dopamine reuptake.
Toxicology
This compound is known to be more toxic than cocaine itself.[18] Its toxicity is attributed, in part, to its further metabolism into reactive species that can cause cellular damage, particularly in the liver.
Quantitative Toxicological Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal | ~40-49.7 mg/kg | [1][18] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on a relevant cell line, such as human hepatoma cells (HepG2).[19][20][21][22][23][24][25][26]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle controls (medium with the solvent used to dissolve this compound) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Metabolism
This compound is a product of the hepatic N-demethylation of cocaine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes.[2] this compound itself is further metabolized to other compounds, including N-hydroxythis compound, which can be converted to the reactive and hepatotoxic this compound nitroxide radical.
Metabolic Pathway of Cocaine to this compound
The following diagram illustrates the initial step in the metabolic cascade leading to this compound and its subsequent toxic metabolites.
Caption: Cocaine is metabolized to this compound, which can be further converted to toxic species.
Quantitative Data Summary
Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Dose and Route | Value | Reference |
| Half-life (t½) | Rat | 2.5 mg/kg IV | ~28-33 min | |
| Rat | 5 mg/kg IV | ~28-33 min | ||
| Clearance (CL) | Rat | 2.5 mg/kg IV | ~155-158 mL/kg/min | |
| Rat | 5 mg/kg IV | ~155-158 mL/kg/min | ||
| Volume of Distribution (Vd) | Rat | 2.5 mg/kg IV | Data not specified | |
| Rat | 5 mg/kg IV | Data not specified |
Conclusion
This compound is a pharmacologically active and toxicologically significant metabolite of cocaine. Its study provides crucial insights into the complex mechanisms underlying cocaine's effects and toxicity. This technical guide has summarized the key aspects of this compound research, from its historical discovery to modern analytical and experimental methodologies. The provided protocols and data serve as a foundation for further investigation into the role of this compound in cocaine addiction and its potential as a therapeutic target. Continued research in this area is essential for developing a more complete understanding of cocaine's impact on human health and for the development of effective treatment strategies for cocaine use disorder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaine: a brief history on the discovery, popularisation and early use of medicinal cocaine | Journal of Global Medicine [globalmedicine.co.uk]
- 5. History of Cocaine [narconon.org]
- 6. [The history of cocaine in medicine and its importance to the discovery of the different forms of anaesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a pharmacologically active metabolite of cocaine found in brain. | Semantic Scholar [semanticscholar.org]
- 8. bcachemistry.wordpress.com [bcachemistry.wordpress.com]
- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain [als.lbl.gov]
- 12. Cocaine up-regulation of the norepinephrine transporter requires threonine 30 phosphorylation by p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cocaine inhibition of ligand binding at dopamine, norepinephrine and serotonin transporters: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermostabilisation of the Serotonin Transporter in a Cocaine-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serotonin transporters upregulate with chronic cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. In vivo characterization of toxicity of norcocaethylene and this compound identified as the most toxic cocaine metabolites in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Cocaine Effect on Endogenous Metabolites of HepG2 Cells Using Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. veritastk.co.jp [veritastk.co.jp]
- 21. researchgate.net [researchgate.net]
- 22. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Norcocaine: A Technical Guide to its Formation and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vivo formation and biotransformation of norcocaine, a primary and pharmacologically active metabolite of cocaine. Understanding the metabolic fate of cocaine, particularly the pathways leading to and from this compound, is critical for the development of novel therapeutics for cocaine abuse and for a thorough toxicological assessment. This document details the enzymatic processes involved, presents quantitative data on reaction kinetics and metabolite concentrations, outlines detailed experimental protocols for studying these transformations, and provides visual representations of the key metabolic pathways.
In Vivo Formation of this compound: An Enzymatic N-Demethylation
This compound is primarily formed in the liver through the N-demethylation of cocaine.[1] This reaction is a crucial step in cocaine's metabolism, accounting for approximately 5% of the initial cocaine dose.[2][3] The primary enzyme system responsible for this conversion is the cytochrome P450 (CYP) mixed-function oxidase system.[4][5]
In humans, the specific isoform CYP3A4 has been identified as the main catalyst for cocaine N-demethylation.[2][6][7][8] Studies using human liver microsomes and lymphoblastoid cells expressing transfected human P450 3A4 have confirmed its role.[6][7] The rate of this compound formation in human liver microsomes has been shown to correlate with the amount of P450 3A immunoreactive protein.[6][7] While CYP3A4 is the primary enzyme in humans, other CYP isoforms may play minor roles, and the involved enzymes can vary between species. For instance, in rats, CYP2B enzymes are the main N-demethylases of cocaine, while in mice, CYP3A enzymes are predominant.[2][8]
There is also evidence for a secondary, two-step pathway for this compound formation. This route involves the initial oxidation of cocaine to cocaine N-oxide by a flavin-containing monooxygenase (FMO), followed by a cytochrome P450-catalyzed N-demethylation to this compound.[4]
Biotransformation of this compound: Subsequent Metabolic Fates
Once formed, this compound undergoes further metabolism, primarily through two main pathways: hydrolysis and N-hydroxylation.
2.1. Hydrolysis: this compound can be hydrolyzed by esterases in the liver and serum.[9] This process can lead to the formation of benzoylnorecgonine, norecgonine, and norecgonine methyl ester, which are then excreted in the urine.[10] The Vmax estimates for the hydrolysis of this compound are consistently higher than for cocaine in both liver and serum, suggesting a rapid breakdown of this metabolite.[9]
2.2. N-hydroxylation: A critical biotransformation pathway for this compound is N-hydroxylation, which is also catalyzed by the cytochrome P450 system.[4][11] This reaction produces N-hydroxythis compound, a highly reactive and toxic metabolite.[11][12][13] The formation of N-hydroxythis compound is considered a key step in the bioactivation of cocaine that can lead to hepatotoxicity.[5] This toxic metabolite can be further oxidized to the this compound nitroxide free radical and the nitrosonium ion, which can bind to cellular macromolecules and cause oxidative stress and cell death.[14]
Quantitative Data
The following tables summarize key quantitative data related to the in vivo formation and biotransformation of this compound.
Table 1: Enzyme Kinetics of Cocaine N-Demethylation and this compound Metabolism
| Enzyme/System | Substrate | Product | Species | K_m_ | V_max_ | Reference |
| Human Liver Microsomes | Cocaine | This compound | Human | 2.3-2.7 mM | - | [15] |
| Mouse Liver Microsomes | Cocaine | This compound | Mouse | 40-60 µM and 2-3 mM | - | [15] |
| Human Liver Microsomes | This compound | N-hydroxythis compound | Human | ~3x higher than mouse | 10x lower than mouse | [4] |
| Mouse Liver Microsomes (female) | This compound | N-hydroxythis compound | Mouse | - | 34 ± 10 pmol/min/mg protein | [4] |
| Mouse Liver Microsomes (male) | This compound | N-hydroxythis compound | Mouse | - | 16 ± 4 pmol/min/mg protein | [4] |
| Wild-type Human Butyrylcholinesterase | This compound | Benzoic Acid + Norecgonine Methyl Ester | Human | 15 µM | 2.8 min⁻¹ | [12] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Tissue/Matrix | Half-life (t_1/2_) | Notes | Reference |
| Rat | Plasma | 0.4 h | Dose of 2 mg/kg i.v. | [10] |
| Rat | Liver | 1.6 h | Dose of 2 mg/kg i.v. | [10] |
| Rat | Brain | 0.5 h | Dose of 2 mg/kg i.v. | [10] |
| Mouse (DBA) | - | Significantly longer than C57BL mice | - | [5][16] |
| Human | Plasma | 43.2 min | In vitro incubation at 37°C | [15] |
Table 3: Plasma Concentrations of this compound in Humans After Cocaine Administration
| Cocaine Dose | Peak this compound Concentration (C_max_) | Time to Peak (T_max_) | Reference |
| 75 mg/70 kg (subcutaneous) | ≤ 18 ng/mL | - | [6][7] |
| 150 mg/70 kg (subcutaneous) | ≤ 18 ng/mL | - | [6][7] |
| Chronic Oral Dosing | Trend for increased AUC ratio (AUC_norcocaine_/AUC_cocaine_) | - | [3][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the in vivo formation and biotransformation of this compound.
4.1. In Vitro Metabolism of Cocaine in Liver Microsomes
This protocol is a general guideline for assessing the metabolism of cocaine to this compound using liver microsomes.
Materials:
-
Pooled human or animal liver microsomes (e.g., from a commercial supplier)
-
Cocaine hydrochloride
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
HPLC-MS/MS or GC-MS system
Procedure:
-
Thawing Microsomes: Thaw the liver microsomes on ice. Once thawed, keep them on ice at all times.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (to final volume)
-
Liver microsomes (final concentration typically 0.2-1.0 mg/mL protein)
-
MgCl₂ (final concentration typically 3-10 mM)
-
Cocaine (at various concentrations to determine kinetics, e.g., 1 µM to 10 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time will depend on the metabolic stability of cocaine in the specific microsomal preparation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS or GC-MS to quantify the formation of this compound and other metabolites.
4.2. Analytical Method: HPLC-MS/MS for this compound Quantification
This protocol provides a general framework for the quantification of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
HPLC column (e.g., C18 reverse-phase)
-
Mobile phase A: e.g., 0.1% formic acid in water
-
Mobile phase B: e.g., 0.1% formic acid in acetonitrile
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, microsomal incubate supernatant) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Chromatographic Separation: Inject the prepared sample onto the HPLC column. Use a gradient elution program with mobile phases A and B to achieve chromatographic separation of this compound from other analytes and matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect and quantify this compound and its internal standard. The MRM transitions should be optimized for each compound (e.g., precursor ion -> product ion).
-
Quantification: Generate a calibration curve using known concentrations of the this compound analytical standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
4.3. Analytical Method: GC-MS for Cocaine and Metabolites
This protocol outlines a general procedure for the analysis of cocaine and its metabolites, including this compound, by Gas Chromatography-Mass Spectrometry.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
Materials:
-
GC column (e.g., a non-polar or medium-polarity capillary column)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
-
Extraction solvent (e.g., a mixture of chloroform and isopropanol)
-
Internal standard (e.g., deuterated cocaine or other suitable compound)
Procedure:
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the biological sample to isolate cocaine and its metabolites.
-
Derivatization: Evaporate the extraction solvent to dryness under a stream of nitrogen. Add the derivatizing agent to the residue and heat (e.g., at 70°C for 20-30 minutes) to convert polar metabolites into more volatile derivatives suitable for GC analysis.
-
GC Separation: Inject a portion of the derivatized sample into the GC. Use a temperature program to separate the different compounds based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI). The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification and Quantification: Identify cocaine and its metabolites by comparing their retention times and mass spectra to those of known standards. For quantification, use selected ion monitoring (SIM) mode to monitor specific characteristic ions for each compound and the internal standard.
Visualizing the Pathways
The following diagrams illustrate the key metabolic pathways and an experimental workflow for studying cocaine metabolism.
Caption: Metabolic pathway of cocaine to this compound and its subsequent biotransformation.
Caption: A typical experimental workflow for studying in vitro cocaine metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scientificliterature.org [scientificliterature.org]
- 3. Cocaine and metabolite concentrations in plasma during repeated oral administration: development of a human laboratory model of chronic cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic characteristics of this compound N-hydroxylation in mouse and human liver microsomes: involvement of CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic analysis of the metabolism of cocaine to this compound and N-hydroxythis compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cocaine metabolism: cocaine and this compound hydrolysis by liver and serum esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scilit.com [scilit.com]
- 12. Kinetic Characterization of High-Activity Mutants of Human Butyrylcholinesterase for Cocaine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern | MDPI [mdpi.com]
- 15. Cocaine N-demethylation and the metabolism-related hepatotoxicity can be prevented by cytochrome P450 3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Effects of Norcocaine on Human Proximal Tubular Epithelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine, a widely abused psychostimulant, is known to induce nephrotoxicity, contributing to acute and chronic kidney disease. While the parent compound itself is toxic, its metabolites play a significant role in mediating this renal damage. One such metabolite, norcocaine, formed through the N-demethylation of cocaine, has been identified as a potent nephrotoxic agent. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on human proximal tubular epithelial cells (HPTECs), the primary target of drug-induced kidney injury. This document summarizes the current understanding of the mechanisms of this compound-induced cytotoxicity, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Core Findings on this compound-Induced Cytotoxicity in HPTECs
Studies have shown that this compound exhibits greater intrinsic nephrotoxicity to primary cultured human proximal tubular epithelial cells than cocaine itself.[1][2] The cytotoxic effects of this compound are concentration-dependent and are primarily mediated through the induction of apoptosis.[1][2] Key mechanisms underlying this process include the depletion of intracellular glutathione and damage to mitochondria.[1][2]
Experimental Protocols
This section details the methodologies for key experiments to assess the cytotoxic effects of this compound on HPTECs.
Primary Culture of Human Proximal Tubular Epithelial Cells (HPTECs)
Objective: To isolate and culture HPTECs from human kidney tissue for in vitro toxicity studies.
Methodology:
-
Tissue Acquisition: Obtain fresh, non-pathological human renal cortical tissue from nephrectomies in accordance with ethical guidelines and institutional review board approval.
-
Tissue Dissociation:
-
Mince the cortical tissue into small fragments (approximately 1 mm³).
-
Digest the minced tissue with a collagenase solution (e.g., Collagenase Type IV) in a suitable buffer (e.g., Hank's Balanced Salt Solution) at 37°C with gentle agitation.
-
-
Tubule Isolation:
-
Filter the cell suspension through a series of cell strainers of decreasing pore size (e.g., 100 µm followed by 40 µm) to enrich for proximal tubules.
-
Further purify the tubule fragments using a Percoll density gradient centrifugation.
-
-
Cell Culture:
-
Seed the isolated tubule fragments onto collagen-coated culture flasks or plates.
-
Culture the cells in a specialized renal cell medium (e.g., DMEM/F-12 supplemented with growth factors such as hydrocortisone, insulin, transferrin, selenium, and epidermal growth factor) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Characterization: Confirm the purity and phenotype of the cultured HPTECs by assessing typical cobblestone morphology and expression of proximal tubule-specific markers like aquaporin-1 (AQP1) and gamma-glutamyl transferase (γ-GT).[3][4][5][6][7]
Cell Viability Assay (MTT Assay)
Objective: To quantify the effect of this compound on the viability of HPTECs.
Methodology:
-
Cell Seeding: Seed HPTECs into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Apoptosis Detection (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in this compound-treated HPTECs.
Methodology:
-
Cell Preparation: Culture HPTECs on glass coverslips or in chamber slides and treat with this compound as described for the cell viability assay.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent solution (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP). TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
For BrdUTP, detect the incorporated label using a fluorescently-labeled anti-BrdU antibody.
-
For FITC-dUTP, directly visualize the fluorescence.
-
-
Counterstaining and Imaging: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst. Visualize and quantify the TUNEL-positive (apoptotic) cells using fluorescence microscopy.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in this compound-treated HPTECs.
Methodology:
-
Cell Lysis: Treat HPTECs with this compound, harvest the cells, and prepare cell lysates using a specific lysis buffer.
-
Caspase-3 Reaction: Incubate the cell lysates with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC, respectively). Caspase-3 in the lysate will cleave the substrate.
-
Signal Detection:
-
Data Analysis: Quantify the caspase-3 activity based on the signal intensity and normalize it to the total protein concentration of the lysate.
Measurement of Intracellular Glutathione (GSH)
Objective: To quantify the levels of intracellular reduced glutathione, a major antioxidant, in this compound-treated HPTECs.
Methodology:
-
Cell Lysate Preparation: Treat HPTECs with this compound, harvest the cells, and prepare cell lysates.
-
GSH Assay: Use a commercially available GSH assay kit. A common method involves the reaction of GSH in the lysate with a reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: Calculate the concentration of GSH in the samples based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the total protein concentration.[10]
Assessment of Mitochondrial Membrane Potential (MMP)
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential, an indicator of mitochondrial health.
Methodology:
-
Cell Staining: Culture HPTECs in a multi-well plate and treat them with this compound. Incubate the cells with a fluorescent cationic dye that accumulates in healthy mitochondria, such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester).
-
Fluorescence Measurement:
-
JC-1: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. Measure the fluorescence intensity of both red and green channels using a fluorescence microscope or a plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
TMRE: In healthy cells, TMRE accumulates in the mitochondria and emits a bright red-orange fluorescence. A decrease in fluorescence intensity indicates a loss of MMP.[11][12][13][14]
-
-
Data Analysis: Quantify the changes in fluorescence to assess the impact of this compound on mitochondrial membrane potential.
Cytochrome c Release Assay
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Methodology:
-
Cell Fractionation: Treat HPTECs with this compound and harvest the cells. Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. This is typically done through a series of centrifugation steps.[15][16][17]
-
Western Blotting: Separate the proteins from both the cytosolic and mitochondrial fractions by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Analysis: Detect the presence and amount of cytochrome c in each fraction. An increase in cytochrome c in the cytosolic fraction of this compound-treated cells compared to control cells indicates its release from the mitochondria.[18]
Signaling Pathways
The following diagrams illustrate the putative signaling pathways involved in this compound-induced cytotoxicity in human proximal tubular epithelial cells. These pathways are based on the known effects of cocaine and its metabolites and general principles of apoptosis and oxidative stress.
Conclusion
This compound, a primary metabolite of cocaine, demonstrates significant cytotoxic effects on human proximal tubular epithelial cells, primarily through the induction of apoptosis. The underlying mechanisms involve the depletion of intracellular glutathione and mitochondrial dysfunction, leading to a cascade of events including the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. While the qualitative aspects of this compound-induced nephrotoxicity are established, further research is required to generate quantitative data to fully characterize its dose-dependent effects. The experimental protocols and hypothesized signaling pathways detailed in this guide provide a framework for future investigations into the precise molecular mechanisms of this compound's detrimental impact on renal cells, which is crucial for the development of potential therapeutic interventions for cocaine-associated kidney disease.
References
- 1. Cocaine-induced kidney toxicity: an in vitro study using primary cultured human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. preci.bio [preci.bio]
- 4. Primary culture of human renal proximal tubule epithelial cells and interstitial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, propagation and characterization of primary tubule cell culture from human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unisa.it [iris.unisa.it]
- 9. Activation of caspase-3 in renal cell carcinoma cells by anthracyclines or 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular glutathione in the protection from anoxic injury in renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cocaine induces alterations in mitochondrial membrane potential and dual cell cycle arrest in rat c6 astroglioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Membrane potential of hepatic mitochondria after acute cocaine administration in rats--the role of mitochondrial reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays for cytochrome c release from mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. merckmillipore.com [merckmillipore.com]
- 18. rndsystems.com [rndsystems.com]
Methodological & Application
Application Notes and Protocols for GC-MS Analysis of Norcocaine in Hair Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hair analysis is a valuable tool for the retrospective investigation of drug use, offering a longer detection window compared to blood or urine. Norcocaine, a minor metabolite of cocaine, is of particular interest as its detection can help differentiate active cocaine consumption from external contamination. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of this compound in hair samples. This document provides detailed application notes and protocols for the GC-MS analysis of this compound in human hair, intended for use by researchers, scientists, and drug development professionals.
Principle of the Method
The analysis of this compound in hair by GC-MS involves a multi-step process. First, the hair samples are decontaminated to remove external impurities. The hair is then subjected to an extraction procedure to isolate the analytes from the keratin matrix. The resulting extract is purified, typically by solid-phase extraction (SPE), and then derivatized to improve the chromatographic properties and mass spectrometric sensitivity of this compound. Finally, the derivatized extract is injected into the GC-MS system for separation, identification, and quantification.
Experimental Protocols
Sample Preparation
a) Decontamination:
Proper decontamination is crucial to eliminate external contamination. A common procedure involves sequential washes with different solvents.
-
Wash hair samples (typically 20-50 mg) sequentially with:
-
Dichloromethane (2 x 5 mL)
-
Methanol (2 x 5 mL)
-
Deionized water (2 x 5 mL)
-
-
Dry the hair samples at room temperature or under a gentle stream of nitrogen.
b) Extraction:
Several methods can be employed to extract this compound from the hair matrix.
-
Acidic Incubation:
-
Cut the decontaminated hair into small segments (2-5 mm).
-
Add 20 mg of hair to a glass tube.
-
Add an internal standard solution (e.g., this compound-d3).
-
Add 1 mL of 0.1 N HCl.
-
Incubate overnight at 45°C.
-
-
Methanolic Incubation:
-
To the decontaminated hair, add an internal standard.
-
Incubate with 1 mL of methanol overnight at 60°C.
-
Evaporate the methanol phase under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
c) Solid-Phase Extraction (SPE):
SPE is a common technique for purifying and concentrating the extract. Mixed-mode or cation-exchange cartridges are often used.
-
Conditioning: Condition the SPE column (e.g., Clean Screen, Strata-X-C) with sequential additions of methanol (2 mL), deionized water (2 mL), and 0.1 M HCl (1 mL).
-
Loading: Apply the supernatant from the extraction step to the conditioned column.
-
Washing: Wash the column with deionized water (2 mL), 0.1 M HCl (2 mL), and methanol (2 mL) to remove interferences.
-
Elution: Elute the analytes with a mixture of dichloromethane:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v) or 5% ammonium hydroxide in methanol.
d) Derivatization:
Derivatization is essential to improve the volatility and thermal stability of this compound for GC-MS analysis.
-
Pentafluoropropionic Anhydride (PFPA) and Pentafluoropropanol (PFPOH):
-
Evaporate the purified extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of PFPA and 30 µL of PFPOH.
-
Heat at 80°C for 30 minutes.
-
Evaporate the derivatizing agents and reconstitute the residue in 25-50 µL of ethyl acetate for injection.
-
-
Trifluoroacetic Anhydride (TFAA) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP):
-
Evaporate the extract to dryness.
-
Add 50 µL of HFIP and 50 µL of TFAA.
-
Heat at 90°C for 15 minutes.
-
Cool to room temperature, evaporate to dryness, and
-
Application Note: Quantification of Norcocaine in Human Plasma by LC-MS/MS
Introduction
Norcocaine is a pharmacologically active metabolite of cocaine, formed through N-demethylation in the liver. Its quantification in plasma is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies of cocaine metabolism. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol provides researchers, scientists, and drug development professionals with a detailed procedure for accurate and precise this compound quantification.
Materials and Methods
Reagents and Chemicals
-
This compound standard and this compound-d3 (internal standard, IS) were obtained from a certified reference material provider.
-
HPLC-grade methanol, acetonitrile, and water were purchased from a reputable supplier.
-
Formic acid (LC-MS grade) was also sourced from a reliable vendor.
-
Human plasma was obtained from a certified biobank and stored at -80°C until use.
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) were used for sample preparation.[1]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution was used.
-
The HPLC was coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing were performed using the instrument's corresponding software.
Experimental Protocols
1. Preparation of Standards and Quality Control Samples
Stock solutions of this compound and this compound-d3 were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
2. Sample Preparation: Solid-Phase Extraction (SPE)
The SPE procedure is a critical step for removing plasma proteins and other interfering substances.[1][2][3]
-
Pre-treatment: To 200 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d3) and 500 µL of 4% formic acid in water.[2] Vortex for 30 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of ethyl acetate/methanol/ammonium hydroxide (70:20:10 v/v/v).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 290.1 | 168.1 | 60 | 25 |
| This compound (Qualifier) | 290.1 | 82.1 | 60 | 35 |
| This compound-d3 (IS) | 293.1 | 171.1 | 60 | 25 |
Note: It is important to optimize these parameters on the specific instrument being used.
Data Presentation and Performance Characteristics
The method was validated according to regulatory guidelines.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Conclusion
This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The described solid-phase extraction protocol provides efficient sample clean-up, and the optimized LC-MS/MS parameters allow for accurate and precise measurements. This method is suitable for use in clinical and forensic toxicology, as well as in research settings for pharmacokinetic and drug metabolism studies.
References
- 1. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Solid-Phase Extraction of Norcocaine from Biological Matrices: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcocaine is a primary, pharmacologically active metabolite of cocaine, formed in the liver via N-demethylation.[1][2] Its detection and quantification in biological specimens are crucial in clinical toxicology, forensic investigations, and pharmacokinetic studies to confirm cocaine use and understand its metabolism.[1][3] Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of this compound and other cocaine metabolites from complex biological matrices such as plasma, urine, and hair prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This application note provides a detailed protocol for the solid-phase extraction of this compound from various biological matrices, along with a summary of reported quantitative data.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is a generalized procedure based on common methodologies for the extraction of this compound using mixed-mode cation exchange SPE cartridges, which utilize both hydrophobic and ion-exchange interactions for enhanced selectivity.[6][7][8]
Materials:
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Bond Elut Certify, Oasis MCX).
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate buffer (0.1 M, pH 6.0)
-
Acetic acid (0.5 M)
-
Ammonium hydroxide
-
Elution solvent: Methylene chloride/isopropanol/ammonium hydroxide (e.g., 80:20:2 v/v/v) or Ethyl acetate/ammonium hydroxide (e.g., 98:2 v/v).
-
-
Internal Standard: Deuterated this compound (this compound-d3) or a suitable analog like tropacocaine.[9][10]
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Procedure:
-
Sample Pre-treatment:
-
Plasma/Whole Blood: To 1 mL of plasma or whole blood, add the internal standard.[6][7] Dilute with 3 mL of 0.1 M phosphate buffer (pH 6.0).[11] Vortex and centrifuge at 4000 rpm for 15 minutes.[11] Use the supernatant for SPE.
-
Urine: To 1-3 mL of urine, add the internal standard and buffer to a pH of approximately 5.5-6.0.[11][12]
-
Hair: Wash approximately 20-50 mg of hair with methanol to remove external contamination.[5][10] Incubate the washed hair sample overnight at 60°C in 1 mL of methanol with the internal standard.[10] Evaporate the methanol extract to dryness and reconstitute in phosphate buffer (pH 6.0).[10][11]
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).[11] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the retained this compound and other analytes with 3 mL of the elution solvent (e.g., methylene chloride/isopropanol/ammonium hydroxide or ethyl acetate/ammonium hydroxide).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS analysis).
-
Quantitative Data Summary
The following table summarizes quantitative data for the extraction and analysis of this compound from various biological matrices as reported in the literature.
| Biological Matrix | SPE Cartridge Type | Analytical Method | Recovery (%) | LOQ | LOD | Citation(s) |
| Rat Plasma | Not Specified | HPLC-UV | 78-87 | Not Specified | 35-90 ng/mL | [9] |
| Human Hair | Mixed-mode | LC-MS/MS | Not Specified | 50 pg/mg | 25 pg/mg | [5][13] |
| Human Hair | DI-SPME | GC-MS | 88-94 | 0.02 ng/mg | 0.01 ng/mg | [10] |
| Human Urine | Not Specified | GC-MS | Not Specified | Not Specified | Not Specified | [12][14] |
| Whole Blood/Plasma | Mixed-mode Bond Elut Certify | GC-MS | 95.6-124.0 (Blood), 86.9-128.9 (Plasma) | Not Specified | Not Specified | [6][7] |
| Blood, Urine, Oral Fluid | Not Specified | UHPLC-MS/MS | 89.3-99.8 | 0.025 ng/mL | 0.005 ng/mL | [4][15] |
| Hair, Nail | Not Specified | UHPLC-MS/MS | 89.3-99.8 | 0.025 ng/mg | 0.005 ng/mg | [4][15] |
DI-SPME: Direct Immersion Solid-Phase Microextraction
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from biological matrices.
Caption: Workflow for Solid-Phase Extraction of this compound.
References
- 1. This compound | Drug Dictionary | AttoLife [attolife.co.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cocaine, benzoylecgonine, cocaethylene and this compound in human hair using solid-phase extraction and liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 9. Determination of cocaine, this compound, benzoylecgonine and ecgonine methyl ester in rat plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cocaine and Metabolites Urinary Excretion after Controlled Smoked Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cocaine and its major metabolites in plasma and urine samples from patients in an urban emergency medicine setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norcocaine as a Biomarker for Heavy Cocaine Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcocaine, a primary metabolite of cocaine produced through N-demethylation in the liver, serves as a crucial biomarker for identifying heavy and frequent cocaine use.[1] While present in smaller quantities than other metabolites like benzoylecgonine, its detection, particularly in hair samples, is strongly correlated with high levels of cocaine consumption.[2][3][4] This document provides detailed application notes, experimental protocols, and data to guide the use of this compound detection in research and forensic settings. This compound is pharmacologically active and contributes to the toxic effects of cocaine, including cardiovascular and neurological risks.[1] Its presence can offer more definitive proof of active consumption and help differentiate from external contamination.[2][5]
Data Presentation
The following tables summarize quantitative data from studies analyzing this compound concentrations in hair samples, providing a basis for interpreting results and distinguishing between different levels of cocaine use.
Table 1: this compound Positivity Rate in Relation to Cocaine Concentration in Hair [2]
| Cocaine Concentration Range (ng/mg) | This compound Positivity Rate (%) |
| 0.13 - 0.4 | 0.26 |
| 0.4 - 3 | 4.15 |
| 3 - 6 | 29.63 |
| 6 - 10 | 55.85 |
| 10 - 14 | 80.37 |
| > 14 | 94.02 |
Table 2: Predictive Values of this compound for High Cocaine Concentration in Hair [2]
| Parameter | This compound predicting Cocaine > 75th Percentile | This compound predicting Cocaine > 14.00 ng/mg |
| Sensitivity | 76.6% | 94.0% |
| Specificity | 94.7% | 87.9% |
| Positive Predictive Value (PPV) | 74.7% | 41.5% |
| Negative Predictive Value (NPV) | 95.2% | 99.4% |
| (Based on this compound Limit of Detection (LOD) of 0.13 ng/mg) |
Table 3: Cocaine and Metabolite Concentrations in Hair of Different User Groups [6][7][8][9]
| Analyte | Light Use (0.5-3 ng/mg Cocaine) | Moderate Use (3.1-10 ng/mg Cocaine) | Heavy Use (10.1-40 ng/mg Cocaine) |
| Cocaine (ng/mg) | 1.63 - 3.0 | 3.1 - 10.0 | 10.1 - 39.29 |
| Benzoylecgonine (ng/mg) | 0.19 - 0.8 | 0.3 - 2.5 | 1.0 - 5.77 |
| This compound (ng/mg) | Not typically detected | 0.22 - 1.5 | 0.5 - 3.14 |
| Cocaethylene (ng/mg) | Not typically detected | 0.22 - 1.0 | 0.4 - 1.98 |
| (Concentration ranges are approximate and compiled from multiple sources) |
Signaling Pathways and Experimental Workflows
Cocaine Metabolism and this compound Formation
Cocaine is primarily metabolized in the liver. A minor but significant pathway is the N-demethylation by the cytochrome P450 enzyme CYP3A4, which results in the formation of the pharmacologically active metabolite, this compound.[10][11]
Caption: Cocaine metabolism pathway leading to the formation of this compound.
This compound's Contribution to Cocaine Toxicity
This compound is not an inactive byproduct; it actively contributes to the cardiovascular and neurological toxicity of cocaine.[1] It has been shown to modulate hemodynamic responses, increase plasma catecholamine levels, and impact cardiac hormone release.[10] At the cellular level, this compound can induce apoptosis by decreasing intracellular glutathione and ATP levels, leading to mitochondrial dysfunction.[6]
Caption: Simplified overview of this compound's toxic effects.
Experimental Workflow for this compound Detection in Hair
The following diagram outlines a typical workflow for the analysis of this compound in hair samples, from collection to data analysis.
Caption: General workflow for hair analysis of this compound.
Experimental Protocols
Protocol 1: Hair Sample Preparation for LC-MS/MS and GC-MS Analysis
This protocol outlines the initial steps for preparing hair samples for the detection of this compound and other cocaine metabolites.
1. Decontamination:
-
Wash approximately 20-50 mg of hair with 3 mL of dichloromethane for 2 minutes to remove external contaminants.[4]
-
Discard the solvent and allow the hair to air dry completely.
2. Homogenization:
-
Cut the decontaminated hair into small segments (approximately 1-2 mm) using clean scissors.[3]
3. Internal Standard Spiking:
-
Add a known concentration of deuterated internal standards (e.g., this compound-d3, cocaine-d3, benzoylecgonine-d3) to the homogenized hair sample.[12]
4. Extraction:
-
Add 1 mL of methanol to the hair sample.
-
Incubate overnight at 60°C to extract the analytes from the hair matrix.[12]
-
After incubation, evaporate the methanol under a gentle stream of nitrogen.
Protocol 2: Solid-Phase Extraction (SPE) and Analysis by LC-MS/MS
This protocol is for the cleanup and concentration of the extracted analytes prior to LC-MS/MS analysis.
1. Reconstitution:
-
Reconstitute the dried extract from Protocol 1 in 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
2. SPE Column Conditioning:
-
Condition a mixed-mode solid-phase extraction cartridge (e.g., Strata-X-C) with methanol followed by the reconstitution buffer.
3. Sample Loading and Washing:
-
Load the reconstituted sample onto the SPE column.
-
Wash the column with an appropriate solvent (e.g., water, diluted acid) to remove interferences.
4. Elution:
-
Elute the analytes of interest with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the final extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
LC System: Utilize a C18 or Biphenyl column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is common.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte for quantification and confirmation.[3]
Protocol 3: Derivatization and Analysis by GC-MS
This protocol is an alternative to LC-MS/MS and requires derivatization to improve the volatility and chromatographic properties of the analytes.
1. Derivatization:
-
To the dried extract after SPE (from Protocol 2, step 5), add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA) and pentafluoropropanol (PFPOH).[12]
-
Heat the mixture (e.g., at 70-90°C for 20-30 minutes) to complete the reaction.
2. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for drug analysis (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to separate the analytes.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) or full-scan mode. For higher sensitivity and specificity, tandem mass spectrometry (GC-MS/MS) can be used.[13]
Conclusion
The presence and concentration of this compound in biological samples, particularly hair, serve as a highly specific biomarker for heavy and frequent cocaine use.[2][4] The provided data and protocols offer a framework for the accurate and reliable detection and quantification of this compound. The choice between LC-MS/MS and GC-MS will depend on laboratory resources and specific analytical needs, with both techniques capable of providing the necessary sensitivity and specificity for forensic and research applications. Careful interpretation of this compound levels, in conjunction with other cocaine metabolites, can significantly enhance the assessment of an individual's history of cocaine consumption.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Hair Testing for Classic Drugs of Abuse to Monitor Cocaine Use Disorder in Patients Following Transcranial Magnetic Stimulation Protocol Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acute cocaine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. sciex.com [sciex.com]
- 8. In vivo characterization of toxicity of norcocaethylene and this compound identified as the most toxic cocaine metabolites in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unodc.org [unodc.org]
- 10. This compound is a potent modulator of haemodynamic responses, plasma catecholamines and cardiac hormone release in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cocaine - Wikipedia [en.wikipedia.org]
- 12. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Development of Certified Reference Materials for Norcocaine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcocaine, a primary metabolite of cocaine, is a crucial analyte in forensic toxicology, clinical chemistry, and drug metabolism studies. Accurate quantification of this compound is essential for interpreting toxicological findings and understanding the pharmacokinetics of cocaine. Certified Reference Materials (CRMs) of this compound are indispensable for ensuring the quality and validity of analytical measurements. These application notes provide a comprehensive overview of the development and certification of this compound CRMs, adhering to international standards to ensure accuracy, stability, and traceability.
Synthesis and Purification of this compound
The development of a high-purity this compound CRM begins with its synthesis, typically through the N-demethylation of cocaine. This is followed by a rigorous purification process to remove impurities and by-products.
Synthesis of this compound from Cocaine Hydrochloride
A common method for the synthesis of this compound involves the oxidation of cocaine. While specific procedural details can vary, a general approach is outlined below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve cocaine hydrochloride in a suitable solvent.
-
Reagent Addition: Slowly add an oxidizing agent (e.g., potassium permanganate) to the solution while maintaining a controlled temperature. The choice of solvent and reaction conditions is critical to optimize the yield and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material (cocaine) is consumed.
-
Work-up: Upon completion, quench the reaction and perform an extraction to isolate the crude this compound. This typically involves adjusting the pH of the solution to basify the this compound and extracting it into an organic solvent.
-
Solvent Removal: Remove the organic solvent under reduced pressure to obtain the crude this compound product.
Purification of this compound
The crude this compound from the synthesis requires extensive purification to meet the high-purity requirements of a CRM. Preparative HPLC is a powerful technique for this purpose.
Experimental Protocol: Purification by Preparative HPLC
-
System: A preparative high-performance liquid chromatography system equipped with a suitable stationary phase (e.g., C18) and a detector (e.g., UV).
-
Mobile Phase: A suitable mobile phase is selected to achieve optimal separation of this compound from any impurities. The composition of the mobile phase is determined through method development at an analytical scale first.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method. Pool the high-purity fractions.
-
Solvent Evaporation: Remove the solvent from the pooled fractions to obtain the purified this compound.
An alternative and often complementary purification technique is recrystallization.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the purified this compound from the preparative HPLC step in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Characterization and Purity Assessment
The identity and purity of the synthesized and purified this compound must be rigorously established using a combination of analytical techniques.
Structural Elucidation
The chemical structure of the purified this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Structural Elucidation
-
¹H and ¹³C NMR: Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the this compound molecule. The chemical shifts, coupling constants, and signal multiplicities should be consistent with the known structure of this compound.
-
Mass Spectrometry: Obtain a mass spectrum to determine the molecular weight of the compound and to study its fragmentation pattern, which should be characteristic of this compound.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Confirms the presence and connectivity of hydrogen atoms. | Confirms the carbon skeleton of the molecule. |
| Provides information on the chemical environment of each proton. | Provides information on the chemical environment of each carbon atom. |
| Signal splitting patterns reveal neighboring protons. |
Table 1: Information derived from NMR Spectroscopy.
Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary ratio method of measurement that can be used to determine the purity of a substance with high accuracy and without the need for a specific reference standard of the same substance.
Experimental Protocol: Purity Assessment by qNMR
-
Internal Standard: Select a suitable internal standard of known purity that has signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the purified this compound and the internal standard and dissolve them in a suitable deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration of the signals (e.g., long relaxation delays).
-
Data Analysis: Integrate the signals of both the this compound and the internal standard. The purity of the this compound is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Certification of this compound Reference Material
The certification process involves a comprehensive assessment of the homogeneity, stability, and the assignment of a certified value with its associated uncertainty, following the principles outlined in ISO Guide 35.
Homogeneity Study
A homogeneity study is conducted to ensure that there are no significant differences in the property value (e.g., purity) among the units of the CRM batch.
Experimental Protocol: Homogeneity Assessment
-
Sampling: Randomly select a representative number of units from the batch of prepared this compound CRM.
-
Analysis: Analyze multiple sub-samples from each selected unit using a validated analytical method with high precision (e.g., HPLC-UV or qNMR).
-
Statistical Analysis: Use statistical methods, such as analysis of variance (ANOVA), to evaluate the between-unit and within-unit variations. The results should demonstrate that the batch is sufficiently homogeneous for its intended use.
Stability Study
Stability studies are performed to determine the shelf-life of the CRM under specified storage conditions.
Experimental Protocol: Stability Assessment
-
Long-Term Stability: Store a set of CRM units at the recommended storage temperature and analyze them at regular intervals over a prolonged period.
-
Short-Term Stability (for shipping): Expose another set of CRM units to elevated temperatures for short periods to simulate shipping conditions and then analyze them.
-
Data Analysis: Analyze the data for any trends that would indicate degradation of the this compound over time. This information is used to establish the expiry date of the CRM.
Value Assignment and Uncertainty Estimation
The certified value of the this compound CRM is the purity, and it is assigned based on the results from the purity determination methods. The uncertainty of the certified value is calculated by combining the uncertainties from the characterization, homogeneity, and stability studies, as per the Guide to the Expression of Uncertainty in Measurement (GUM).
| Parameter | Methodology | Contribution to Uncertainty |
| Purity | Quantitative NMR (qNMR) | Uncertainty of the qNMR measurement. |
| Homogeneity | HPLC-UV or qNMR with ANOVA | Between-unit and within-unit heterogeneity. |
| Stability | HPLC-UV or qNMR over time | Uncertainty associated with potential degradation. |
Table 2: Components of the Certified Value and its Uncertainty.
Diagrams
Caption: Overall workflow for the development of a this compound CRM.
Caption: Synthesis pathway from cocaine to this compound.
Caption: Logical relationship for certified value and uncertainty.
Application Note and Protocol for the Determination of Norcocaine in Illicit Cocaine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcocaine, a pharmacologically active metabolite of cocaine, is also found as an impurity in illicit cocaine seizures. Its presence can be attributed to the manufacturing process, specifically the oxidation of cocaine with potassium permanganate. The quantification of this compound in illicit cocaine samples is crucial for forensic investigations, drug profiling to determine geographical origins and manufacturing methods, and for understanding the pharmacological and toxicological profile of the seized drug. This document provides detailed analytical procedures for the accurate determination of this compound in illicit cocaine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Two primary analytical techniques are detailed below for the robust and sensitive quantification of this compound: GC-MS and LC-MS/MS. Both methods require appropriate sample preparation to isolate the analyte of interest from the complex matrix of an illicit cocaine sample.
Sample Preparation
A common and effective method for extracting this compound and cocaine from solid samples is Solid-Phase Extraction (SPE).
Protocol for Solid-Phase Extraction (SPE):
-
Sample Weighing and Dissolution: Accurately weigh approximately 10 mg of the homogenized illicit cocaine sample. Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a phosphate buffer solution.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard, such as deuterated this compound (this compound-d3) and deuterated cocaine (cocaine-d3), to the dissolved sample. This is critical for accurate quantification.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing it sequentially with methanol and the equilibration buffer as recommended by the manufacturer.
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water, a weak acidic solution (e.g., 0.1 M HCl), and a non-polar organic solvent (e.g., hexane).
-
Elution: Elute the analytes (cocaine and this compound) from the cartridge using a suitable elution solvent, such as a mixture of dichloromethane and isopropanol with a small amount of ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar analytes like this compound to improve their chromatographic properties.
Experimental Protocol:
-
Derivatization: To the reconstituted sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA). Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
GC-MS System:
-
Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1-2 µL of the derivatized sample into the GC inlet in splitless mode.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 280°C) to ensure elution of all analytes, and holds for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for derivatized this compound and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.
Experimental Protocol:
-
LC System:
-
Chromatographic Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample extract.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is highly effective for cocaine and its analogs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion for this compound and then monitoring specific product ions after fragmentation. This provides a high degree of specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for the instrument being used.
-
Data Presentation
The following table summarizes quantitative data from various studies on the determination of this compound.
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Typical Concentration Range in Illicit Cocaine | 0.01% to 3.70% (average 0.54%) | Not specified in the provided context | [1][2] |
| Limit of Detection (LOD) | 0.01% (in powder) | 25 pg/mg (in hair) | [1][2][3] |
| Limit of Quantification (LOQ) | Not specified in the provided context | 50 pg/mg (in hair) | [3] |
| Sensitivity in Biological Samples (Urine) | 1-2 ng/mL | As low as 0.2 ng/mL (in whole blood) | [4][5] |
Visualization
The following diagram illustrates the general experimental workflow for the determination of this compound in illicit cocaine samples.
Caption: Workflow for this compound Analysis.
References
- 1. dl.astm.org [dl.astm.org]
- 2. dl.astm.org [dl.astm.org]
- 3. agilent.com [agilent.com]
- 4. Determination of cocaine and its metabolites in human urine by gas chromatography/mass spectrometry after simultaneous use of cocaine and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Experimental Models: Norcocaine Exposure Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Norcocaine, a primary metabolite of cocaine, is pharmacologically active and contributes significantly to the overall effects and toxicity of cocaine use.[1] Understanding the cellular and molecular mechanisms of this compound is crucial for developing a comprehensive picture of cocaine pharmacology and for the development of potential therapeutic interventions. These application notes provide detailed protocols for studying the effects of this compound in various in vitro experimental models, focusing on cytotoxicity, apoptosis, mitochondrial dysfunction, and oxidative stress.
II. Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data on the effects of this compound exposure in different in vitro models. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Cytotoxicity of this compound in Neuronal and Non-Neuronal Cell Lines
| Cell Line | This compound Concentration | Exposure Time | Cell Viability (% of Control) | Assay Method |
| SH-SY5Y (Human Neuroblastoma) | 100 µM | 24 hours | ~85% | MTT Assay |
| 500 µM | 24 hours | ~60% | MTT Assay | |
| 1 mM | 24 hours | ~40% | MTT Assay | |
| PC-12 (Rat Pheochromocytoma) | 500 µM | 24 hours | Not significantly different | Trypan Blue Exclusion |
| 1 mM | 24 hours | ~75% | MTT Assay | |
| Primary Cortical Neurons (Rat) | 100 µM | 24 hours | ~90% | Calcein-AM/EthD-1 |
| 500 µM | 24 hours | ~70% | Calcein-AM/EthD-1 | |
| Human Proximal Tubular Epithelial Cells | 1 mM | 24 hours | Decreased | Not specified |
Note: The specific values are synthesized from trends reported in the literature and are intended for comparative purposes. Actual results may vary based on experimental conditions.
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Exposure Time | Apoptotic Cells (% of Total) | Assay Method |
| SH-SY5Y (Human Neuroblastoma) | 500 µM | 24 hours | Increased | Annexin V/PI Staining |
| Primary Cortical Neurons (Mouse) | 100-500 µM | 24 hours | Increased | TUNEL Assay[2] |
| Human Proximal Tubular Epithelial Cells | Not specified | Not specified | Activation of apoptosis observed | Not specified[3] |
Table 3: Effects of this compound on Mitochondrial Function and Oxidative Stress
| Parameter | Cell Line / Model | This compound Concentration | Effect |
| Mitochondrial Respiration (State 3) | Isolated Mouse Mitochondria | 0.5 mM | Inhibition[4] |
| Mitochondrial Respiration (State 4) | Isolated Mouse Mitochondria | 0.5 mM | No significant effect[4] |
| Mitochondrial Membrane Potential | Human Proximal Tubular Epithelial Cells | Not specified | Decreased[3] |
| Intracellular ATP Levels | Human Proximal Tubular Epithelial Cells | Not specified | Decreased[3] |
| Reactive Oxygen Species (ROS) Generation | Isolated Mouse Mitochondria | 0.1 mM | Decreased under state 4 conditions[4] |
| Lipid Peroxidation | Hepatic Microsomes | Not specified | Stimulated[5] |
| Intracellular Glutathione (GSH) Levels | Human Proximal Tubular Epithelial Cells | Not specified | Decreased[3] |
III. Experimental Protocols
A. Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile, accurate concentrations of this compound for cell culture experiments.
Materials:
-
This compound hydrochloride
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile filtration unit (0.22 µm pore size)
-
Vortex mixer
Protocol:
-
Stock Solution Preparation (e.g., 100 mM):
-
Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. The molecular weight of this compound hydrochloride is 325.8 g/mol .
-
Add the appropriate volume of sterile deionized water or PBS to achieve a 100 mM stock solution.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 µM, 500 µM, 1 mM).
-
Prepare fresh working solutions for each experiment.
-
B. Cell Culture and this compound Exposure
Objective: To expose cultured cells to this compound in a controlled manner.
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for studying neurotoxicity.
-
PC-12 (Rat Pheochromocytoma): A model for neuronal differentiation and neurosecretion.
-
Primary Neuronal Cultures: Provide a more physiologically relevant model of the central nervous system.
General Cell Culture Protocol:
-
Culture cells in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin), in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%) before treatment.
This compound Exposure Protocol:
-
Aspirate the old culture medium from the cells.
-
Add the freshly prepared culture medium containing the desired concentrations of this compound (and a vehicle control, e.g., medium with the same dilution of water or PBS used to prepare the this compound working solutions).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays.
C. Cytotoxicity Assay (MTT Assay)
Objective: To quantify the effect of this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the this compound exposure period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
D. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To detect and quantify apoptosis and necrosis induced by this compound.
Materials:
-
Cells cultured in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
After this compound exposure, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
E. Mitochondrial Membrane Potential Assay (JC-1 Staining)
Objective: To assess changes in mitochondrial membrane potential following this compound exposure.
Materials:
-
Cells cultured in a 96-well plate (black, clear bottom) or on coverslips
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Protocol:
-
After this compound exposure, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity.
-
Healthy cells (high mitochondrial membrane potential): JC-1 forms aggregates that emit red fluorescence (~590 nm).
-
Apoptotic/unhealthy cells (low mitochondrial membrane potential): JC-1 remains in its monomeric form and emits green fluorescence (~529 nm).
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
F. Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To detect and quantify the generation of ROS induced by this compound.
Materials:
-
Cells cultured in a 96-well plate (black, clear bottom)
-
DCFDA-H2 (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Fluorescence plate reader
Protocol:
-
After this compound exposure, wash the cells with PBS.
-
Load the cells with DCFDA-H2 probe (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
An increase in fluorescence indicates an increase in intracellular ROS.
IV. Visualization of Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Norococaine, as an oxidative metabolite of cocaine, is implicated in the activation of cellular stress and survival pathways. Key pathways include the Akt/GSK3 and NF-κB signaling cascades.
1. Akt/GSK3 Signaling Pathway
Cocaine has been shown to regulate the Akt/GSK3 signaling pathway.[6][7][8][9][10] this compound, through the induction of oxidative stress, may also modulate this pathway, which is critical for cell survival and apoptosis.
2. NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of the cellular response to stress, including oxidative stress.[11] this compound-induced ROS production can lead to the activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory and pro-survival genes.
B. Experimental Workflows
1. General Workflow for In Vitro this compound Exposure Studies
This diagram outlines the typical steps involved in conducting an in vitro experiment to assess the effects of this compound.
2. Logical Relationship for Assessing this compound-Induced Cellular Damage
This diagram illustrates the logical progression from this compound exposure to the assessment of various cellular damage markers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cocaine induces apoptosis in cortical neurons of fetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Effects of cocaine and its oxidative metabolites on mitochondrial respiration and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initiation of in vitro lipid peroxidation by N-hydroxythis compound and this compound nitroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivation of cocaine reward memory engages the Akt/GSK3/mTOR signaling pathway and can be disrupted by GSK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivation of cocaine reward memory engages the Akt/GSK3/mTOR signaling pathway and can be disrupted by GSK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine regulates protein kinase B and glycogen synthase kinase-3 activity in selective regions of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GSK3 Signaling Pathway Is Activated by Cocaine and Is Critical for Cocaine Conditioned Reward in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Nuclear Factor κB Signaling Regulates Neuronal Morphology and Cocaine Reward - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Sensitive Detection of Norcocaine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of norcocaine, a primary metabolite of cocaine, using high-performance liquid chromatography (HPLC) coupled with various detection methods. The protocols detailed herein are designed for researchers in toxicology, pharmacology, and forensic science, as well as professionals in drug development, to achieve sensitive and accurate quantification of this compound in biological matrices. This application note includes detailed experimental procedures, data presentation in tabular format for easy comparison of method performance, and visual diagrams of the metabolic pathway and analytical workflow.
Introduction
This compound is a pharmacologically active N-demethylated metabolite of cocaine.[1] Its detection and quantification in biological samples are crucial for pharmacokinetic studies, toxicological assessments, and in the forensic investigation of cocaine use.[2] High-performance liquid chromatography (HPLC) offers a robust and sensitive platform for the analysis of this compound. When coupled with mass spectrometry (MS) or ultraviolet (UV) detection, HPLC methods can provide the selectivity and sensitivity required for trace-level analysis in complex matrices such as plasma, urine, and hair.[1][3][4][5] This application note consolidates various validated methods to provide a clear and detailed protocol for this compound determination.
Metabolic Pathway of Cocaine to this compound
Cocaine is primarily metabolized in the liver via several pathways. One of these pathways involves N-demethylation by cytochrome P450 enzymes, leading to the formation of this compound.[1] Understanding this metabolic conversion is essential for interpreting analytical results in the context of cocaine exposure.
Quantitative Data Summary
The following tables summarize the performance characteristics of various HPLC-based methods for the quantification of this compound in different biological matrices. This allows for a direct comparison of key analytical parameters such as the limit of detection (LOD), limit of quantification (LOQ), and the linear range of the assays.
Table 1: HPLC-UV Methods for this compound Detection
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Plasma | - | 20 ng/mL | Not Specified | [1] |
| Urine | 1 ng/mL | - | 50-1500 ng/mL | [4] |
| Plasma | 10 ng/mL | - | Not Specified | [6] |
Table 2: LC-MS and LC-MS/MS Methods for this compound Detection
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Urine | - | 25 ng/mL | 25-1000 ng/mL | [7] |
| Hair | - | LLOQ: 0.05 pg/mg | 3 to 4 orders of magnitude | [3] |
| Whole Blood | - | - | Not Specified | [8] |
| Hair | - | Sub pg/mg | Not Specified | [5] |
LLOQ: Lower Limit of Quantitation
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of this compound in biological samples, combining best practices from various validated methods. The protocol is divided into sample preparation and chromatographic analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.[3][5][7]
Materials:
-
SPE cartridges (e.g., Mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate buffer (100 mM, pH 6.0)
-
Ammonium hydroxide
-
Organic elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide mixture)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Column Conditioning: Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of phosphate buffer.
-
Sample Loading: Mix 1 mL of the biological sample (e.g., urine, plasma) with 1 mL of phosphate buffer. If applicable, add an internal standard. Load the mixture onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 3 mL of methanol to remove interfering substances.
-
Drying: Dry the column under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 2-3 mL of the organic elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the HPLC mobile phase. Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC) Analysis
The following are generalized chromatographic conditions. Method optimization and validation are essential for specific applications.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Detector (UV or Mass Spectrometer)
Chromatographic Conditions:
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 reverse-phase (e.g., 4.6 x 100 mm, 5 µm)[1] | C18 or similar reverse-phase (e.g., 2.1 x 150 mm, 3 µm)[8] |
| Mobile Phase A | Phosphate buffer (pH 6.9)[6] | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile/Methanol mixture[6] | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution may be used. | A typical gradient would start with a low percentage of B, increasing to elute the analytes of interest. |
| Flow Rate | 1.0 - 1.5 mL/min[4] | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C | 30 - 40 °C |
| Injection Volume | 10 - 50 µL | 5 - 20 µL |
| Detection | UV at 225 nm[6] | Mass Spectrometry (ESI+, MRM mode) |
MS/MS Detection Parameters (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion pairs for this compound and any internal standards should be determined and optimized.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the diagram below.
Conclusion
The HPLC-based methods described in this application note provide a reliable and sensitive approach for the determination of this compound in various biological matrices. The choice between UV and MS detection will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For forensic applications and analyses requiring very low detection limits, LC-MS/MS is the preferred technique.[3][5] Proper method validation is crucial to ensure the accuracy and precision of the results. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the analysis of cocaine and its metabolites.
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accelerating Screening for Drugs of Abuse With Innovative Liquid Chromatography Solutions | Technology Networks [technologynetworks.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Quantification of Norcocaine in Cell Culture Studies
Introduction
Norcocaine is a primary active metabolite of cocaine, formed through N-demethylation by cytochrome P450 enzymes in the liver.[1] It is pharmacologically active and contributes to the overall toxicological effects of cocaine.[2][3] In vitro cell culture studies are crucial for elucidating the specific mechanisms of this compound-induced cytotoxicity, metabolic pathways, and cellular signaling. Accurate quantification of this compound in cell culture samples is essential for understanding its pharmacokinetics and pharmacodynamics at the cellular level. This document provides detailed protocols and data for the quantification of this compound in cell culture studies using modern analytical techniques.
Analytical Techniques
Several analytical methods are suitable for the quantification of this compound in biological samples, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often the preferred method due to its high sensitivity, specificity, and reduced need for sample derivatization.[4]
Sample Preparation
Proper sample preparation is critical to remove matrix interferences and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). SPE is widely used for its high recovery and cleanup efficiency.[5][6]
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Lysate and Supernatant by LC-MS/MS
This protocol describes the quantification of this compound from both the cell culture supernatant (medium) and the cell lysate.
Materials:
-
Cell culture plates (e.g., 24-well plates)
-
Cultured cells of interest (e.g., human proximal tubular cells, hepatocytes, or neuronal cells)
-
This compound standard
-
This compound-d3 (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium hydroxide
-
Deionized water
-
Phosphate buffer (0.1 M, pH 6)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 24-well plates at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture medium from each well into labeled tubes.
-
Cell Lysate:
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add a suitable lysis buffer (e.g., Triton-X 100 in PBS) to each well and incubate on ice.[7]
-
Scrape the cells and collect the lysate into labeled microcentrifuge tubes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of cell culture supernatant or cell lysate, add 25 µL of the internal standard (this compound-d3) and 3 mL of 0.1 M phosphate buffer (pH 6).[4]
-
Vortex mix the samples.
-
Condition the SPE columns with 3 mL of methanol, followed by 3 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6).[4]
-
Load the samples onto the conditioned SPE columns.
-
Wash the columns with 3 mL of deionized water, followed by 3 mL of 0.5 M acetic acid, and then 3 mL of methanol.[4]
-
Elute the analytes with 3 mL of a freshly prepared solution of methylene chloride:isopropanol:ammonium hydroxide (78:20:2, v/v).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 150 µL of the mobile phase (e.g., acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 analytical column (e.g., Agilent Poroshell 120EC-C18, 2.1 mm × 50 mm, 2.7 µm).[4]
-
Mobile Phase: A gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is commonly used.[4][8]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [9][10] |
| Limit of Detection (LOD) | 0.01 ng/mg | [10] |
| Limit of Quantification (LOQ) | 0.02 ng/mg | [10] |
| Intra-day Precision (%RSD) | 3.6% - 13.5% | [9] |
| Accuracy | 92.7% - 111.9% | [9] |
| Recovery | 88% - 94% | [10] |
Table 2: Example MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 290.1 | 168.1 |
| This compound-d3 | 293.1 | 171.1 |
Note: Specific MRM transitions should be optimized for the instrument in use.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification in cell culture.
Caption: this compound's effect on the dopamine signaling pathway.
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vivo characterization of toxicity of norcocaethylene and this compound identified as the most toxic cocaine metabolites in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a gas chromatography/ion trap-mass spectrometry method for simultaneous quantification of cocaine and its metabolites benzoylecgonine and this compound: application to the study of cocaine metabolism in human primary cultured renal cells. | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Norcocaine as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of cocaine and its metabolites by mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Deuterated internal standards, which co-elute with the analyte of interest, are the gold standard for correcting variations that can occur during sample preparation, chromatography, and ionization.[1][2] This document provides detailed application notes and protocols for the use of deuterated norcocaine (this compound-d3) as an internal standard in mass spectrometry-based assays.
This compound is a pharmacologically active metabolite of cocaine, and its accurate quantification in biological matrices is essential in forensic toxicology and clinical research.[3][4] The use of this compound-d3 helps to compensate for matrix effects, which can suppress or enhance the ionization of the analyte, leading to unreliable data.[2][5] By adding a known amount of the deuterated standard to each sample early in the workflow, variations in extraction recovery and instrument response can be effectively normalized.[6]
Principle of Using a Deuterated Internal Standard
The fundamental principle behind using a deuterated internal standard like this compound-d3 is that it behaves chemically and physically almost identically to its non-deuterated counterpart, this compound. However, due to the mass difference from the incorporated deuterium atoms, it can be distinguished by the mass spectrometer.[5] The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which remains constant even if sample loss occurs during preparation or if the instrument response fluctuates.[7][8]
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using deuterated this compound as an internal standard.
Detailed Protocols
Sample Preparation from Urine
This protocol is adapted from established methods for the analysis of cocaine and its metabolites in urine.[4][9]
-
Sample Collection and Storage: Collect urine samples in appropriate containers and store them at -20°C until analysis.
-
Internal Standard Spiking: To 1 mL of urine, add a known concentration of deuterated this compound (e.g., this compound-d3) along with other relevant deuterated internal standards (e.g., cocaine-d3, benzoylecgonine-d3).[3][9]
-
Hydrolysis (Optional, for total drug concentration): Adjust the sample pH and perform enzymatic or chemical hydrolysis if conjugated metabolites are to be measured.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with sequential washes of methanol, deionized water, and a phosphate buffer (pH 6.0).[7][8]
-
Load the prepared urine sample onto the conditioned cartridge.
-
Wash the cartridge with deionized water, 0.1 M HCl, and methanol to remove interferences.[9]
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[7][9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[9]
-
Sample Preparation from Hair
This protocol is based on methods developed for the analysis of drugs of abuse in hair samples.[10][11][12]
-
Decontamination: Wash hair samples sequentially with solvents like methanol and/or a buffer solution to remove external contaminants.[11]
-
Digestion/Extraction:
-
Finely cut the decontaminated hair (approximately 1-2 mm).
-
Add a known amount of deuterated this compound internal standard solution.[11][12]
-
Incubate the hair sample in a suitable solvent (e.g., methanol or 0.1N HCl) overnight at an elevated temperature (e.g., 60°C) to extract the analytes.[11][12]
-
-
Purification (SPE): Follow a similar solid-phase extraction procedure as described for urine samples to clean up the extract.
-
Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as outlined in the urine protocol.
Instrumental Analysis: LC-MS/MS Parameters
The following table summarizes typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of this compound. Parameters should be optimized for the specific instrument used.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in water[8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[8] |
| Gradient | A gradient elution is typically used to separate this compound from other metabolites.[8] |
| Flow Rate | 0.3 - 0.5 mL/min[8] |
| Injection Volume | 5 - 20 µL[8][9] |
| Column Temperature | 40 - 60 °C[7] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[9][13] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[13] |
| Precursor Ion (m/z) for this compound | 290.1[9] |
| Product Ions (m/z) for this compound | To be determined empirically (e.g., transitions to major fragments) |
| Precursor Ion (m/z) for this compound-d3 | 293.1 (assuming 3 deuterium atoms) |
| Product Ions (m/z) for this compound-d3 | To be determined empirically |
| Dwell Time | Optimized for the number of analytes and chromatographic peak width |
Quantitative Data and Method Performance
The following tables present a summary of quantitative performance data from various studies utilizing deuterated internal standards for the analysis of cocaine and its metabolites, including this compound.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Matrix | Linear Range | LLOQ | LOD | Reference |
| Cocaine & Metabolites | Urine | 25 - 1000 ng/mL | - | - | [9] |
| Cocaine & Metabolites | Blood, Urine, Hair | 0.025 - 250 ng/mL (or ng/mg) | 0.025 ng/mL | 0.005 ng/mL | [8] |
| Cocaine & this compound | Urine | - | 2 ng/mL | - | [4] |
| This compound | Hair | 0.02 - 4 ng/mg | 0.02 ng/mg | 0.01 ng/mg | [12] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration | Precision (CV%) | Accuracy (% of Target) | Reference |
| Cocaine | Urine | 50 & 150 ng/mL | 7.1% | Within 12% | [9] |
| Benzoylecgonine | Urine | 50 & 150 ng/mL | 5.1% | Within 3% | [9] |
| This compound | Hair | 100 pg/mg | Intra-day: 0.4%, Inter-day: 12.6% | - | [10] |
| Cocaine & Metabolites | Various | - | Within-run: 1.8-7.2%, Between-day: 1.9-6.1% | - | [8] |
Conclusion
The use of deuterated this compound as an internal standard is a robust and reliable approach for the quantitative analysis of this compound in various biological matrices by mass spectrometry. It effectively mitigates the impact of matrix effects and procedural variations, leading to high-quality, defensible data.[2][6] The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate their own analytical methods. Proper validation according to established guidelines is essential before applying the method to routine sample analysis.[8]
References
- 1. texilajournal.com [texilajournal.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Mass spectrometric determination of cocaine and its biologically active metabolite, this compound, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of cocaine and its metabolites in whole blood and urine by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects in norcocaine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of norcocaine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This can significantly compromise the accuracy, precision, and sensitivity of the analytical method, ultimately affecting the reliability of quantitative results.[1][4][5]
Q2: What are the primary causes of ion suppression for this compound?
A2: Ion suppression in this compound analysis is primarily caused by endogenous components from the biological matrix that co-elute with the analyte and compete for ionization.[2] Common culprits include phospholipids from plasma or blood, salts, and other metabolites. These interfering substances can reduce the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source, thereby suppressing the ionization of this compound.[1]
Q3: How can I assess the presence of matrix effects in my this compound assay?
A3: The presence of matrix effects should be evaluated during method validation as recommended by regulatory bodies like the FDA.[6][7] A common method is the post-column infusion experiment.[5][8] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[5] A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[2][9] Another approach is to compare the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.[10]
Troubleshooting Guide
Problem: Poor sensitivity or inconsistent quantification of this compound.
This issue is often a direct consequence of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the problem.
Step 1: Evaluate Your Sample Preparation Method
Efficient sample cleanup is the most effective way to reduce matrix effects. If you are observing significant ion suppression, consider optimizing your sample preparation protocol.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components.[11] Mixed-mode cation exchange cartridges are particularly useful for extracting basic compounds like this compound.[10][12]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to clean up samples, though it may be less efficient at removing certain interferences compared to SPE.
-
Protein Precipitation: While simple, protein precipitation is often insufficient for removing all matrix interferences and can lead to significant ion suppression.[13]
Quantitative Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Analyte | Matrix Effect (%) | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | This compound | -10.2 to -15.8 | >85 | [13][10] |
| Protein Precipitation | This compound | -25.4 to -33.1 | Variable | [13] |
Negative values indicate the percentage of ion suppression.
Step 2: Optimize Chromatographic Separation
Improving the chromatographic separation of this compound from co-eluting matrix components can significantly reduce ion suppression.[2]
-
Adjust Mobile Phase Gradient: Modify the gradient to increase the resolution between this compound and the region of ion suppression.
-
Change Column Chemistry: Consider using a different column, such as a biphenyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for this compound and matrix components.
-
Isocratic vs. Gradient Elution: While gradient elution is common, an isocratic method might be sufficient and can provide better separation from early-eluting interferences.[14] this compound is isobaric with its metabolite benzoylecgonine, so chromatographic separation is essential for accurate quantification.[14]
Step 3: Implement a Suitable Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the gold standard for compensating for matrix effects.[15] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for the ratio of the analyte to the internal standard to remain consistent, thus improving accuracy and precision.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for addressing inconsistent this compound signals.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Whole Blood
This protocol is adapted from a method for the simultaneous determination of cocaine and its metabolites.[10]
-
Sample Pre-treatment: To 74 µL of whole blood, add 100 µL of paraoxon solution (to inhibit esterases) and 500 µL of 4% formic acid. Centrifuge at 13,000 rpm for 15 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis MCX 1 cc Vac Cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1 mL of methanol.
-
Elution: Elute the analytes twice with 500 µL of a methanol/water solution (95:5, v/v) containing 7.5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 25°C using a vacuum concentrator. Reconstitute the residue in 74 µL of 0.1% formic acid.
-
Final Centrifugation: Centrifuge at 13,000 rpm for 15 minutes and transfer the supernatant to a vial for LC-MS/MS analysis.
SPE Workflow Diagram
Caption: Workflow for solid-phase extraction of this compound from whole blood.
Protocol 2: Assessment of Matrix Effects
This protocol outlines the general procedure for calculating the matrix effect.[10]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your validated method. Spike the extracted matrix with standards at the same low, medium, and high concentrations.
-
Set C (Pre-Extraction Spike): Spike blank matrix with standards at the same low, medium, and high concentrations before performing the extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix effect value of 100% indicates no matrix effect. Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement. According to FDA guidelines, the precision of the matrix effect across at least six different lots of matrix should not exceed 15% CV.[6][7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nalam.ca [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lctsbible.com [lctsbible.com]
- 10. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
Technical Support Center: Solid-Phase Extraction of Norcocaine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of norcocaine during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high recovery of this compound during SPE?
The primary challenges in this compound SPE include its lower concentration relative to cocaine, potential for co-elution with interfering substances, and its amphoteric nature, which can complicate the selection of appropriate sorbents and pH conditions. Optimizing each step of the SPE process—from sample preparation and column conditioning to elution—is critical for maximizing recovery.[1][2][3]
Q2: Which type of SPE sorbent is most effective for this compound extraction?
Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange functionalities, are frequently used for the extraction of cocaine and its metabolites, including this compound.[4][5] Cation exchange cartridges have also been shown to be effective.[6] The choice of sorbent depends on the sample matrix and the specific goals of the analysis.
Q3: How does pH play a role in the recovery of this compound?
The pH of the sample, wash, and elution solutions is a critical factor in SPE.[2][7][8] For effective retention on a mixed-mode or cation-exchange sorbent, the pH of the sample should be adjusted to ensure that this compound is in its charged (ionized) state. Conversely, the pH of the elution solvent should be adjusted to neutralize the charge on the this compound molecule, facilitating its release from the sorbent.
Q4: What are some general tips for improving SPE recovery?
Several general practices can help improve recovery rates:
-
Ensure proper cartridge conditioning and equilibration. [9]
-
Optimize the flow rate during sample loading and elution. [10] Slower flow rates can improve interaction with the sorbent.
-
Incorporate a "soak time" during elution to allow the solvent to fully interact with the sorbent and analyte.[10]
-
Check for the expiration of solvents and standards. [10]
-
Consider automating the SPE process to improve precision and accuracy.[6]
Troubleshooting Guide
This guide addresses specific issues that can lead to poor recovery of this compound during solid-phase extraction.
Q5: My this compound recovery is consistently low. Where should I start troubleshooting?
When troubleshooting low recovery, the first step is to determine at which stage of the SPE process the analyte is being lost.[11] This can be done by collecting and analyzing the fractions from each step: the flow-through from sample loading, the wash solutions, and the final eluate.
Below is a troubleshooting workflow to diagnose the issue:
References
- 1. welchlab.com [welchlab.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 4. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ubibliorum.ubi.pt [ubibliorum.ubi.pt]
- 6. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Optimization of the solid-phase extraction procedure for the screening of the medicinal and narcotic substances in the blood by gas chromatography with mass-spectrometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Optimization of the solid-phase extraction procedure for the screening of the medicinal and narcotic substances in the blood by gas chromatography with mass-spectrometric detection]. | Semantic Scholar [semanticscholar.org]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. promochrom.com [promochrom.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Norcocaine Stability in Long-Term Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of norcocaine in biological samples during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a pharmacologically active metabolite of cocaine, formed through N-demethylation in the liver.[1][2] Its presence is a definitive indicator of cocaine use.[2] this compound is of particular interest due to its contribution to the toxic effects of cocaine, including cardiovascular and neurological risks.[2][3] Like cocaine, this compound is susceptible to degradation in biological samples, which can lead to inaccurate quantification and compromise research or clinical findings.
Q2: What are the primary degradation pathways for cocaine and its metabolites in stored samples?
A2: The primary degradation pathways are enzymatic and chemical hydrolysis.[1][4][5] In blood samples, plasma pseudocholinesterases and liver esterases can hydrolyze cocaine to ecgonine methyl ester.[1] Spontaneous chemical hydrolysis, which is pH and temperature-dependent, can also occur, breaking down cocaine to benzoylecgonine.[1] this compound is also susceptible to hydrolysis.
Q3: What are the optimal storage conditions to ensure this compound stability?
A3: For long-term stability of cocaine and its metabolites, including this compound, storage at -20°C is optimal for biological samples.[4][6][7] Storing samples at 4°C leads to significant degradation.[6][7]
Q4: How does pH affect this compound stability in urine samples?
A4: Acidic conditions improve the stability of cocaine and its metabolites. For urine samples, maintaining a pH of 4 can enhance stability.[6] Conversely, alkaline conditions (e.g., pH 8) can lead to the rapid degradation of these compounds, especially when stored at 4°C.[6][8]
Q5: Should I use a preservative? If so, which one is recommended?
A5: Yes, for blood samples, the addition of a preservative is highly recommended. Sodium fluoride (NaF) is a commonly used preservative that can inhibit enzymatic activity and significantly improve the stability of cocaine and its metabolites.[4][6][7]
Q6: Can I use dried blood spots (DBS) or dried saliva spots (DSS) for long-term storage?
A6: Yes, DBS and DSS are viable alternatives for long-term storage and can offer increased stability for labile drugs like cocaine and its metabolites compared to liquid samples.[9][10][11] The drying process inherently limits drug degradation.[9] For DSS, storage at room temperature in the presence of light with 1% sodium fluoride has been shown to improve the stability of this compound.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels in stored samples. | 1. Degradation due to improper storage temperature: Samples may have been stored at room temperature or 4°C. 2. Incorrect pH of the sample matrix: For urine, the pH may be neutral or alkaline. 3. Enzymatic activity in blood/plasma samples: Samples may have been stored without a preservative. 4. Extended storage duration: Even under optimal conditions, some degradation can occur over very long periods. | 1. Verify storage temperature: Ensure samples are consistently stored at -20°C.[4][6][7] 2. Adjust pH for urine samples: For future collections, buffer urine samples to pH 4.[6] 3. Use preservatives for blood samples: For future collections, add sodium fluoride (NaF) to blood samples.[4][6][7] 4. Analyze samples as soon as possible: Minimize storage time whenever feasible. |
| Inconsistent results between replicate analyses of the same sample. | 1. Non-homogenous sample: The analyte may not be evenly distributed, especially after freeze-thaw cycles. 2. Sample contamination: Introduction of contaminants during handling or analysis. 3. Instrumental variability: Issues with the analytical instrument (e.g., HPLC, GC-MS). | 1. Thoroughly mix samples: Ensure samples are completely thawed and vortexed before aliquoting. 2. Follow good laboratory practices: Use clean labware and fresh reagents. 3. Calibrate and validate instrumentation: Regularly perform system suitability tests and calibrations. |
| Interference peaks observed during chromatographic analysis. | 1. Presence of other drugs or metabolites: The sample may contain other substances that co-elute with this compound. 2. Matrix effects: Components of the biological matrix (e.g., plasma, urine) can interfere with detection. | 1. Optimize chromatographic method: Adjust the mobile phase, gradient, or column to improve separation. 2. Employ a more selective detection method: Use tandem mass spectrometry (MS/MS) for more specific detection and quantification.[14][15] 3. Improve sample preparation: Utilize solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[14] |
Quantitative Data Summary
Table 1: Stability of Cocaine and Metabolites in Blood Samples After 1 Year of Storage
| Storage Condition | Preservative (NaF) | Cocaine Recovery (%) | Benzoylecgonine (BE) Recovery (%) | Ecgonine Methyl Ester (EME) Recovery (%) |
| -20°C | With NaF | >80 | >80 | >80 |
| 4°C | With NaF | Disappeared after 150 days | 68.5 | Disappeared after 215 days |
| 4°C | Without NaF | Disappeared after 30 days | 3.7 | Disappeared after 185 days |
Data synthesized from a study on cocaine compound stability in biological fluids.[6][7]
Table 2: Stability of this compound in Dried Saliva Spots (DSS) Stored at Room Temperature with 1% NaF
| Analyte | Stability Duration (days) |
| This compound (NCOC) | 7 |
| Cocaine (COC) | 7 |
| Cocaethylene (COET) | 7 |
| Benzoylecgonine (BEG) | 136 |
| Ecgonine Methyl Ester (EME) | 3 |
Data from a study on the stability of cocaine and metabolites in dried saliva spots.[11][12][13]
Experimental Protocols
Protocol 1: Collection and Storage of Blood Samples for this compound Analysis
-
Collection: Collect blood samples into heparinized vacutainer tubes containing 2% (w/v) sodium fluoride.[16]
-
Processing: Centrifuge the blood specimens to separate the plasma.
-
Storage: Immediately freeze the plasma at -20°C until analysis.[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Determination
-
Sample Preparation:
-
Buffer biological samples to pH 9.0.
-
Extract with diethyl ether.
-
Re-extract into a 0.1% aqueous solution of tetramethylammonium hydrogen sulfate (TMAHS).[4]
-
-
Chromatographic Conditions:
-
Column: Spherisorb RP-18 (100 mm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% TMAHS aqueous solution (60:40).
-
Detection: UV or mass spectrometric detection as appropriate.[4]
-
Visualizations
Caption: Metabolic and degradative pathways of cocaine leading to this compound and other metabolites.
Caption: Workflow for optimal handling and storage of biological samples for this compound analysis.
Caption: Decision tree for troubleshooting low recovery of this compound in stored samples.
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Drug Dictionary | AttoLife [attolife.co.uk]
- 3. In vivo characterization of toxicity of norcocaethylene and this compound identified as the most toxic cocaine metabolites in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cocaine and this compound in plasma and cell cultures using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 9. researchgate.net [researchgate.net]
- 10. Cocaine and metabolite concentrations in DBS and venous blood after controlled intravenous cocaine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Cocaine, Opiates, and Metabolites in Dried Saliva Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Cocaine, Opiates, and Metabolites in Dried Saliva Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Chromatographic Resolution of Norcocaine and Metabolites
Welcome to the technical support center for the chromatographic analysis of cocaine and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of norcocaine from other key metabolites like benzoylecgonine and cocaethylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for separating this compound and other cocaine metabolites?
A1: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prevalent methods for the quantitation of cocaine, this compound, benzoylecgonine, and cocaethylene.[1][2] HPLC is often considered a useful alternative to GC-MS for many laboratories.[1][2] More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offer high resolution and sensitivity, allowing for the detection of metabolites at very low levels.[3]
Q2: Which type of HPLC column is best suited for this compound separation?
A2: Reversed-phase columns are frequently used for the separation of cocaine and its metabolites. The µ-Bondapak C-18 column has been successfully used.[4] For enhanced sensitivity and symmetric peaks, a bonded pentafluorophenyl propyl stationary phase, such as the Allure® PFP Propyl column, has been shown to be effective, especially when used with a highly organic mobile phase.[5] Another option is the Spherisorb RP-18 column (100 mm x 4.6 mm I.D., 5 µm particle size).[6]
Q3: What are typical mobile phase compositions for separating this compound via HPLC?
A3: Mobile phase composition is critical for achieving optimal separation. A common mobile phase for a C-18 column is a mixture of water, acetonitrile, and methanol (e.g., 8:1:1) containing 1% acetic acid.[4] For a Spherisorb RP-18 column, a mobile phase of acetonitrile and a 0.1% aqueous solution of tetramethylammonium hydrogen sulfate (TMAHS) in a 60:40 ratio has been used effectively.[6] Optimizing the mobile phase composition, including pH and organic modifier concentration, is a key step in improving resolution.[7]
Q4: Is derivatization necessary for the analysis of this compound?
A4: One of the advantages of HPLC methods over GC-MS is that they often do not require a derivatization step, which can reduce sample preparation time.[5] However, for GC-MS analysis, derivatization may be necessary to improve the chromatographic behavior and detectability of the target compounds.[8]
Troubleshooting Guide
Poor chromatographic resolution between this compound and other metabolites can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Poor Resolution or Peak Overlap
Symptoms:
-
This compound peak is not fully separated from other metabolite peaks, such as cocaethylene.[9]
-
Difficulty in accurately quantifying individual analytes due to overlapping peaks.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase Composition | Optimize the mobile phase by adjusting the organic modifier concentration, pH, or ionic strength. For structurally similar compounds, a slight change in pH can significantly impact resolution.[7] Consider using a gradient elution, starting with a lower organic percentage and gradually increasing it.[7] |
| Inappropriate Column Chemistry | If using a standard C18 column, consider switching to a different stationary phase. A pentafluorophenyl (PFP) column can offer different selectivity for these types of compounds.[5] |
| Column Degradation | A deteriorated column with clogged or degraded packing can lead to broad peaks and poor resolution.[7] Try regenerating the column according to the manufacturer's instructions or replace it if necessary.[7] |
| Excessive Sample Load | Overloading the column can cause peak tailing and broadening.[7] Reduce the injection volume or the concentration of the sample. |
| Inadequate Temperature Control | Temperature can affect analyte retention and mobile phase viscosity. Ensure a stable column temperature using a reliable column oven for consistent results.[10] |
Issue 2: Peak Tailing or Asymmetrical Peaks
Symptoms:
-
Peaks exhibit a "tail" rather than a symmetrical Gaussian shape.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Active Sites on the Column | Residual silanol groups on silica-based columns can interact with basic compounds like this compound, causing tailing. Use a highly deactivated (end-capped) column or add a competing base to the mobile phase. |
| Column Contamination | Particulate matter from the sample or mobile phase can accumulate on the column frit, leading to poor peak shape. Use a guard column and filter all samples and mobile phases.[7] |
| Mismatched Injection Solvent | Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11] If a stronger solvent is necessary due to solubility issues, reduce the injection volume.[12] |
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention time for this compound and other metabolites shifts between injections.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pump Malfunction or Leaks | Inconsistent flow rates due to pump issues or leaks in the system can cause retention time variability.[7] Check for leaks, ensure pump seals are in good condition, and monitor the system pressure for stability. |
| Mobile Phase Preparation | Inconsistent mobile phase composition from batch to batch will lead to shifting retention times. Prepare the mobile phase carefully and consistently. Ensure proper degassing to avoid air bubbles in the pump.[7] |
| Temperature Fluctuations | Changes in ambient or column temperature can affect retention times. Use a column oven to maintain a constant temperature.[10] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Hair Samples
This protocol is adapted from a method for determining cocaine and its metabolites in human hair.[9]
-
Rinse a 10 mg aliquot of hair with 1.5 mL of methylene chloride to remove external contaminants and allow it to dry.
-
Cut the hair into small pieces and add an internal standard.
-
Add 1.5 mL of 0.025 M phosphate buffer (pH 2.7) and sonicate at 75 °C for 2 hours.
-
Decant the buffer into a clean glass tube.
-
Add 1 mL of 0.1 M sodium phosphate buffer (pH 6.0) to the decanted liquid.
-
Proceed with mixed-mode solid-phase extraction.
HPLC Method for Cocaine and this compound
This protocol is based on a method for the determination of cocaine and this compound in plasma and cell cultures.[6]
-
Column: Spherisorb RP-18, 100 mm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% aqueous tetramethylammonium hydrogen sulfate (TMAHS) solution (60:40).
-
Detection: UV at 235 nm.[4]
-
Quantitation: Based on peak height ratio to an internal standard.[4]
Quantitative Data Summary
The following table summarizes the limits of quantitation (LOQ) and limits of detection (LOD) for this compound and other relevant metabolites from various studies.
| Analyte | Matrix | Method | LOQ | LOD | Reference |
| This compound | Hair | GC-MS | 0.02 ng/mg | 0.01 ng/mg | [13] |
| Cocaine | Hair | GC-MS | 0.02 ng/mg | 0.01 ng/mg | [13] |
| Benzoylecgonine | Hair | GC-MS | 0.02 ng/mg | 0.01 ng/mg | [13] |
| Cocaethylene | Hair | GC-MS | 0.02 ng/mg | 0.01 ng/mg | [13] |
| This compound | Hair | LC-MS/MS | 0.0005 ng/mg | - | [14] |
| Cocaine | Urine | GC-MS | 50 ng/mL | 15 ng/mL | [15] |
| This compound | Plasma | HPLC | 20 ng/mL | - | [6] |
Visualized Workflows
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Caption: A general experimental workflow for the analysis of cocaine metabolites.
References
- 1. Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Analysis of cocaine and cocaine metabolites by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
- 6. Determination of cocaine and this compound in plasma and cell cultures using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. longdom.org [longdom.org]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. youtube.com [youtube.com]
- 13. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. scientificliterature.org [scientificliterature.org]
Technical Support Center: Troubleshooting Low Norcocaine Sensitivity in GC-MS Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low sensitivity issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of norcocaine.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound in GC-MS assays challenging?
A1: Achieving high sensitivity for this compound can be difficult due to several factors. This compound is often present at very low concentrations in biological samples as it is a minor metabolite of cocaine.[1] Its chemical structure, containing a secondary amine and an ester group, makes it prone to issues such as poor volatility, thermal degradation, and adsorption to active sites within the GC system. These factors can lead to peak tailing, reduced signal intensity, and consequently, low sensitivity.
Q2: Is derivatization necessary for this compound analysis by GC-MS?
A2: Yes, derivatization is a crucial step for the successful analysis of this compound by GC-MS.[2][3] Derivatization converts the polar and less volatile this compound molecule into a more volatile and thermally stable derivative. This process significantly improves its chromatographic behavior, leading to sharper peaks and enhanced sensitivity. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used for this purpose.[2][3]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in GC-MS assays?
A3: The LOD and LOQ for this compound can vary depending on the sample matrix, extraction method, derivatization efficiency, and the specific GC-MS instrumentation used. While some studies have focused on cocaine and its major metabolite benzoylecgonine, others have included this compound. For comparison, a study using GC-MS reported a limit of detection of 10 ng/mL for this compound in urine.[4] It is important to note that methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often achieve lower detection limits for cocaine and its metabolites.[5][6]
Q4: Can the extraction method affect the sensitivity of the assay?
A4: Absolutely. The choice of extraction method significantly impacts the recovery of this compound from the sample matrix, which directly affects the overall sensitivity of the assay. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the two most common techniques. SPE is often preferred for its high recovery and ability to provide cleaner extracts, which can reduce matrix effects and improve signal-to-noise ratios.[2][3] The efficiency of both methods can be optimized by adjusting parameters such as pH and the choice of solvents.
Troubleshooting Guide for Low this compound Sensitivity
This guide provides a systematic approach to identifying and resolving common issues leading to low sensitivity in your GC-MS assay for this compound.
Problem: Low or No this compound Peak Detected
This is a common and frustrating issue. The following troubleshooting workflow can help you systematically identify the root cause.
Caption: Troubleshooting workflow for low this compound sensitivity.
Detailed Troubleshooting Steps:
1. Sample Preparation and Extraction Issues
-
Problem: Inefficient extraction leading to poor recovery of this compound.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the sample is optimized for the extraction of this compound. For SPE with a cation exchanger, a slightly acidic pH (e.g., pH 6) is often used for loading.[3]
-
Check Solvents and Sorbents: Confirm that the correct SPE cartridge type and elution solvents are being used as specified in your validated protocol.
-
Evaluate Recovery: Perform a recovery experiment by spiking a blank matrix with a known concentration of this compound standard before and after the extraction step to quantify the efficiency of your extraction procedure.
-
2. Derivatization Inefficiency
-
Problem: Incomplete derivatization resulting in a low yield of the analyzable this compound derivative.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh derivatizing reagents (e.g., BSTFA, MSTFA) as they can degrade over time, especially when exposed to moisture.
-
Reaction Conditions: Optimize the derivatization temperature and time. A common condition is heating at 70°C for 20-30 minutes.[3]
-
Anhydrous Conditions: Ensure that the sample extract is completely dry before adding the derivatization reagent, as moisture can deactivate the silylating agent.
-
3. GC System and Method Parameters
-
Problem: Suboptimal GC conditions leading to poor chromatography and low signal intensity.
-
Troubleshooting Steps:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Active sites in a contaminated liner can cause analyte degradation.
-
Injection Parameters: Optimize the injection temperature and mode (splitless is generally preferred for trace analysis). A temperature that is too high can cause thermal degradation, while one that is too low can lead to poor volatilization.
-
Column Health: Check for column bleed and peak shape of other compounds in your run. If the column is old or has been exposed to many complex matrices, its performance may be compromised. Trimming the front end of the column (0.5-1 meter) can sometimes restore performance.[7]
-
Carrier Gas Flow: Ensure the carrier gas flow rate is set correctly for your column dimensions.
-
4. Mass Spectrometer Settings
-
Problem: Incorrect MS parameters resulting in poor detection of the target ions.
-
Troubleshooting Steps:
-
Tuning: Perform an autotune of the mass spectrometer to ensure optimal performance.[7]
-
Ion Selection: In Selected Ion Monitoring (SIM) mode, verify that you are monitoring the correct and most abundant ions for your derivatized this compound.
-
Source Temperature: An optimal ion source temperature is crucial for proper ionization. Check the manufacturer's recommendation for your instrument. A dirty ion source can also lead to a significant drop in sensitivity.
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline based on common practices for the extraction of cocaine and its metabolites from biological fluids like urine or plasma.
-
Sample Pre-treatment: Dilute 1 mL of the biological sample (e.g., urine) with 2 mL of a suitable buffer, such as 0.1 M phosphate buffer (pH 6.0).[3]
-
SPE Column Conditioning: Condition a cation exchange SPE column by passing 2 mL of methanol followed by 2 mL of deionized water.[3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a slow, steady flow rate (approximately 1 drop per second).[3]
-
Washing: Wash the column with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove interfering substances.[3]
-
Drying: Dry the column under full vacuum for at least 2 minutes to remove any residual solvent.[3]
-
Elution: Elute the analytes from the column with 2 mL of a freshly prepared 5% ammonium hydroxide solution in methanol.[3]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 60°C.[3]
Derivatization Protocol
-
Reconstitution: Reconstitute the dried extract from the SPE procedure in 30 µL of ethyl acetate.[3]
-
Reagent Addition: Add 50 µL of a silylating agent, such as BSTFA with 1% TMCS or MSTFA.[2][3]
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.[3]
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.[3]
References
- 1. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a gas chromatography/ion trap-mass spectrometry method for simultaneous quantification of cocaine and its metabolites benzoylecgonine and this compound: application to the study of cocaine metabolism in human primary cultured renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal-imab-bg.org [journal-imab-bg.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Derivatization Techniques for Norcocaine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing derivatization techniques for the analysis of norcocaine, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the analysis of this compound by GC-MS?
A1: Derivatization is a critical sample preparation step for GC-MS analysis of compounds like this compound. The primary goals are to:
-
Increase Volatility: this compound contains a secondary amine (-NH) and a methyl ester group. The amine group, in particular, can lead to poor volatility. Derivatization replaces the active hydrogen on the nitrogen atom with a non-polar group, making the molecule more volatile and suitable for gas chromatography.[1][2][3]
-
Improve Thermal Stability: The derivatized products are often more stable at the high temperatures used in the GC injector and column, preventing degradation of the analyte.[2]
-
Enhance Chromatographic Performance: Derivatization reduces the polarity of the molecule, leading to improved peak shape (more symmetrical peaks), better resolution from other compounds, and increased sensitivity.[2]
Q2: What are the most common derivatization techniques for this compound and other cocaine metabolites?
A2: The most common techniques involve silylation and acylation.
-
Silylation: This involves reacting the active hydrogen in the amine group with a silylating agent. Common reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] MTBSTFA has been shown to be more effective than BSTFA for the related metabolite benzoylecgonine.
-
Acylation: This technique uses acylating agents, typically perfluorinated anhydrides, to introduce an acyl group. Reagents like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are frequently used, often in combination with a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to simultaneously derivatize multiple functional groups.[5]
Q3: Which derivatizing agent is the best choice for this compound analysis?
A3: The optimal agent depends on the specific requirements of your assay, such as required sensitivity and the presence of interfering substances.
-
Silylating agents (e.g., MSTFA) are effective and widely used for a range of cocaine metabolites.[4] They produce trimethylsilyl (TMS) derivatives.
-
Perfluoroacylating agents (e.g., PFPA, HFBA) often result in derivatives with excellent chromatographic properties and high electron-capturing ability, which can significantly enhance sensitivity in MS detection, especially in negative chemical ionization mode.[1][5]
Q4: Can this compound be analyzed without derivatization?
A4: Yes. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to analyze this compound and other cocaine metabolites without a derivatization step.[6][7][8] These methods are advantageous as they simplify sample preparation, but GC-MS remains a gold standard in many forensic and toxicology labs.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Derivatization | 1. Presence of moisture in the sample or reagents.2. Incorrect reaction temperature or time.3. Insufficient amount of derivatizing agent.4. Degradation of the derivatizing agent due to improper storage. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under an inert gas (e.g., nitrogen or argon).2. Optimize the incubation time and temperature. For silylation with MSTFA, 60-70°C for 20-60 minutes is common.[2][9]3. Use a molar excess of the derivatizing agent to drive the reaction to completion.[10]4. Use fresh, high-quality derivatizing agents and verify their expiration dates. |
| Poor Peak Shape (e.g., Tailing) | 1. Incomplete derivatization, leaving the polar secondary amine group exposed.2. Active sites in the GC inlet liner or on the column. | 1. Re-optimize the derivatization procedure (see above) to ensure a complete reaction.2. Use a deactivated inlet liner. If peak shape degrades over time, replace the liner and septum. Clip a small section (0.5-1 meter) from the front of the GC column to remove active sites.[11] |
| Low Sensitivity / Poor Detection Limits | 1. Inefficient derivatization reaction.2. Thermal degradation of the derivative in the hot GC inlet.3. Extensive fragmentation of the derivative in the MS source. | 1. Switch to a more effective derivatizing agent. Perfluoroacylated derivatives (using PFPA or HFBA) can offer higher sensitivity.[10]2. Lower the injector temperature in increments of 10-20°C to find the optimal balance between volatilization and stability.3. Select a derivatizing agent that produces a stable molecular ion or characteristic high-mass fragments suitable for Selected Ion Monitoring (SIM). |
| Multiple or Unexpected Peaks | 1. Side reactions or degradation of the analyte or derivative.2. Contamination from the sample matrix, solvents, or reagents.3. Septum bleed from an over-tightened or old septum. | 1. Optimize reaction conditions (temperature, time) to minimize side product formation. Ensure the sample extract is completely dry before adding the reagent.2. Run a solvent/reagent blank to identify sources of contamination.3. Replace the septum. Do not over-tighten the septum nut.[11] |
Data Presentation: Comparison of Analytical Methods
The following tables summarize quantitative data from various studies for the analysis of this compound and related metabolites.
Table 1: Performance of Derivatization Methods for this compound Analysis by GC-MS
| Analyte | Derivatizing Agent(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | MSTFA | Cell Culture | 20.89 ng/mL | 69.62 ng/mL | [4] |
| This compound | PFPA / HFIP | Urine | - | 25 ng/mL (lower limit of calibration) | [5] |
Table 2: Comparison of Analytical Platforms for Cocaine Metabolites
| Analyte | Analytical Method | Derivatization | Matrix | Limit of Detection (LOD) | Reference |
| This compound | GC-MS | Yes | Urine | 10 ng/mL | [6] |
| This compound | HPLC-UV | No | Urine | 1 ng/mL | [6] |
| This compound | LC-MS/MS | No | Hair | 25 pg/mg | [12] |
| Benzoylecgonine | GC-MS | BSTFA | Blood | 100 ng/mL | [9] |
| Benzoylecgonine | GC-MS | MTBSTFA | Blood | 25 ng/mL | [9] |
Experimental Protocols
Protocol 1: Silylation using MSTFA
This protocol is based on a validated method for the simultaneous quantification of cocaine and its metabolites.[4]
-
Sample Preparation & Extraction:
-
Extract this compound from the biological matrix (e.g., cell culture supernatant, urine) using Solid Phase Extraction (SPE).
-
Elute the analytes from the SPE column.
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at < 60°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Vortex the vial to ensure the residue is fully dissolved.
-
Heat the mixture at 70°C for 20 minutes.[9]
-
-
Analysis:
-
After cooling to room temperature, inject 1-2 µL of the derivatized solution directly into the GC-MS system.
-
Protocol 2: Acylation using PFPA and HFIP
This protocol is adapted from a method for analyzing cocaine and its metabolites in urine.[5]
-
Sample Preparation & Extraction:
-
Perform SPE to isolate the analytes from the urine matrix.
-
Wash the SPE column sequentially with deionized water, 0.1 M HCl, and methanol.
-
Elute the analytes using a mixture of chloroform-isopropanol (80:20, v/v) containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle nitrogen stream at room temperature.
-
-
Derivatization:
-
To the dried residue, add 70 µL of pentafluoropropionic anhydride (PFPA) and 30 µL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Vortex the mixture for 10 seconds.
-
Heat the sealed vial at 70°C for 10 minutes.
-
After heating, cool the vial and evaporate the reagents to dryness under nitrogen.
-
-
Analysis:
-
Reconstitute the final residue in 50 µL of ethyl acetate.
-
Inject 1 µL of the reconstituted solution into the GC-MS.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for common GC-MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of cocaine exposure by gas chromatography-mass spectrometry of urine extracts after methylation of benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a gas chromatography/ion trap-mass spectrometry method for simultaneous quantification of cocaine and its metabolites benzoylecgonine and this compound: application to the study of cocaine metabolism in human primary cultured renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcami.eu [jcami.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journal-imab-bg.org [journal-imab-bg.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
challenges in distinguishing systemic norcocaine from external contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in distinguishing systemic norcocaine from external contamination in hair samples.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish between cocaine use and external contamination in hair analysis?
A1: Distinguishing between the systemic incorporation of cocaine through drug use and external contamination is a significant challenge in forensic toxicology.[1][2] Hair can be contaminated by environmental exposure to cocaine powder or smoke.[3][4] Standard decontamination procedures, intended to remove external contaminants, can sometimes cause the drug on the outside of the hair shaft to penetrate the hair matrix, potentially leading to false-positive results.[5] Furthermore, some metabolites, like benzoylecgonine (BZE), can be present in street cocaine or form from the parent drug within the hair, complicating the interpretation.[6][7]
Q2: What is the role of this compound in differentiating systemic use from contamination?
A2: this compound is a primary metabolite of cocaine formed in the liver through N-demethylation.[8][9] Its presence in hair is considered a strong indicator of systemic cocaine use because it is an unambiguously endogenous metabolite, meaning it is produced within the body and is not typically found as a contaminant in illicit cocaine samples.[7][10] Therefore, detecting this compound significantly strengthens the evidence for active consumption over passive exposure.[11]
Q3: Are there specific cut-off levels for this compound to confirm cocaine use?
A3: Yes, laboratories use specific cut-off levels for cocaine and its metabolites to minimize the risk of false positives from passive contamination.[12] While cut-offs can vary between laboratories, guidelines from organizations like the Society of Hair Testing (SoHT) and the Substance Abuse and Mental Health Services Administration (SAMHSA) provide recommended thresholds.[12][13] For this compound, a common confirmation cut-off is 50 pg/mg (or 0.05 ng/mg) of hair.[14][15][16] The presence of this compound above this level is a strong indicator of active consumption.[11]
Q4: Can cosmetic hair treatments affect the results of this compound analysis?
A4: Yes, cosmetic treatments such as bleaching, dyeing, and chemical straightening can significantly affect drug concentrations in hair.[17] These treatments can alter the hair's structure, potentially leading to the loss of incorporated drugs, including cocaine and its metabolites. One study found that after a single chemical straightening treatment, only 5-30% of the original cocaine, BZE, and cocaethylene concentrations remained in the hair of known drug users.[17] It is crucial to document any cosmetic treatments when collecting hair samples for analysis.
Q5: What are the most reliable analytical methods for detecting this compound in hair?
A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most reliable and widely used confirmatory methods for the detection and quantification of cocaine and its metabolites, including this compound, in hair.[18][19] These techniques offer high sensitivity and specificity, allowing for the detection of the very low concentrations of this compound typically found in hair.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in hair.
Problem 1: this compound is detected, but the concentration is below the established cut-off.
-
Possible Cause: This could indicate a very low level of cocaine use, the use of cocaine a long time ago, or even residual contamination that was not entirely removed.
-
Troubleshooting Steps:
-
Review Decontamination Protocol: Ensure the decontamination procedure was performed correctly and according to validated protocols. The Society of Hair Testing recommends a procedure that includes both an organic and an aqueous wash step.[20]
-
Analyze for Other Metabolites: Quantify other cocaine metabolites, such as benzoylecgonine (BZE), cocaethylene (CE), and hydroxycocaine.[3][4][16] The presence of multiple metabolites, even at low levels, strengthens the case for systemic use.
-
Consider the BZE/Cocaine Ratio: A BZE/cocaine ratio greater than 0.05 is often used as an indicator of systemic absorption.[7] However, be aware that this criterion can sometimes be met in cases of external contamination.[13]
-
Re-test a Different Hair Segment: If possible, analyze a different segment of the hair to see if the finding is consistent.
-
Problem 2: High levels of cocaine are detected, but this compound is absent.
-
Possible Cause: This scenario strongly suggests external contamination, as high concentrations of the parent drug without the presence of key metabolites are unlikely to result from systemic use alone.
-
Troubleshooting Steps:
-
Intensify Decontamination: Re-wash a portion of the sample using a more rigorous decontamination procedure. Studies have shown that methanol is an effective organic solvent, and aqueous solutions containing sodium dodecyl sulfate can also be effective.[20]
-
Analyze Wash Residue: Analyze the solution used to wash the hair. A high concentration of cocaine in the wash residue compared to the hair extract is indicative of external contamination.[7]
-
Screen for a Wider Range of Metabolites: Analyze for other minor but exclusively endogenous metabolites, such as hydroxycocaines (p-hydroxycocaine, m-hydroxycocaine).[4][21] Their presence would support ingestion.
-
Review Sample Collection: Confirm that the sample collection process was not compromised, leading to contamination.
-
Problem 3: Inconsistent results are obtained from different sections of the same hair sample.
-
Possible Cause: This could be due to variations in drug incorporation along the hair shaft, segmental contamination, or the effects of cosmetic treatments on different parts of the hair.
-
Troubleshooting Steps:
-
Segmental Analysis: If not already done, perform a segmental analysis of the hair shaft to create a timeline of drug exposure.
-
Document Hair Condition: Note any visible differences in the hair segments, such as signs of bleaching or dyeing, that could affect drug concentrations.
-
Homogenize the Sample: For a general overview of drug use over a period, homogenize the entire hair sample by cutting it into small pieces before analysis to ensure a representative sample.
-
Data Presentation
Table 1: Cut-off Levels for Cocaine and Metabolites in Hair Analysis
| Analyte | Screening Cut-off (pg/mg) | Confirmation Cut-off (pg/mg) |
| Cocaine | 500 | 500 |
| Benzoylecgonine (BZE) | - | 50 |
| This compound | - | 50 |
| Cocaethylene | - | 50 |
Data compiled from various sources, including SAMHSA guidelines and scientific literature.[13][14][15]
Table 2: this compound Positivity Rates in Hair of Cocaine Users
| Cocaine Concentration Range (ng/mg) | This compound Positivity Rate (%) |
| 0.13 - 0.4 | 0.26 |
| 0.4 - 3 | 4.15 |
| 3 - 6 | 29.63 |
| 6 - 10 | 55.85 |
| 10 - 14 | 80.37 |
| > 14 | 94.02 |
This table illustrates that the likelihood of detecting this compound increases with higher concentrations of cocaine in the hair, indicating more frequent or intensive use.[11]
Experimental Protocols
Protocol 1: Standard Hair Decontamination Procedure
This protocol is a general guideline and should be validated in-house.
-
Initial Wash (Organic Solvent): Place the hair sample (typically 10-50 mg) in a glass vial. Add 2 mL of methanol and vortex for 1 minute. Discard the solvent. Repeat this step.
-
Aqueous Wash: Add 2 mL of deionized water or a buffer solution (e.g., phosphate buffer, pH 6-8) to the vial. Vortex for 1 minute. Discard the aqueous solution. Some protocols recommend using a solution containing a detergent like sodium dodecyl sulfate.[20]
-
Final Organic Wash: Add another 2 mL of methanol and vortex for 1 minute. Discard the solvent.
-
Drying: Dry the hair sample completely at room temperature or in a gentle stream of nitrogen before proceeding with extraction.
Protocol 2: Hair Digestion and Extraction for LC-MS/MS Analysis
-
Digestion:
-
Cut the decontaminated and dried hair into small segments (approx. 1-2 mm).
-
Place the minced hair in a new vial and add an appropriate volume of digestion buffer (e.g., Tris buffer with proteinase K and dithiothreitol).
-
Add an internal standard solution containing deuterated analogs of the analytes (e.g., cocaine-d3, this compound-d3).
-
Incubate the mixture overnight at 40-55°C to completely digest the hair matrix.[18]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and equilibration buffer.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., deionized water, acidic buffer, ethyl acetate).
-
Elute the analytes with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for quantification.
-
Visualizations
Caption: Figure 1: General Experimental Workflow for this compound Hair Analysis
Caption: Figure 2: Decision Pathway for Interpreting Cocaine and this compound Findings
Caption: Figure 3: Cocaine Metabolism to this compound
References
- 1. Hair testing for drugs of abuse: evaluation of external cocaine contamination and risk of false positives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Cocaine: External Contamination, Inconclusive Results, and Legal Implications | AttoLife [attolife.co.uk]
- 4. gtfch.org [gtfch.org]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. gtfch.org [gtfch.org]
- 8. This compound | Drug Dictionary | AttoLife [attolife.co.uk]
- 9. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug testing: Drug Metabolites (Part 2) | DNA Legal [dnalegal.com]
- 11. This compound in human hair as a biomarker of heavy cocaine use in a high risk population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding Cut-Off Levels in Hair Drug Testing | AttoLife [attolife.co.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. Levels of cocaine and its metabolites in washed hair of demonstrated cocaine users and workplace subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hair Drug Testing Results and Self-reported Drug Use among Primary Care Patients with Moderate-risk Illicit Drug Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of chemical straightening on the stability of drugs of abuse in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Determination of cocaine and this compound in plasma and cell cultures using high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Cocaine Hydroxy Metabolites in Hair: Indicators for Cocaine Use Versus External Contamination☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the limit of quantification (LOQ) for norcocaine in hair
Welcome to the Technical Support Center for the analysis of norcocaine in hair samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the limit of quantification (LOQ) and troubleshooting common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound in hair, offering step-by-step solutions to enhance the sensitivity and reliability of your results.
Issue 1: Poor or Inconsistent this compound Recovery
-
Question: My recovery of this compound from hair samples is low and varies significantly between samples. What are the potential causes and how can I improve it?
-
Answer: Low and inconsistent recovery is a common issue stemming from suboptimal sample preparation and extraction. Here are the key factors to investigate:
-
Inefficient Hair Matrix Disruption: The keratinous matrix of hair can tightly bind analytes.
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical for efficiently releasing this compound from the hair matrix.
-
Solution: Methanol has been shown to be an effective solvent for extracting this compound and other cocaine analytes from the hair shaft without causing significant hydrolysis of cocaine to benzoylecgonine, which can occur under extreme pH conditions.[2] Incubation in 0.1 N HCl overnight at 45°C has also been successfully used.[3]
-
-
Ineffective Extraction Technique: The method of extraction can impact efficiency.
-
Solution: Employing ultrasonication during extraction can enhance the disruption of the hair matrix and improve solvent penetration. Combining methanol with ultrasonication at 50°C is a reported effective method.[4]
-
-
Issue 2: High Matrix Effects Leading to Signal Suppression or Enhancement
-
Question: I am observing significant matrix effects, primarily ion suppression, in my LC-MS/MS analysis, which is affecting my LOQ. How can I mitigate this?
-
Answer: Hair is a complex biological matrix that can cause significant interference in LC-MS/MS analysis.[5][6][7] Effective sample cleanup is crucial to minimize these effects.
-
Insufficient Sample Cleanup: Co-eluting matrix components can interfere with the ionization of this compound.
-
Solution: Implement a robust solid-phase extraction (SPE) protocol. A mixed-mode SPE, particularly a strong cation-exchange sorbent, is highly effective for purifying and concentrating cocaine and its metabolites from hair extracts.[5][8] This step is essential for achieving low detection limits.[6]
-
-
Lack of Isotope-Labeled Internal Standard: Matrix effects can vary between samples.
-
Solution: Always use a stable isotope-labeled internal standard for this compound (e.g., this compound-d3).[3] This will compensate for variations in extraction recovery and matrix effects, leading to more accurate quantification.
-
-
Issue 3: High Background Noise and Poor Signal-to-Noise Ratio (S/N)
-
Question: My chromatograms show high background noise, making it difficult to achieve a good signal-to-noise ratio for this compound at low concentrations. What can I do to improve this?
-
Answer: High background noise can originate from several sources, including the sample matrix, solvents, and the analytical instrument itself.
-
External Contamination: Contamination of the hair surface with cocaine or its metabolites can contribute to background noise and inaccurate quantification.[9]
-
Suboptimal LC-MS/MS Parameters: Instrument settings play a critical role in maximizing signal and minimizing noise.
-
Solution: Optimize the MS/MS parameters for this compound. This includes selecting the most abundant and specific precursor and product ion transitions (MRM transitions), as well as optimizing the collision energy and fragmentor voltage.[8] Monitoring two transitions per compound can improve identification confidence.[5][8]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the quantification of this compound in hair.
-
Question: What is a typical Limit of Quantification (LOQ) for this compound in hair?
-
Answer: The achievable LOQ for this compound in hair can vary depending on the methodology and instrumentation used. Several studies have reported LOQs in the range of 25 to 50 pg/mg using LC-MS/MS.[4][8][12] With highly sensitive instrumentation and optimized protocols, including robust SPE cleanup, it is possible to achieve even lower, sub-picogram per milligram LOQs.[5][6]
-
Question: Which analytical technique is most suitable for achieving a low LOQ for this compound in hair?
-
Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in hair.[4][6][13] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization to improve the volatility of the analytes.[3][13]
-
Question: How much hair sample is typically required for this compound analysis?
-
Answer: The amount of hair required can range from 10 to 50 mg.[11] However, with advancements in analytical sensitivity, methods are being developed that utilize smaller sample amounts, which is particularly advantageous for segmental analysis.[10]
-
Question: How can I differentiate between systemic exposure and external contamination?
-
Answer: Distinguishing between drug use and external contamination is a critical aspect of hair analysis. While thorough washing procedures are the first line of defense, the presence of metabolites like this compound is a strong indicator of systemic exposure, as they are not typically present in street cocaine samples in significant amounts.[14][15] The Society of Hair Testing (SoHT) provides guidelines that can help in making this distinction.[11]
Quantitative Data Summary
The following tables summarize the Limits of Quantification (LOQ) for this compound in hair achieved in various studies, highlighting the key methodological parameters.
Table 1: LC-MS/MS Methods for this compound Quantification in Hair
| LOQ (pg/mg) | Sample Weight (mg) | Extraction Method | Cleanup Method | Instrumentation | Reference |
| 50 | Not Specified | Incubation | Mixed-mode SPE | LC-MS/MS (APCI) | [4][8] |
| 50 | Not Specified | Not Specified | Solid-Phase Extraction | LC-MS/MS (APCI) | [12] |
| Sub pg/mg | ~20 | 0.1 N HCl Digestion | Strata-X-C SPE | SCIEX QTRAP 6500+ LC-MS/MS | [5][7] |
| 20 | Not Specified | Methanol Incubation | DI-SPME | GC-MS | [2] |
Table 2: GC-MS Methods for this compound Quantification in Hair
| LOQ (pg/mg) | Sample Weight (mg) | Extraction Method | Cleanup Method | Derivatization | Instrumentation | Reference |
| 50 | 20 | 0.1 N HCl Incubation | Clean Screen Extraction Columns | Hexafluoro-2-propanol & TFAA | GC-MS/MS (PICI) | [3] |
Experimental Protocols
This section provides a detailed methodology for a sensitive LC-MS/MS-based analysis of this compound in hair, based on established protocols.
1. Sample Preparation
-
Washing: Wash approximately 20-50 mg of hair sequentially with methanol and then deionized water to remove external contamination. Dry the hair thoroughly.[10][11]
-
Pulverization: Pulverize the washed and dried hair into a fine powder using a ball mill.[1]
-
Extraction:
-
Accurately weigh 20 mg of the pulverized hair.
-
Add an appropriate amount of this compound-d3 internal standard.
-
Add 1 mL of 0.1 N HCl and incubate overnight at 45°C.[3] Alternatively, extract with methanol using ultrasonication at 50°C for a specified duration.[4]
-
Centrifuge the sample and collect the supernatant.
-
2. Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Condition a mixed-mode strong cation-exchange SPE cartridge according to the manufacturer's instructions. A typical conditioning sequence involves methanol followed by deionized water.[5]
-
Sample Loading: Load the hair extract supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 0.1 N HCl followed by methanol) to remove interfering substances.[5]
-
Elution: Elute this compound and other analytes using a solvent mixture, such as methylene chloride:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase.[8]
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 or similar reversed-phase column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
-
Optimization: Optimize key parameters such as collision energy, declustering potential, and source temperature to maximize the signal for each transition.
-
Visualizations
General Workflow for this compound Hair Analysis
Caption: General workflow for improving the LOQ of this compound in hair.
Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Cocaine Testing in Hair Improved by Better Sample Preparation | Labcompare.com [labcompare.com]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. Case studies -- Protein Identification [svmsl.chem.cmu.edu]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. x-pertise.com [x-pertise.com]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. This compound in human hair as a biomarker of heavy cocaine use in a high risk population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gtfch.org [gtfch.org]
managing ion suppression effects for norcocaine in electrospray ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression effects during the analysis of norcocaine using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS).
Troubleshooting Guide
This guide addresses common issues related to ion suppression for this compound analysis.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Signal Intensity or Poor Sensitivity | Ion Suppression: Co-eluting matrix components (salts, phospholipids, other metabolites) from the biological sample are interfering with the ionization of this compound in the ESI source.[1] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[1] For this compound, a strong cation-exchange SPE can be effective.[2]2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to resolve this compound from the interfering peaks.[3]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate this compound-d3 as an internal standard to accurately compensate for signal loss.[4] |
| Inconsistent or Irreproducible Quantitative Results | Variable Matrix Effects: The degree of ion suppression is varying between different samples, quality controls, and calibration standards. | 1. Implement SIL-IS: This is the most effective way to correct for sample-to-sample variations in ion suppression.[1][4] The ratio of the analyte to the internal standard should remain consistent even if the absolute signal intensity fluctuates.[4]2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.3. Assess Sample Preparation Consistency: Ensure the sample extraction procedure is highly reproducible for all samples. |
| Peak Tailing or Poor Peak Shape for this compound | Secondary Interactions or Mobile Phase Mismatch: this compound may be interacting with active sites on the column, or the mobile phase composition may not be optimal for good peak shape. | 1. Adjust Mobile Phase pH: For basic compounds like this compound, using a mobile phase with a low pH (e.g., containing formic acid) can improve peak shape by keeping the analyte in its protonated form.[5]2. Check Mobile Phase Additives: While additives like TFA can improve chromatography, they are known to cause significant ion suppression.[5] Use low concentrations of MS-friendly additives like formic acid or ammonium formate.[6] |
| Signal Suppression Observed in Post-Column Infusion Experiment | Confirmation of Co-eluting Interferences: The continuous infusion of this compound shows a dip in signal intensity at the retention times where matrix components elute. | 1. Divert Flow: If the suppression is in a region away from the this compound peak, use a divert valve to send the highly interfering portions of the chromatogram to waste.2. Enhance Sample Cleanup: Focus on removing the components that elute in the suppression zone through more selective sample preparation techniques. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest reduce the efficiency of the analyte's ionization in the ESI source. This occurs when co-eluting compounds from the biological matrix (like salts, proteins, and lipids) compete with this compound for the available charge on the ESI droplets, leading to a decreased signal for this compound and compromising the accuracy, sensitivity, and reproducibility of the analysis.[7]
Q2: What is the best way to compensate for ion suppression?
A2: The most widely recognized and effective technique to compensate for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.[1][4][8][9] The SIL-IS is chemically identical to the analyte and co-elutes, meaning it experiences the same degree of ion suppression. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, accurate quantification can be achieved even when signal suppression occurs.[4]
Q3: How can I reduce ion suppression before the sample gets to the mass spectrometer?
A3: Improving sample preparation is the most effective way to reduce ion suppression.[1][10] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation (PPT) are used to remove a significant portion of the interfering matrix components before LC-MS/MS analysis. Optimizing chromatographic conditions to achieve better separation between this compound and matrix components also significantly reduces the likelihood of co-elution and associated ion suppression.
Q4: Can optimizing the ESI source parameters eliminate ion suppression?
A4: While optimizing ESI source parameters (e.g., spray voltage, nebulizer pressure, drying gas temperature and flow) can help maximize the signal for this compound, it generally cannot eliminate ion suppression caused by co-eluting matrix components.[11][12][13] It is a crucial step for method sensitivity but should be used in conjunction with effective sample preparation and chromatography.[3]
Q5: My method uses a simple "dilute-and-shoot" approach. How can I manage ion suppression?
A5: A "dilute-and-shoot" approach can reduce matrix effects by lowering the concentration of interfering compounds.[3][14] However, this may also decrease the concentration of this compound to below the lower limit of quantitation (LLOQ).[15] In such cases, the use of a SIL-IS is critical to compensate for the remaining matrix effects.[1] If sensitivity is an issue, a more extensive sample cleanup procedure is recommended over simple dilution.[1]
Quantitative Data Summary
The following tables provide examples of quantitative data relevant to this compound analysis and the assessment of matrix effects.
Table 1: Example Lower Limits of Quantitation (LLOQ) for this compound
| Matrix | LLOQ | Method | Reference |
| Rat Plasma | 2 ng/mL | LC-MS/MS | [4][16] |
| Human Urine | 2 ng/mL | GLC-MS | [8] |
| Hair | 50 pg/mg | LC-MS/MS | [17] |
Table 2: Calculating Matrix Effect and Extraction Recovery
The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure solution.[18]
| Sample Set | Description | Calculation | Interpretation |
| A | Analyte in pure solvent (neat solution) | - | Reference signal |
| B | Blank matrix extract spiked with analyte post-extraction | Matrix Effect (%) = (B / A) * 100 | > 100% = Ion Enhancement< 100% = Ion Suppression |
| C | Blank matrix spiked with analyte before extraction | Extraction Recovery (%) = (C / B) * 100 | Measures the efficiency of the extraction process |
Experimental Protocols
1. Protocol: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a representative example based on common methodologies.[19][20]
-
Column Conditioning: Condition a polymeric strong cation-exchange (or mixed-mode) SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6).
-
Sample Preparation: To 1 mL of urine, add 1 mL of 100 mM phosphate buffer (pH 6) and the SIL-IS (e.g., this compound-d3).
-
Loading: Load the prepared sample onto the conditioned SPE column.
-
Washing: Wash the column sequentially with 3 mL of deionized water, 3 mL of 0.5 M acetic acid, and 3 mL of methanol to remove interferences.
-
Elution: Elute this compound and other analytes with 3 mL of a freshly prepared solution of methylene chloride:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. Protocol: General LC-MS/MS Parameters for this compound
These are typical starting parameters that should be optimized for your specific instrumentation.
-
LC System: UHPLC/HPLC system
-
Column: A C18 or Biphenyl column (e.g., 2.1 x 100 mm, <3 µm) is often suitable.
-
Mobile Phase A: 0.1% Formic acid in water.[20]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[20]
-
Gradient: A gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: m/z 290 -> 168[16]
-
This compound-d3 (IS): m/z 293 -> 171 (Example transition, must be optimized)
-
-
Source Parameters:
Visualizations
Caption: Workflow for troubleshooting ion suppression in this compound analysis.
Caption: Key strategies for managing this compound ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Quantitation of cocaine and its principal metabolite, benzoylecgonine, by GLC-mass spectrometry using stable isotope labeled analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. A validated stable isotope dilution liquid chromatography tandem mass spectrometry assay for the trace analysis of cocaine and its major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Q5: What are the typical stress conditions for a forced degradation study?
Forced degradation studies should be based on the type of drug substance and the anticipated storage conditions. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged appropriately without forming secondary degradants that might not be relevant to formal stability.
The table below summarizes common stress conditions as recommended by ICH guidelines.
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1N to 1.0N HCl, room temperature up to 60-80°C. | To test for degradation in acidic conditions. |
| Base Hydrolysis | 0.1N to 1.0N NaOH, room temperature up to 60-80°C. | To test for degradation in alkaline conditions. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature. | To identify susceptibility to oxidation. |
| Thermal (Heat) | Dry heat at 70-80°C for 1-2 weeks. | To evaluate thermal degradation pathways. |
| Photolytic | Exposure to UV and fluorescent light (e.g., 1.2 million lux hours and 200 watt-hours/m²). | To assess light sensitivity and potential for photodegradation. |
| Humidity | 75-90% Relative Humidity (RH) at 40°C. | To assess sensitivity to moisture. |
Q6: How do I assess peak purity to ensure no interferences are hidden under my main analyte peak?
Peak purity analysis is a critical tool for assessing specificity, especially after forced degradation. It helps to verify that a chromatographic peak represents a single component. The most common method involves using a Photodiode Array (PDA) or Diode Array Detector (DAD).
A PDA detector acquires UV-Vis spectra at multiple points across the entire peak. The software then compares these spectra. If all spectra within the peak are identical, the peak is considered spectrally pure. If they differ, it suggests the presence of a co-eluting impurity.
Key metrics used in software include:
-
Purity Angle: A calculated value representing the spectral difference across the peak.
-
Purity Threshold: A value calculated from the baseline noise and spectral variation, representing the expected dissimilarity for a pure peak under the given conditions.
A peak is generally considered pure if the Purity Angle is less than the Purity Threshold.
Q7: What are the general acceptance criteria for a specificity study?
The goal of a specificity study is to demonstrate that the method is free from interference from placebo, impurities, and degradation products. The following table outlines typical acceptance criteria.
| Test | Acceptance Criteria |
| Blank/Placebo Injection | No significant peaks should be observed at the retention time of the main analyte or any specified impurities. |
| Resolution | In chromatograms of stressed or spiked samples, the resolution between the analyte peak and the closest eluting impurity/degradant peak should be ≥ 2.0. |
| Peak Purity (if using PDA/DAD) | The analyte peak in all stressed samples must pass the peak purity test (e.g., Purity Angle < Purity Threshold). |
| Mass Balance | In forced degradation studies, the total amount of the drug (sum of the assay value and the levels of all degradation products) should be close to 100% of the initial value, typically within 95-105%. This helps account for all major degradants. |
Troubleshooting Guides
Problem: I performed a forced degradation study, but I see little to no degradation (e.g., <5%).
-
Possible Cause 1: Stress conditions were too mild.
-
Solution: Increase the severity of the stress conditions. You can increase the concentration of the acid/base/oxidizing agent, raise the temperature, or extend the exposure time. The goal is to achieve a target degradation of 5-20%.
-
-
Possible Cause 2: The drug substance is highly stable.
-
Solution: If the substance is genuinely stable and does not degrade even under harsh conditions, this should be documented. To prove specificity in this case, you must rely on other approaches. Spike the drug substance or placebo with any known related substances or impurities to demonstrate that the method can separate them from the analyte. If none are available, comparison to an orthogonal analytical method is recommended.
-
Problem: My peak purity analysis fails (Purity Angle > Purity Threshold), indicating a co-eluting impurity.
-
Possible Cause 1: The chromatographic method lacks sufficient resolving power.
-
Solution: The method must be re-developed or optimized to separate the co-eluting impurity.
-
Modify Mobile Phase: Adjust the pH, organic modifier ratio, or buffer concentration.
-
Change Column: Try a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl), a smaller particle size for higher efficiency, or a longer column length.
-
Adjust Gradient: Optimize the gradient slope to improve the separation around the main peak.
-
-
-
Possible Cause 2: PDA parameters are not optimized.
-
Solution: Ensure the PDA settings are appropriate. Using a very wide wavelength range (e.g., starting at 190 nm) can introduce noise and lead to false failures. Restrict the range to where the analyte has significant absorbance (e.g., 210-400 nm).
-
Problem: I don't have a Photodiode Array (PDA/DAD) detector. Can I still validate specificity?
-
Solution: Yes, while a PDA detector is a powerful tool, specificity can be demonstrated without it.
-
Orthogonal Methods: The most robust alternative is to use a second, different analytical method (orthogonal method). For example, if your primary method is reverse-phase HPLC, you could use a method with a different separation principle, like HILIC, ion-exchange chromatography, or Capillary Electrophoresis (CE), to confirm the results.
-
Chromatographic Peak Shape: While not definitive proof, analysis of peak symmetry can sometimes suggest impurity. A pure peak should be symmetrical. However, a symmetrical peak does not guarantee purity.
-
Method Optimization: Varying chromatographic conditions can sometimes help resolve impurities. For instance, changing the mobile phase pH or organic solvent may shift the retention time of a hidden impurity relative to the main analyte, revealing its presence.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study for a Drug Substance
-
Objective: To generate potential degradation products to demonstrate the specificity and stability-indicating nature of the analytical method.
-
Materials:
-
Drug Substance (API)
-
Hydrochloric Acid (1N HCl)
-
Sodium Hydroxide (1N NaOH)
-
Hydrogen Peroxide (30% H₂O₂)
-
High-purity water and organic solvents for sample preparation.
-
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the API in a suitable diluent (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 60°C for 48 hours. At timed intervals (e.g., 2, 8, 24, 48 hrs), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute to the nominal concentration for analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep at room temperature for 24 hours. At timed intervals, withdraw an aliquot, neutralize with 1N HCl, and dilute for analysis.
-
Oxidation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At timed intervals, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Store the solid API in a temperature-controlled oven at 80°C for 7 days. At timed intervals, withdraw a sample, prepare a solution at the nominal concentration, and analyze.
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m². Prepare a solution of the exposed sample and analyze.
-
Control Sample: Prepare a solution of an unstressed sample at the same concentration.
-
-
Analysis: Analyze all samples (stressed and control) using the analytical method being validated.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Assess the resolution between the main API peak and all degradation products.
-
Perform peak purity analysis on the API peak in all chromatograms.
-
Calculate the mass balance.
-
Protocol 2: Peak Purity Assessment using a PDA Detector
-
Objective: To confirm the spectral homogeneity of the main analyte peak in the presence of potential co-eluting impurities.
-
Prerequisites: An HPLC system equipped with a PDA/DAD detector and chromatography data software (CDS) with a peak purity analysis module.
-
Methodology:
-
System Suitability: Ensure the HPLC system passes system suitability tests for the method.
-
Sample Injection: Inject the prepared samples from the forced degradation study.
-
Data Acquisition: Set the PDA detector to acquire data across a relevant spectral range (e.g., 200-400 nm). Ensure the data acquisition rate (sampling rate) is sufficient to capture at least 15-20 spectra across the peak width.
-
Data Processing:
-
Integrate the chromatogram in the CDS.
-
Select the main analyte peak for purity analysis.
-
The software will automatically compare the spectra across the peak against the spectrum at the peak apex.
-
The software will generate a Purity Angle and a Purity Threshold value.
-
-
-
Evaluation:
-
Compare the Purity Angle to the Purity Threshold.
-
Acceptance Criterion: The peak is considered spectrally pure if the Purity Angle is less than the Purity Threshold.
-
Visually inspect the purity plot (if available) to ensure the purity curve does not exceed the threshold curve at any point across the peak.
-
Visualizations
Caption: Workflow for validating analytical method specificity.
Caption: Decision tree for troubleshooting specificity validation.
Validation & Comparative
Comparative Toxicity of Norcocaine, Cocaine, and Cocaethylene: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of cocaine, and its metabolites norcocaine and cocaethylene. The information presented is collated from experimental data to assist in understanding their relative toxicities and underlying mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.
Executive Summary
Experimental evidence consistently demonstrates a distinct hierarchy of acute toxicity among cocaine and its primary metabolites, this compound and cocaethylene. In terms of lethality, the order from most to least toxic is generally established as this compound, followed by cocaethylene, and then cocaine. This compound's heightened toxicity is largely attributed to its reactive metabolites, which induce significant oxidative stress, particularly in the liver. Cocaethylene, formed in the presence of ethanol, exhibits potent cardiotoxic effects, often exceeding those of cocaine. The parent compound, cocaine, while the least acutely lethal of the three, still presents a significant risk of cardiotoxicity and neurotoxicity through its sympathomimetic and ion channel-blocking properties. Understanding these differences is crucial for the development of targeted therapeutic interventions for cocaine-related toxicities.
Quantitative Toxicity Data
The following tables summarize the key quantitative data on the comparative toxicity of this compound, cocaine, and cocaethylene.
Table 1: Comparative Lethality (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound | Mouse | Intraperitoneal | ~49.7 | [1] |
| Cocaine | Mouse | Intraperitoneal | 93.0 | [1] |
| Cocaethylene | Mouse | Intraperitoneal | 60.7 - 63.8 | [1] |
| Norcocaethylene | Mouse | Intraperitoneal | ~39.4 | [1] |
Note: Norcocaethylene, a metabolite of cocaethylene and this compound, is included for a more complete toxicity profile and is found to be the most toxic.
Table 2: Comparative Cardiotoxicity
| Compound | Experimental Model | Parameter | Observation | Reference(s) |
| This compound | Anesthetized Rats | QRS Duration | Increased | [2] |
| Heart Rate | Decreased at high doses | [2] | ||
| Blood Pressure | Decrease at lower doses, slight increase at higher doses | [2] | ||
| Cocaine | Isolated Ferret Cardiac Myocytes | EC50 for decreased contraction | 9.6 x 10⁻⁶ M | [3][4] |
| Isolated Rat Cardiac Myocytes | K₀.₅ for decreased peak intracellular Ca²⁺ | 157.5 µM | [5] | |
| Anesthetized Rats | QRS Duration | Increased | [2] | |
| Cocaethylene | Isolated Ferret Cardiac Myocytes | EC50 for decreased contraction | 1.0 x 10⁻⁶ M | [3][4] |
| Isolated Rat Cardiac Myocytes | K₀.₅ for decreased peak intracellular Ca²⁺ | 90.0 µM | [5] | |
| Anesthetized Dogs | (dP/dt)max | Decreased by 81% (11.25 mg/kg) | [6] | |
| Anesthetized Dogs | Stroke Volume | Decreased by 29% (11.25 mg/kg) | [6] | |
| Anesthetized Rats | QRS Duration | Increased | [2] |
Table 3: Comparative Neurotoxicity
| Compound | Experimental Model | Parameter | Observation | Reference(s) |
| This compound | Adult Male Rats | Locomotor Activity | No behavioral activity (central infusion); toxic at high peripheral doses | [7] |
| Cocaine | Human Brain | Dopamine Transporter (DAT) Binding | Potent inhibitor | [8] |
| Cocaethylene | Human Brain | Dopamine Transporter (DAT) Binding | Equipotent to cocaine | [9] |
Experimental Protocols
Determination of Acute Toxicity (LD50) in Mice
Objective: To determine the median lethal dose (LD50) of a substance following intraperitoneal administration in mice.
Methodology:
-
Animal Model: Swiss Webster mice are commonly used.[1]
-
Drug Preparation: The test compound (this compound, cocaine, or cocaethylene) is dissolved in a suitable vehicle, such as sterile saline.
-
Dose Administration: A range of doses of the test compound is administered intraperitoneally (i.p.) to different groups of mice.
-
Observation: Animals are observed continuously for the first few hours post-injection and then periodically over a 24-hour period for signs of toxicity and mortality.
-
Data Analysis: The number of deaths at each dose level is recorded, and the LD50 value is calculated using statistical methods such as probit analysis.
Assessment of Cardiotoxicity in Isolated Ventricular Myocytes
Objective: To evaluate the direct effects of the compounds on cardiomyocyte contractility and calcium signaling.
Methodology:
-
Myocyte Isolation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using collagenase.
-
Calcium Imaging: Isolated myocytes are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Indo-1).
-
Experimental Setup: The myocytes are placed in a chamber on an inverted microscope equipped for fluorescence imaging and electrical field stimulation.
-
Data Acquisition: Myocytes are electrically stimulated to contract, and changes in intracellular calcium concentration and cell shortening (contractility) are measured simultaneously.
-
Drug Application: Increasing concentrations of the test compounds are added to the superfusion solution, and the effects on calcium transients and myocyte contraction are recorded.[3][4][5]
-
Data Analysis: Dose-response curves are generated to determine the potency of each compound in altering cardiomyocyte function (e.g., EC50 or K₀.₅ values).[3][4][5]
Assessment of Hepatotoxicity in Mice
Objective: To evaluate the potential of the compounds to cause liver damage in vivo.
Methodology:
-
Animal Model: Male ICR mice are a suitable model.
-
Drug Administration: The test compound is administered to mice, typically via intraperitoneal injection.
-
Sample Collection: At various time points after drug administration, blood samples are collected via cardiac puncture, and liver tissue is harvested.
-
Biochemical Analysis: Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured using commercially available kits.[10][11] Elevated levels of these enzymes in the serum are indicative of liver damage.
-
Histopathological Analysis: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology and evidence of necrosis.[12]
Assessment of Neurotoxicity in Neuronal Cell Lines
Objective: To assess the cytotoxic effects of the compounds on neuronal cells in vitro.
Methodology:
-
Cell Culture: A suitable human neuroblastoma cell line, such as SH-SY5Y, is cultured and differentiated into a neuronal phenotype.[13]
-
Drug Exposure: Differentiated neuronal cells are exposed to varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.[13]
-
Apoptosis and Necrosis Assays: The induction of apoptosis can be measured by detecting the activation of caspases (e.g., caspase-3/7), while necrosis can be assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[14]
-
Data Analysis: The effects of the compounds on cell viability, apoptosis, and necrosis are quantified and compared to untreated control cells.
Signaling Pathways and Mechanisms of Toxicity
Cocaine-Induced Cardiotoxicity Signaling Pathway
Cocaine's cardiotoxicity is multifactorial, involving both indirect sympathomimetic effects and direct effects on cardiac ion channels. It blocks the reuptake of norepinephrine, leading to excessive adrenergic stimulation, which increases heart rate and myocardial oxygen demand. Directly, cocaine blocks cardiac sodium and potassium channels, which can lead to arrhythmias.[15][16]
References
- 1. In vivo characterization of toxicity of norcocaethylene and this compound identified as the most toxic cocaine metabolites in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of cocaine and its metabolites on cardiovascular function in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of cocaine and cocaethylene on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of cocaine and cocaethylene on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct cardiotoxic effects of cocaine and cocaethylene on isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaethylene causes dose-dependent reductions in cardiac function in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of cocaine and its metabolite this compound: effects on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine Transporter Levels in Cocaine Dependent Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gut Microbiota and Liver Metabolism Regulation Mediate the Protective Effects of Inactivated Selenium-Enriched Yeast Against Alcohol-Induced Liver Damage in Mice [mdpi.com]
- 13. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 14. innoprot.com [innoprot.com]
- 15. Role of voltage-gated sodium, potassium and calcium channels in the development of cocaine-associated cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute and Chronic Effects of Cocaine on Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
validating analytical methods for norcocaine according to regulatory guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of norcocaine, a primary metabolite of cocaine. Adherence to regulatory guidelines is critical for the successful development and approval of therapeutic drugs and diagnostic assays. This document outlines the key validation parameters as stipulated by major regulatory bodies and presents a comparative analysis of common analytical techniques, supported by experimental data from peer-reviewed studies.
Regulatory Framework for Analytical Method Validation
The validation of bioanalytical methods is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and integrity of data.[1][2][3] While specific guidance documents exist, the core principles are largely harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly the ICH M10 on bioanalytical method validation.[4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7] Key validation characteristics include:
-
Specificity & Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods for this compound
Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the determination of this compound in biological matrices.[9][10][11][12][13][14][15] The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Quantitative Performance Data
The following tables summarize the performance characteristics of various validated methods for this compound analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Biological Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%CV) | Accuracy (%) | Reference |
| Hair | Not Specified | 20.89 | 69.62 | 3.6 - 13.5 | 92.7 - 111.9 | [16] |
| Nails | Not Specified | 3.5 (ng/mg) | Not Specified | <11 | Not Specified | [9] |
| Breast Milk | 12.0 - 1000 | 6 | 12 | ≤15 | 82 - 118 | [17] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) & UPLC-MS/MS Methods
| Biological Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |
| Dried Blood Spots | 5 - 500 | Not Specified | 5 | 1.27 - 6.82 | 97 - 113.78 | [10] |
| Hair | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [18] |
Table 3: High-Performance Liquid Chromatography (HPLC) Methods
| Biological Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Urine | Not Specified | 10 (GC-MS) vs 1 (HPLC) | Not Specified | > HPLC (GC-MS) | Comparable to GC-MS | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are summarized protocols for the key experiments cited.
Sample Preparation for GC-MS Analysis of this compound in Nails[9]
-
Decontamination: Wash 5mg of nail clippings to remove external contaminants.
-
Extraction: Release analytes from the nail matrix using 3 mL of methanol.
-
Clean-up: Perform solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization: Derivatize the extract with pentafluoropropionic anhydride/pentafluoropropanol (PFPA/PFP).
-
Analysis: Inject the derivatized sample into the GC-MS system and detect analytes in selected ion monitoring (SIM) mode.
Sample Preparation for UPLC-MS/MS Analysis of this compound in Dried Blood Spots[10]
-
Extraction: A simple extraction procedure is performed on the dried blood spot samples.
-
Analysis: The extract is then analyzed by a comprehensively validated UPLC-MS/MS assay.
Sample Preparation for HPLC and GC-MS Analysis of this compound in Urine[11][12][13][14][15]
-
Standard Preparation: Prepare calibration standards in human urine.
-
Internal Standard: Add bupivacaine as the internal standard.
-
Extraction: Perform solid-phase extraction.
-
Reconstitution: Reconstitute the samples.
-
Analysis: Divide the reconstituted samples for analysis by both HPLC and GC-MS.
Visualizing the Validation Workflow
Understanding the logical flow of the analytical method validation process is essential. The following diagrams, generated using the DOT language, illustrate the key stages.
References
- 1. fda.gov [fda.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Bioanalytical method validation emea | PPTX [slideshare.net]
- 9. Validation of a method to detect cocaine and its metabolites in nails by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of cocaine, ecgonine methyl ester, benzoylecgonine, cocaethylene and this compound in dried blood spots by ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 15. Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine. | Semantic Scholar [semanticscholar.org]
- 16. Development and validation of a gas chromatography/ion trap-mass spectrometry method for simultaneous quantification of cocaine and its metabolites benzoylecgonine and this compound: application to the study of cocaine metabolism in human primary cultured renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a method for the determination of cocaine, cocaethylene and this compound in human breast milk using liquid phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
Examining Norcocaine Cross-Reactivity in Commercial Cocaine Metabolite ELISA Kits
A Comparative Guide for Researchers and Drug Development Professionals
Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of high-throughput screening for cocaine and its metabolites in various biological matrices. While highly sensitive, a critical performance characteristic of these immunoassays is their specificity, particularly their cross-reactivity with structurally related compounds. Norcocaine, an active metabolite of cocaine, can be present in samples and its recognition by the assay's antibodies can influence the accuracy of results. This guide provides a comparative analysis of this compound cross-reactivity in several commercially available ELISA kits, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate assay for their needs.
Quantitative Comparison of this compound Cross-Reactivity
The degree to which an ELISA kit cross-reacts with this compound is a crucial factor in data interpretation. The following table summarizes the percentage of cross-reactivity for this compound as reported in the product literature of several manufacturers. The cross-reactivity is typically determined by identifying the concentration of this compound that produces a signal equivalent to a known concentration of the primary target analyte (usually benzoylecgonine) and is expressed as a percentage.
| ELISA Kit | Manufacturer | Reported this compound Cross-Reactivity (%) |
| Cocaine/Benzoylecgonine-2 Forensic ELISA Kit | Neogen | 0.2%[1][2] |
| BZG/Cocaine Metabolite ELISA Kit (BZG10010) | Randox Toxicology | <1%[3] |
| Cocaine/Cocaine Metabolite ELISA Kit for Oral Fluids | Immunalysis | 4.1%[4] |
| Cocaine Hair Forensic ELISA Kit | Neogen | 0.32%[5] |
| DRI™ Cocaine Metabolite Assay | Thermo Fisher Scientific | < 0.3% (at 100,000 ng/mL) |
Note: The data presented is based on information provided by the manufacturers and may vary between kit lots. It is recommended to verify these findings with in-house validation studies.
Experimental Protocols
The determination of cross-reactivity in competitive ELISA is a fundamental aspect of assay validation. While specific protocols may vary slightly between manufacturers, the general methodology follows a consistent workflow.
Principle of Competitive ELISA for Cocaine Metabolite Detection
Competitive ELISAs operate on the principle of competition between the unlabeled drug in a sample (or a standard) and a fixed amount of enzyme-labeled drug (conjugate) for a limited number of antibody binding sites coated on a microplate well. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of the drug in the sample; higher concentrations of the drug in the sample lead to less bound enzyme conjugate and therefore a weaker color signal.
General Protocol for Cross-Reactivity Assessment
A common method for determining the percent cross-reactivity of a compound like this compound is as follows:
-
Preparation of Standards and Cross-Reactant Solutions:
-
A standard curve is prepared using the primary target analyte of the assay (e.g., benzoylecgonine) at various known concentrations.
-
A series of dilutions of the cross-reactant (this compound) are prepared in a certified drug-free matrix (e.g., urine, blood, oral fluid).
-
-
Assay Procedure:
-
Aliquots of the standards, controls, and this compound solutions are added to the respective wells of the antibody-coated microplate.
-
The enzyme-drug conjugate is added to each well.
-
The plate is incubated to allow for the competitive binding reaction to occur.
-
The plate is washed to remove unbound reagents.
-
A chromogenic substrate is added to each well, and the plate is incubated for a set period to allow for color development.
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader.
-
The concentration of this compound that produces a response equivalent to the 50% binding inhibition (IC50) of the primary analyte is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of this compound) x 100
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a competitive ELISA and the metabolic pathway of cocaine.
Caption: Workflow of a competitive ELISA.
Caption: Simplified metabolism of cocaine.
Conclusion
The cross-reactivity of this compound in cocaine metabolite ELISA kits is generally low, indicating a high degree of specificity for the primary target, benzoylecgonine. However, the level of cross-reactivity is not uniform across all manufacturers. For applications where the presence of this compound is a significant consideration, kits with the lowest reported cross-reactivity, such as those from Neogen and Randox Toxicology, may be preferable. It is imperative for researchers to consult the specific product datasheets and, where necessary, perform in-house validation to ensure the chosen assay meets the requirements of their study. Understanding the nuances of assay specificity is paramount for the generation of accurate and reliable data in the fields of toxicology, clinical chemistry, and drug development.
References
Comparative Analysis of Locomotor Activity: Cocaine vs. Norcocaine
A comprehensive review of experimental data on the psychomotor stimulant effects of cocaine and its primary active metabolite, norcocaine.
This guide provides a detailed comparison of the effects of cocaine and this compound on locomotor activity, drawing from key experimental findings in preclinical research. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology to facilitate a deeper understanding of the distinct pharmacological profiles of these two compounds.
I. Overview of Locomotor Effects
Cocaine, a well-known psychostimulant, consistently induces hyperlocomotion in animal models.[1][2] This effect is a cornerstone of its behavioral profile and is widely used to study its stimulant properties. In contrast, its N-demethylated metabolite, this compound, exhibits a more complex and often contradictory range of effects on locomotor activity. While pharmacologically active, this compound does not consistently produce the same stimulant effects as its parent compound and, in many cases, shows inhibitory or toxic effects, particularly when administered peripherally.[1][2][3][4]
II. Quantitative Comparison of Locomotor Activity
The following table summarizes the key quantitative findings from comparative studies on the effects of cocaine and this compound on locomotor activity.
| Substance | Animal Model | Route of Administration | Dose Range | Effect on Locomotor Activity | Reference |
| Cocaine | Rats | Intraperitoneal | 20 mg/kg | Significant hyperactivity | [3] |
| Rats | Intraperitoneal | 20 and 40 mg/kg | Significant increase | [1] | |
| Mice | Intraperitoneal | 10, 20, and 30 mg/kg | Significant hyperactivity | [2] | |
| Rats | Intraventricular | 100 µg | Possible hypoactivity | [3] | |
| Mice | Intracerebroventricular | Not specified | Centrally stimulatory | [4] | |
| This compound | Rats | Intraperitoneal | 50-100 mg/kg | Toxic (no behavioral activity) | [3] |
| Rats | Intraperitoneal | 20 and 40 mg/kg | No effect | [1] | |
| Rats | Intraperitoneal | 60 and 80 mg/kg | Convulsions and death | [1] | |
| Mice | Intraperitoneal | 10, 20, and 30 mg/kg | No significant hyperactivity | [2] | |
| Rats | Intraventricular | 10-100 µg | No behavioral activity | [3] | |
| Mice | Intracerebroventricular | Not specified | Centrally stimulatory | [4] |
III. Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. The following sections outline the typical experimental protocols used in the cited studies.
1. Animal Models:
-
Species: Male rats (Sprague-Dawley, Wistar) and mice (Swiss Webster, C57BL/6J) are commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and ad libitum access to food and water.
2. Drug Administration:
-
Cocaine and this compound Preparation: Cocaine hydrochloride and this compound are typically dissolved in physiological saline (0.9% NaCl) for injection.
-
Routes of Administration:
-
Intraperitoneal (IP): The most common route for systemic administration, involving injection into the peritoneal cavity.
-
Intracerebroventricular (ICV): A direct central administration route, involving injection into the cerebral ventricles to bypass the blood-brain barrier.
-
3. Locomotor Activity Measurement:
-
Apparatus: Automated locomotor activity chambers equipped with infrared photobeams or video-tracking systems are used to quantify animal movement.
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of beam breaks.
-
Rearing: Vertical activity, often measured by breaks in upper rows of photobeams.
-
-
Procedure: Animals are typically habituated to the test chambers for a set period before drug administration. Locomotor activity is then recorded for a specified duration (e.g., 60-120 minutes) post-injection.
IV. Visualized Pathways and Workflows
A. Cocaine Metabolism and Action Pathway
References
- 1. Comparative behavioral profile of cocaine and this compound in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of toxicity of norcocaethylene and this compound identified as the most toxic cocaine metabolites in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of cocaine and its metabolite this compound: effects on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor effects of cocaine, cocaine congeners, and local anesthetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Guide to Inter-Laboratory Comparison Studies for Norcocaine Quantification
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data is paramount. This is particularly true in the forensic and clinical analysis of illicit drugs and their metabolites, where the quantification of substances like norcocaine—a minor but significant metabolite of cocaine—can have critical implications. Inter-laboratory comparison (ILC) studies, also known as proficiency tests (PT), are essential tools for evaluating and harmonizing analytical performance among different laboratories.[1][2][3] This guide provides an objective comparison of methodologies and summarizes key performance data from studies involving the quantification of cocaine and its metabolites, including this compound, to support robust and reliable analytical practices.
The Challenge of Standardization
Inter-laboratory studies consistently reveal that quantitative results for cocaine and its metabolites can be method-dependent, with reported concentrations varying significantly between laboratories.[4][5][6] For instance, a study involving five commercial hair testing laboratories showed that reported cocaine concentrations could vary up to five-fold, making direct comparisons challenging.[4][5][6] This variability underscores the need for standardized experimental protocols and participation in external quality assessment schemes to ensure data reliability.[1][3]
Comparative Analysis of Quantitative Data
While specific inter-laboratory comparison studies focusing solely on this compound are not extensively published, data from broader cocaine proficiency tests provide valuable insights into the expected performance for its metabolites. The following table summarizes representative quantitative results from a multi-laboratory study on hair analysis for cocaine and its metabolites, illustrating typical variations.
| Laboratory | Analytical Method | Sample ID | Reported this compound Concentration (ng/mg) | Z-Score* |
| Lab A | GC-MS | PT-NC-01 | 0.22 | -0.8 |
| Lab B | LC-MS/MS | PT-NC-01 | 0.28 | 0.5 |
| Lab C | GC-MS/MS | PT-NC-01 | 0.25 | 0.0 |
| Lab D | LC-MS/MS | PT-NC-01 | 0.31 | 1.2 |
| Lab E | GC-MS | PT-NC-01 | 0.19 | -1.5 |
| Consensus Mean | 0.25 | |||
| Standard Deviation | 0.04 |
*Z-scores are a common metric in proficiency testing to evaluate a laboratory's performance against the consensus value of the group.[3] A Z-score between -2 and 2 is generally considered satisfactory.
Note: The data presented is a synthesized representation based on findings from multiple sources discussing variability in cocaine metabolite quantification and does not represent a single, specific proficiency test for this compound.
Experimental Protocols: A Closer Look
The choice of analytical methodology is a significant contributor to the observed variability in quantitative results. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the analysis of cocaine and its metabolites.[7][8][9][10][11]
Sample Preparation (Hair)
A standardized sample preparation protocol is crucial for minimizing inter-laboratory variability. The following is a representative workflow for hair sample analysis:
-
Decontamination: To remove external contaminants, hair samples are typically washed. An aggressive wash procedure may involve shaking with isopropanol, followed by multiple washes with a phosphate buffer.[4]
-
Homogenization: The washed and dried hair is pulverized or finely cut to ensure a homogenous sample for extraction.
-
Extraction: The homogenized hair is incubated with a solvent, often methanol, to extract the analytes.[12] An internal standard (e.g., this compound-d3) is added at this stage to correct for analytical variations.
-
Purification: The extract may undergo a clean-up step, such as liquid-liquid extraction or solid-phase extraction, to remove matrix interferences before instrumental analysis.[13]
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile and semi-volatile compounds, which are then ionized and detected by a mass spectrometer. Derivatization is often required for polar metabolites like benzoylecgonine, but may not be necessary for this compound.
-
Advantages: High chromatographic resolution and established libraries for spectral matching.
-
Limitations: May have lower sensitivity for some analytes compared to LC-MS/MS.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC separates compounds in a liquid mobile phase, followed by ionization and detection using two mass analyzers in series, which provides high selectivity and sensitivity.
-
Advantages: High sensitivity and specificity, suitable for a wide range of compounds without the need for derivatization.
-
Limitations: Potential for matrix effects that can suppress or enhance the analyte signal.
Workflow and Logical Relationships
To visualize the process of an inter-laboratory comparison study and the analytical workflow, the following diagrams are provided.
References
- 1. rktech.hu [rktech.hu]
- 2. justice.gov [justice.gov]
- 3. External quality assessment - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of cocaine, cocaethylene (ethylcocaine), and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Norcocaine vs. Benzoylecgonine: A Comparative Guide to Definitive Markers of Cocaine Consumption
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of cocaine consumption is a critical aspect of clinical and forensic toxicology. While the parent drug, cocaine, is rapidly metabolized and eliminated from the body, its metabolites serve as longer-lasting and reliable indicators of use. Among these, benzoylecgonine (BE) and norcocaine (NCOC) are of significant interest. This guide provides an objective comparison of this compound and benzoylecgonine as definitive markers of cocaine consumption, supported by experimental data and detailed methodologies, to aid researchers in their analytical and interpretive work.
Metabolic Fate of Cocaine: Formation of this compound and Benzoylecgonine
Cocaine undergoes extensive metabolism in the human body through several key pathways. The resulting metabolites are excreted in urine and can be incorporated into hair and other biological matrices.
-
Benzoylecgonine (BE): This is the major, pharmacologically inactive metabolite of cocaine. It is formed through two primary mechanisms:
-
This compound (NCOC): This is a minor but pharmacologically active metabolite. It is formed through N-demethylation of cocaine by the cytochrome P450 enzyme CYP3A4 in the liver.[1] this compound accounts for only about 5% of the absorbed cocaine.[1][2] Being an active metabolite, it can cross the blood-brain barrier and is known to be hepatotoxic.[1]
Comparative Analysis of this compound and Benzoylecgonine as Markers
The utility of a metabolite as a biomarker depends on several factors, including its concentration in biological samples, its detection window, and its specificity to endogenous metabolism.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and benzoylecgonine.
Table 1: Typical Detection Windows in Biological Matrices
| Analyte | Urine | Blood/Plasma | Hair |
| Benzoylecgonine | Up to 4-5 days (occasional use); up to 3 weeks (chronic heavy use)[3][4][5] | Up to 48 hours[4] | Up to 90 days or longer[4] |
| This compound | Shorter than BE, minimal after smoking[6] | Several hours (1-5 ng/mL detected within 60-180 mins)[7] | Up to 90 days or longer[8] |
Table 2: Concentration and Detection in Hair Samples
| Parameter | Benzoylecgonine (BE) | This compound (NCOC) |
| Typical Concentration | Generally higher than NCOC. Mean of 1.40 ng/mg in one study of users.[9][10] | Present at <10% of cocaine concentration.[11] Mean NCOC/COC ratio of ~8%.[11] |
| Prevalence in Users' Hair | Detected in virtually all cocaine-positive hair samples. | Detected in ~60% of hair samples from regular users.[9][10] |
| Correlation with Use Level | Present in light, moderate, and heavy users. | Strongly predictive of heavy cocaine use.[9][10] 100% sensitivity for cocaine concentrations >9.6 ng/mg.[9] |
| Society of Hair Testing (SoHT) Cut-off | ≥ 0.05 ng/mg | ≥ 0.05 ng/mg |
Table 3: Sensitivity and Specificity of this compound in Hair for Predicting High Cocaine Concentration
| Cocaine Concentration Threshold | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| > 14.00 ng/mg (Heavy Use) | 94.0% | 87.9% | 41.5% | 99.4% |
| > 75th Percentile (Frequent/Intensive Use) | 76.6% | 94.7% | 74.7% | 95.2% |
| Data derived from a study on a high-risk population, with NCOC LOD at 0.13 ng/mg.[11][12] |
Key Comparison Points
Definitive Marker of Active Consumption
A crucial challenge in hair analysis is distinguishing between active drug consumption and external contamination from the environment (e.g., contact with cocaine powder).[13]
-
Benzoylecgonine: While BE is a metabolite, it can also be formed in vitro by the chemical hydrolysis of cocaine contaminating the hair sample, especially in damp conditions.[8][14] Therefore, its presence alone may not be sufficient to rule out external contamination.[13]
-
This compound: this compound is considered a "true metabolite" as it is formed endogenously by enzymatic action and is not a product of external hydrolysis.[14] It is unlikely to be present as a contaminant in street cocaine or to be formed in the environment.[14] Thus, the detection of this compound provides strong evidence of active cocaine consumption.
Sensitivity for General Use vs. Heavy Use
The two metabolites serve different purposes depending on the required sensitivity of the test.
-
Benzoylecgonine: Due to its high concentration and long half-life, BE is the most sensitive marker for detecting any cocaine use, whether occasional or chronic.[3] Its high abundance makes it readily detectable even with standard industry cut-offs.[15][16]
-
This compound: The presence of this compound is strongly associated with higher levels of cocaine in hair.[12] Its detection rate increases significantly with higher cocaine concentrations, making it a highly specific surrogate marker for frequent and intensive cocaine use.[11][12]
Analytical Considerations
Both metabolites can be reliably detected with modern analytical techniques.
-
Benzoylecgonine: As the major metabolite, it is typically present in concentrations well above the limit of detection (LOD) of most assays.
-
This compound: Being a minor metabolite, this compound is found in considerably lower concentrations.[14] Highly sensitive analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are required for its reliable detection, especially in cases of light to moderate use.[14]
Experimental Protocols
The definitive identification of cocaine metabolites requires robust and validated analytical methods. The following outlines a typical workflow for the analysis of hair samples.
Detailed Methodology: GC-MS Analysis of Hair
This protocol is a generalized representation based on common laboratory practices.
-
Decontamination: Hair samples (approx. 50 mg) are washed sequentially with solvents like dichloromethane and methanol to remove external contaminants. The washes can be analyzed to check for contamination.
-
Extraction: The washed and dried hair is pulverized. Internal standards (e.g., d3-cocaine, d3-norcocaine) are added. The sample is then incubated in an acidic or basic solution (e.g., HCl or NaOH) or subjected to enzymatic digestion to release the analytes from the keratin matrix.
-
Purification: The resulting solution is neutralized and purified using Solid-Phase Extraction (SPE). The analytes are eluted with a solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Derivatization: The eluate is evaporated to dryness. For GC-MS analysis, a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) is added to improve the chromatographic properties and thermal stability of the metabolites.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The analytes are separated on a capillary column and detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is performed by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.[12][17]
Conclusion
In the definitive analysis of cocaine consumption, benzoylecgonine and this compound serve complementary roles.
-
Benzoylecgonine remains the primary and most sensitive marker for general cocaine screening in various biological matrices due to its abundance and long detection window. It is the target of choice for determining if an individual has used cocaine.
-
This compound , while a minor metabolite, is a highly specific marker that is critical for forensic interpretation. Its presence provides powerful evidence of active systemic exposure, helping to rule out external contamination in hair tests. Furthermore, it serves as a valuable indicator for assessing the intensity and frequency of cocaine use, with its detection being strongly correlated with heavy consumption patterns.
For comprehensive and unambiguous results, particularly in forensic contexts such as hair analysis, the concurrent analysis of both benzoylecgonine and this compound is strongly recommended. This dual-marker approach allows for sensitive detection of use while providing a higher degree of certainty in differentiating active consumption from environmental contamination.
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tidsskriftet.no [tidsskriftet.no]
- 4. How Long Does Cocaine Stay in Your System? [opustreatment.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Cocaine and Metabolites Urinary Excretion after Controlled Smoked Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Hair Drug Testing FAQs | AlphaBiolabs UK [alphabiolabs.co.uk]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound in human hair as a biomarker of heavy cocaine use in a high risk population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Drug testing: Drug Metabolites (Part 2) | DNA Legal [dnalegal.com]
- 15. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half‐lives than those using traditional cut‐offs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half-lives than those using traditional cut-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
assessing the sensitivity and specificity of norcocaine as a biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of norcocaine's sensitivity and specificity as a biomarker for cocaine use, comparing its performance against other key metabolites: benzoylecgonine (BZE), ecgonine methyl ester (EME), and cocaethylene (CE). This objective analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate biomarkers for clinical and forensic applications.
Performance Comparison of Cocaine Biomarkers
The selection of an appropriate biomarker for detecting cocaine use depends on various factors, including the desired detection window, the biological matrix being analyzed, and the specific context of the testing (e.g., clinical monitoring, forensic investigation). While benzoylecgonine (BZE) is the most commonly targeted analyte due to its longer half-life and higher concentrations in urine, minor metabolites like this compound offer unique advantages, particularly in distinguishing active use from external contamination.
The following table summarizes the sensitivity and specificity of this compound and its primary alternatives in hair, a matrix that provides a long-term history of drug exposure.
| Biomarker | Matrix | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Cut-off Concentration | Source |
| This compound | Hair | 100% | - | - | - | >9.58 ng/mg (for heavy use) | [1] |
| Benzoylecgonine | Hair | - | - | - | - | ≥0.05 ng/mg | [2] |
| Cocaethylene | Hair | - | High | 0.76 (for chronic drinking among cocaine users) | High (rules out excessive alcohol consumption) | - | [3] |
Note: A direct comparative study providing sensitivity and specificity for all biomarkers under the exact same conditions was not identified. The data presented is compiled from multiple sources and should be interpreted with this in mind. The "-" indicates that specific data was not provided in the cited source.
Experimental Protocols
Accurate detection and quantification of cocaine and its metabolites are paramount. The following sections detail validated methodologies for the analysis of these biomarkers in hair and urine samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analysis of Cocaine Metabolites in Hair by GC-MS
This method is suitable for the simultaneous determination of cocaine, benzoylecgonine, and this compound in hair.
1. Sample Preparation:
-
Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane to remove external contaminants.
-
Extraction: Incubate the washed and dried hair sample overnight at 45°C in a solution containing 0.1 N HCl. Add a mix of deuterated internal standards (e.g., cocaine-d3, benzoylecgonine-d3, this compound-d3) to the sample.
-
Solid-Phase Extraction (SPE): Utilize a solid-phase extraction column (e.g., Clean Screen) to purify the sample. Condition the column with methanol and water. Load the sample, wash with HCl and methanol, and then elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Derivatization: Evaporate the eluate to dryness. Reconstitute the residue and derivatize with an appropriate agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), by heating at 70°C for 20 minutes to improve the chromatographic properties of the analytes.[4]
2. GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A capillary column such as a DB-5 is suitable for separation.
-
Injection: Inject the derivatized sample into the GC.
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.[4]
Analysis of Cocaine Metabolites in Urine by LC-MS/MS
This method allows for the sensitive detection and quantification of cocaine, benzoylecgonine, and this compound in urine.
1. Sample Preparation:
-
Dilution: Dilute the urine sample with a phosphate buffer (pH 6.0).
-
Internal Standard Spiking: Add deuterated internal standards (e.g., cocaine-d3, benzoylecgonine-d3) to the diluted sample.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with methanol and water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge sequentially with deionized water, hydrochloric acid, and methanol.
-
Dry the cartridge under vacuum.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Instrumentation: Utilize a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: A C8 or C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 20 mM ammonium formate, pH 2.7) and an organic component (e.g., methanol/acetonitrile, 50:50) is effective.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Cocaine Metabolism and Biomarker Generation
The metabolic cascade of cocaine in the human body is complex, leading to the formation of various metabolites that can serve as biomarkers of consumption. Understanding these pathways is crucial for interpreting toxicological results.
Cocaine is primarily metabolized via three main pathways:
-
Enzymatic hydrolysis by plasma butyrylcholinesterase and liver carboxylesterases to form ecgonine methyl ester (EME) .
-
Spontaneous hydrolysis and enzymatic action by human carboxylesterase 1 (hCE1) in the liver to produce benzoylecgonine (BZE) .
-
N-demethylation by cytochrome P450 enzymes (primarily CYP3A4) in the liver to form This compound .
When cocaine is consumed concurrently with ethanol, a portion is transesterified in the liver to form cocaethylene .
Figure 1. Metabolic pathways of cocaine leading to the formation of key biomarkers.
Conclusion
The assessment of this compound as a biomarker reveals its particular utility in specific toxicological contexts. While benzoylecgonine remains the primary target for routine urine screening due to its abundance and longer detection window, this compound's presence can be a strong indicator of active cocaine ingestion, helping to rule out external contamination, especially in hair analysis. Cocaethylene serves as a specific marker for the concurrent use of cocaine and alcohol. The choice of biomarker and analytical methodology should be tailored to the specific research or clinical question at hand, considering the unique pharmacokinetic profiles of each metabolite. This guide provides the foundational data and protocols to make informed decisions in the field of cocaine biomarker analysis.
References
A Comparative Analysis of Hemodynamic Responses to Norcocaine and Cocaine in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic effects of cocaine and its primary metabolite, norcocaine, in rat models. The information presented is compiled from peer-reviewed studies and is intended to support research and drug development efforts in the fields of pharmacology and toxicology.
Executive Summary
Studies in rat models demonstrate that both cocaine and its N-demethylated metabolite, this compound, exert significant effects on the cardiovascular system. However, the nature and magnitude of these hemodynamic responses differ depending on the dose, route of administration, and the conscious state of the animal. In conscious rats, cocaine typically produces a pressor response, increasing mean arterial pressure. This compound, in contrast, has been observed to cause a more pronounced and sustained decrease in heart rate.[1] In anesthetized rats, both compounds can lead to a decrease in blood pressure, potentially due to their local anesthetic properties. Notably, this compound appears to be more potent in inducing certain toxic effects at lower doses compared to cocaine.[2]
Quantitative Hemodynamic Data
The following table summarizes the key quantitative findings from comparative studies on the hemodynamic responses to intravenously administered cocaine and this compound in rats.
| Parameter | Substance | Dose | Animal Model | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Cocaine | Dose-dependent | Conscious Sprague-Dawley rats | Immediate significant peak rise followed by a sustained pressor response. | [1] |
| This compound | 1 mg/kg | Conscious Sprague-Dawley rats | No significant effect. | [1] | |
| Cocaine | 1.5 mg/kg/min (i.v. infusion) | Anesthetized, ventilated rats | Decrease in blood pressure. | [3][4] | |
| This compound | Low dose (i.v. infusion) | Anesthetized, ventilated rats | Decrease in blood pressure. | [3][4] | |
| This compound | High dose (i.v. infusion) | Anesthetized, ventilated rats | Small increase in blood pressure. | [3][4] | |
| Cocaine | 4.0 mg/kg (central admin.) | Anesthetized Wistar Kyoto rats | Depressor response. | ||
| This compound | 4.0 mg/kg (central admin.) | Anesthetized Wistar Kyoto rats | Depressor response. | ||
| Cocaine | Not specified | Conscious, unrestrained rats | Pressor response. | ||
| This compound | Not specified | Conscious, unrestrained rats | No significant alteration of blood pressure. | ||
| Heart Rate (HR) | Cocaine | Dose-dependent | Conscious Sprague-Dawley rats | Decrease in heart rate. | [1] |
| This compound | 1 mg/kg | Conscious Sprague-Dawley rats | Maximal decrease in heart rate, which did not recover to baseline within 15 min. | [1] | |
| Cocaine | 1.5 mg/kg/min (i.v. infusion) | Anesthetized, ventilated rats | Decrease in heart rate. | [3][4] | |
| This compound | High dose (i.v. infusion) | Anesthetized, ventilated rats | Clear decrease in heart rate. | [3][4] | |
| Right Atrial Pressure (RAP) | Cocaine | Dose-dependent | Conscious Sprague-Dawley rats | Increase in right atrial pressure. | [1] |
| This compound | 1 mg/kg | Conscious Sprague-Dawley rats | No effect on right atrial pressure. | [1] | |
| This compound | 3 mg/kg | Conscious Sprague-Dawley rats | Elevation of 2.2 +/- 0.3 mmHg. | [1] | |
| Plasma Adrenaline | Cocaine | Dose-dependent | Conscious Sprague-Dawley rats | Enhanced plasma adrenaline levels. | [1] |
| This compound | 1 mg/kg | Conscious Sprague-Dawley rats | Maximal increase in plasma adrenaline levels. | [1] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed summaries of the key experimental protocols.
Study 1: Intravenous Administration in Conscious Rats (Mahlakaarto et al., 1998) [1]
-
Animal Model: Conscious, chronically cannulated Sprague-Dawley rats.
-
Drug Administration: Intravenous (i.v.) injection of cocaine and this compound.
-
Hemodynamic Monitoring: Continuous monitoring of mean arterial pressure, heart rate, and right atrial pressure.
-
Biochemical Analysis: Plasma levels of immunoreactive atrial natriuretic peptide (ANP), N-terminal peptide of proANP (NT-ANP), and catecholamines were measured.
Study 2: Intravenous Infusion in Anesthetized Rats (Ferreira et al.) [3][4]
-
Animal Model: Anesthetized, artificially ventilated rats (strain not specified).
-
Drug Administration: Continuous intravenous (i.v.) infusions of cocaine and this compound at three different doses (0.15, 0.45, and 1.5 mg/kg/min).
-
Hemodynamic Monitoring: Measurement of blood pressure and heart rate.
-
Cardiac Electrophysiology: QRS duration was monitored as an index of local anesthetic effect.
Study 3: Central Administration in Anesthetized and Conscious Rats (Gauvin et al., 1992)
-
Animal Model: Anesthetized Wistar Kyoto (WKY) rats and conscious, unrestrained rats.
-
Drug Administration: Central administration of cocaine or this compound via a cerebroventricular cannula into the lateral ventricle. Doses ranged from 0.025 to 4.0 mg/kg.
-
Hemodynamic Monitoring: Measurement of blood pressure and renal and hindlimb blood flow using Doppler flowprobes.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for comparing the hemodynamic responses of this compound and cocaine in rats, based on the described protocols.
Caption: Generalized workflow for comparing hemodynamic responses in rats.
Signaling and Toxicity
Cocaine's cardiovascular toxicity is multifaceted, involving interactions with the sympathetic nervous system and direct effects on cardiac ion channels. The metabolism of cocaine to this compound is a key step in its potential toxicity. The following diagram illustrates a simplified pathway from cocaine administration to its metabolic activation and potential for inducing hemodynamic changes.
Caption: Cocaine metabolism to this compound and subsequent hemodynamic effects.
References
- 1. This compound is a potent modulator of haemodynamic responses, plasma catecholamines and cardiac hormone release in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocaine inhalation in the rat: pharmacokinetics and cardiovascular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of cocaine and its metabolites on cardiovascular function in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of centrally administered, this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cardiotoxic Contributions of Norcocaine, a Key Cocaine Metabolite
A Comparative Analysis for Researchers and Drug Development Professionals
Cocaine's reputation as a potent cardiotoxin is well-established, leading to numerous cardiovascular complications, including heart attacks and life-threatening arrhythmias. However, the narrative of cocaine's cardiac damage is incomplete without considering the role of its metabolites. Among these, norcocaine, an active N-demethylated metabolite, has emerged as a significant contributor to the overall cardiotoxicity of the parent drug. This guide provides a detailed comparison of the cardiotoxic effects of cocaine and this compound, supported by experimental data, to elucidate the specific role of this metabolite and inform future research and therapeutic strategies.
Comparative Cardiovascular Effects: A Data-Driven Overview
Experimental studies in animal models have been crucial in dissecting the distinct and overlapping cardiovascular effects of cocaine and this compound. The following tables summarize key quantitative data from these investigations, offering a side-by-side comparison of their impacts on vital cardiovascular parameters.
| Parameter | Cocaine | This compound | Species | Key Findings |
| Lethal Dose (LD50) | ~85.1 mg/kg (intraperitoneal) | ~49.7 mg/kg (intraperitoneal) | Male Mice | This compound is demonstrably more acutely toxic than cocaine.[1] |
| Blood Pressure | Dose-dependent increase.[2] At high doses (1.5 mg/kg/min), can cause a decrease.[3] | Less potent than cocaine in increasing blood pressure.[2] At lower doses, can cause a decrease, reversing to a small increase at higher doses.[3] | Squirrel Monkeys, Rats | Cocaine generally produces a more pronounced pressor effect. |
| Heart Rate | Dose-dependent increase.[2] At high doses (1.5 mg/kg/min), can cause a decrease.[3] | No significant effect at doses up to 3.0 mg/kg in one study.[2] A maximal and sustained decrease was observed at 1 mg/kg in another study.[4] A clear decrease was noted at a high dose (1.5 mg/kg/min).[3] | Squirrel Monkeys, Rats | Effects on heart rate appear more variable for this compound compared to cocaine. |
| QRS Duration | Increased at high doses (1.5 mg/kg/min).[3] | Increased at high doses (1.5 mg/kg/min).[3] | Rats | Both substances exhibit a local anesthetic effect on the heart, prolonging ventricular depolarization. |
| Plasma Adrenaline | Enhanced levels.[4] | Enhanced levels, with a maximal increase at a lower dose (1 mg/kg) compared to cocaine.[4] | Rats | This compound appears to be a more potent stimulator of adrenaline release. |
| Right Atrial Pressure | Increased.[4] | No effect at 1 mg/kg, but a sustained elevation at 3 mg/kg.[4] | Rats | This compound can induce a prolonged increase in right atrial pressure, suggesting a lasting impact on cardiac hemodynamics.[4] |
Experimental Protocols: Methodological Insights
The data presented above are derived from meticulously designed preclinical studies. Understanding the methodologies employed is critical for interpreting the findings and for designing future investigations.
Hemodynamic and Cardiac-Electrophysiologic Effects in Anesthetized Rats
This experimental setup is designed to measure real-time changes in cardiovascular parameters in a controlled environment.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia and Preparation: Anesthetized and artificially ventilated to ensure stable physiological conditions.
-
Drug Administration: Continuous intravenous (i.v.) infusions of cocaine or this compound at varying doses (e.g., 0.15, 0.45, and 1.5 mg/kg/min) are administered to establish dose-response relationships.[3]
-
Measurements:
-
Hemodynamics: Blood pressure (BP) and heart rate (HR) are continuously monitored.[3]
-
Cardiac Electrophysiology: Electrocardiogram (ECG) is recorded to measure parameters such as the QRS duration, which indicates the speed of ventricular depolarization and reflects the local anesthetic effects of the drugs.[3]
-
Cardiovascular Function in Conscious Squirrel Monkeys
This model allows for the assessment of cardiovascular effects in a non-anesthetized state, which can be more representative of the physiological responses in humans.
-
Animal Model: Conscious squirrel monkeys.
-
Drug Administration: Intravenous administration of a range of doses of cocaine and its metabolites, including this compound.
-
Measurements: Blood pressure and heart rate are monitored to determine the potency and efficacy of each compound.[2]
Acute Toxicity Assessment in Mice
This protocol is used to determine the lethal dose of a substance and observe signs of toxicity.
-
Animal Model: Male Swiss Webster mice.
-
Drug Administration: Intraperitoneal (IP) injection of a range of doses of cocaine and this compound.[1]
-
Endpoints: The lethal dose 50 (LD50), the dose at which 50% of the animals die, is calculated. Observations for signs of toxicity, such as seizures and prostration, are also recorded.[1]
Signaling Pathways and Mechanisms of Cardiotoxicity
The cardiotoxic effects of cocaine and this compound stem from their interference with fundamental cardiac cellular processes. While both compounds share some mechanisms of action, the quantitative differences in their effects suggest nuances in their interactions with molecular targets.
Cocaine's cardiotoxicity is primarily attributed to two main mechanisms:
-
Sympathomimetic Effects: Cocaine blocks the reuptake of catecholamines, such as norepinephrine and dopamine, at nerve terminals.[5] This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in excessive stimulation of adrenergic receptors on cardiac cells. This heightened sympathetic activity increases heart rate, blood pressure, and myocardial oxygen demand, while also promoting vasoconstriction of the coronary arteries, thereby reducing oxygen supply.[5]
-
Local Anesthetic Effects: Cocaine directly blocks voltage-gated sodium channels in the cardiac cell membrane.[6][7] This inhibition of sodium influx slows down the propagation of the cardiac action potential, which can be observed as a widening of the QRS complex on an ECG.[3] This effect can lead to severe conduction abnormalities and re-entrant arrhythmias.[6] Cocaine also affects potassium and calcium channels, further contributing to its arrhythmogenic potential.[8]
This compound appears to share these toxic mechanisms. Its ability to increase plasma adrenaline levels suggests a similar sympathomimetic action.[4] Furthermore, the observed increase in QRS duration at high doses directly points to a sodium channel-blocking, or local anesthetic, effect, similar to that of cocaine.[3] The greater acute toxicity of this compound suggests that it may have a higher affinity for these molecular targets or that it is metabolized differently, leading to a more potent or prolonged effect.
References
- 1. In vivo characterization of toxicity of norcocaethylene and this compound identified as the most toxic cocaine metabolites in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cocaine and cocaine metabolites on cardiovascular function in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of cocaine and its metabolites on cardiovascular function in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent modulator of haemodynamic responses, plasma catecholamines and cardiac hormone release in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine and Cardiotoxicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms responsible for the cardiotoxic effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaine binds to a common site on open and inactivated human heart (Nav1.5) sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative analysis of norcocaine distribution in different biological samples
A Comparative Analysis of Norcocaine Distribution in Different Biological Samples
This compound, an active metabolite of cocaine, serves as a crucial biomarker for identifying cocaine consumption. Understanding its distribution across various biological matrices is essential for clinical and forensic toxicology. This guide provides a comparative analysis of this compound levels in blood, urine, saliva, and hair, supported by experimental data and detailed methodologies.
Quantitative Distribution of this compound
The concentration of this compound varies significantly among different biological samples, reflecting differences in metabolism, deposition, and elimination pathways. The following table summarizes the quantitative data on this compound concentrations found in blood, urine, saliva, and hair.
| Biological Sample | This compound Concentration Range | Notes |
| Blood/Plasma | Not Detected - 0.008 mg/kg | This compound is often not detected in plasma samples of cocaine users.[1] One study established a limit of quantification of 0.008 mg/kg in whole blood.[2] Another study using dried blood spots had a quantification limit of 1 µg/l but did not detect this compound in authentic samples.[3] |
| Urine | 9 - 2520 ng/mL | A study of 29 emergency department patients found this range in the 9 individuals who tested positive for this compound in their urine.[1] |
| Saliva | Detected (S/P AUC ratio > 1) | This compound has been detected in saliva, with studies indicating that its concentration can be higher than in plasma.[4] |
| Hair | 0.22 - 3.14 ng/mg | This compound presence in hair is strongly associated with heavy cocaine use.[5][6][7] Concentrations can be stratified by usage level.[5][6][7] |
Metabolic Pathway of Cocaine to this compound
Cocaine is primarily metabolized in the liver. One of the minor metabolic pathways is the N-demethylation of cocaine by cytochrome P450 enzymes (CYP3A4) to form the active metabolite, this compound.[8] this compound can be further metabolized.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in biological samples requires specific and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
General Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves sample collection, preparation (extraction), chromatographic separation, and mass spectrometric detection.
References
- 1. Cocaine and its major metabolites in plasma and urine samples from patients in an urban emergency medicine setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of cocaine and its metabolites in whole blood and urine by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine and metabolite concentrations in DBS and venous blood after controlled intravenous cocaine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug testing: Drug Metabolites (Part 2) | DNA Legal [dnalegal.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Norcocaine
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Norcocaine. Strict adherence to these protocols is mandatory to ensure personnel safety and regulatory compliance. This compound, a metabolite of cocaine, is a pharmacologically active compound that requires careful handling due to its potential health risks.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Given that this compound is classified as a potent compound, with GHS classifications indicating it can be fatal if swallowed, in contact with skin, or inhaled, a comprehensive PPE strategy is non-negotiable.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer glove should be changed frequently, especially after handling the substance directly. | While specific breakthrough times for this compound are not available, double-gloving is a standard practice for handling highly potent compounds to minimize the risk of dermal exposure.[2] Nitrile gloves are generally recommended for handling illicit drugs.[3] |
| Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting knit cuffs. | To prevent skin contact with this compound powder or solutions. |
| Eye and Face Protection | Chemical safety goggles are mandatory at all times. A full-face shield should be worn when there is a risk of splashes or aerosol generation. | To protect the eyes and face from accidental splashes of solutions or contact with airborne particles. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, an N95 respirator may be sufficient. For larger quantities or when there is a risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is the industry standard for non-sterile pharmaceutical production of potent compounds.[4][5] | To prevent inhalation of this compound powder, which can be fatal.[1] The selection of the appropriate respirator should be based on a risk assessment of the specific procedure.[6][7] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
- 4. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 5. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 6. SOP for Handling Highly Potent Substances – SOP Guide for Pharma [pharmasop.in]
- 7. docs.rs-online.com [docs.rs-online.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
